molecular formula C8H7BrN2O B2542666 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190310-00-9

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2542666
CAS No.: 1190310-00-9
M. Wt: 227.061
InChI Key: UOCZORJPSDNBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190310-00-9) is a versatile brominated heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This high-purity building block, with a molecular formula of C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol , is particularly useful for constructing novel molecular scaffolds. The compound features a bromine substituent at the 4-position of the pyrrolo[2,3-b]pyridine (7-azaindole) core, which is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig animations . This allows researchers to introduce diverse aromatic, heteroaromatic, and other functional groups to explore structure-activity relationships. The electron-donating methoxy group at the 6-position influences the electronic properties of the ring system and can be utilized for further functionalization . As a key intermediate, 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is instrumental in the synthesis of more complex molecules targeting kinase enzymes, which are critical in numerous disease pathways . Its application is strictly for research and development purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Storage: Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCZORJPSDNBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The core of this molecule is the 7-azaindole scaffold, a privileged structure in medicinal chemistry renowned for its role as an indole bioisostere. This guide delves into the compound's physicochemical properties, synthesis strategies, and critical applications as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, safety information, and an exploration of its synthetic utility are provided to support researchers and drug development professionals in leveraging this valuable chemical entity.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a foundational scaffold in contemporary drug discovery.[1] Its structure is bioisosteric to indole, meaning it has a similar shape and volume but incorporates a nitrogen atom into the six-membered ring. This substitution can significantly enhance pharmacological properties, such as improving aqueous solubility and metabolic stability, or introducing new hydrogen bonding capabilities, which can lead to superior bioavailability and target engagement.[1]

The profound impact of this scaffold is evidenced by its presence in several clinically approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib.[1] Derivatives of the 7-azaindole core have demonstrated a wide array of biological activities, establishing them as crucial components in the development of treatments for various diseases.[2][3] 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine represents a strategically functionalized version of this core, designed for efficient chemical elaboration.

Core Properties of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

The unique arrangement of a bromine atom at the C4 position and a methoxy group at the C6 position makes this compound a highly valuable and versatile building block for chemical synthesis.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical and Safety Data

Property Value Reference
CAS Number 1190310-00-9 [4]
Molecular Formula C₈H₇BrN₂O [4]
Molecular Weight 227.06 g/mol [4]
SMILES COC1=CC(Br)=C2C(NC=C2)=N1 [4]
Purity Typically ≥95% [4]
Hazard Statements H302, H315, H319, H335 [4]

| Signal Word | Warning |[4] |

Synthesis, Reactivity, and Strategic Value

The synthesis of functionalized 7-azaindoles like 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a topic of significant chemical research. General strategies often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[5][6]

The true value of this molecule lies in its inherent reactivity, which is deliberately engineered for subsequent synthetic steps.

  • The C4-Bromine Atom: This is the key functional "handle." Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide variety of molecular fragments (aryl, heteroaryl, alkyl groups) through reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[7] This modularity is the cornerstone of modern medicinal chemistry, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • The C6-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring. Its presence can influence the reactivity of other positions on the scaffold and provides a potential site for late-stage functionalization via demethylation to a hydroxyl group, which can then be used for further derivatization or to act as a hydrogen bond donor for target binding.

  • The N-H of the Pyrrole Ring: The pyrrole nitrogen can be readily alkylated or arylated, or protected with groups like SEM (trimethylsilylethoxymethyl) to prevent unwanted side reactions during synthesis, and then deprotected in a final step.[7]

workflow Synthetic Utility via Suzuki Coupling start 4-bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine product 4-Aryl-6-methoxy- 1H-pyrrolo[2,3-b]pyridine (Drug Candidate Core) start->product Suzuki-Miyaura Coupling boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->product reagents Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) reagents->product

Caption: Key role in palladium-catalyzed cross-coupling.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated core in numerous therapeutic programs, primarily targeting protein kinases. The ability to use 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine as a starting material allows chemists to rapidly access novel analogs of known inhibitors or to explore new chemical space.

Table 2: Examples of Drug Targets for the 1H-pyrrolo[2,3-b]pyridine Scaffold

Therapeutic Target Disease Area Reference
Fibroblast Growth Factor Receptor (FGFR) Oncology [8]
Janus Kinase 3 (JAK3) Immunology, Organ Transplant [9]
Cyclin-Dependent Kinase 8 (CDK8) Colorectal Cancer [10]
Phosphodiesterase 4B (PDE4B) Inflammatory Diseases [11]
Colony-Stimulating Factor 1 Receptor (CSF1R) Oncology, Inflammatory Diseases [7]

| Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) | Renal & Cardiovascular Disease |[12] |

The general workflow in a drug discovery campaign involves coupling various boronic acids or amines to the 4-position of the scaffold to probe the binding pocket of the target protein, optimizing for potency, selectivity, and pharmacokinetic properties.

discovery_flow Role in Discovery Pipeline cluster_0 Chemical Synthesis cluster_1 Biological Screening start 4-bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine synthesis Parallel Synthesis (Cross-Coupling) start->synthesis library Diverse Library of Coupling Partners (Boronic Acids, Amines) library->synthesis products Library of Novel Analogs synthesis->products screening High-Throughput Screening (HTS) products->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow from building block to lead optimization.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid. This method is adapted from standard procedures reported for similar 7-azaindole substrates.[7]

Objective: To synthesize a 4-aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine product. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Safety and Handling

As a laboratory chemical, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine should be handled with appropriate care in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its 7-azaindole core provides a biologically relevant scaffold, while its specific functionalization offers a robust and versatile platform for applying modern synthetic methodologies. Its utility in constructing libraries of potential kinase inhibitors and other therapeutic agents makes it an indispensable building block in the quest for novel medicines. Understanding its properties, reactivity, and applications is key for any researcher or institution involved in cutting-edge drug discovery.

References

  • Collot, M. L., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available from: [Link]

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available from: [Link]

  • Guzman-Martinez, A., et al. (2007). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. ElectronicsAndBooks. Available from: [Link]

  • Ivachtchenko, A. V., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications. Available from: [Link]

  • Belasri, A., et al. (2020). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available from: [Link]

  • Engh, R. A., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available from: [Link]

  • Bannen, L., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • Vemulapalli, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available from: [Link]

  • Iovu, M., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Semantic Scholar. Available from: [Link]

  • Shirakami, S., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available from: [Link]

Sources

biological activity of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[3] This mimicry has led to the development of numerous potent and selective inhibitors for various kinases, making the 1H-pyrrolo[2,3-b]pyridine core a focal point in the quest for novel therapeutics.[2][4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic value of this chemical class is underscored by its presence in FDA-approved drugs such as the B-Raf inhibitor vemurafenib and the CSF1R inhibitor pexidartinib.[1][2]

This guide provides a detailed exploration of the biological activities associated with the 1H-pyrrolo[2,3-b]pyridine core, with a particular focus on its role in kinase inhibition. We will delve into the mechanisms of action, structure-activity relationships, and the therapeutic potential of its derivatives, including the specific compound 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a versatile building block for further chemical exploration.[5]

Core Biological Activity: Potent Kinase Inhibition

The most prominent biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases.[3][4] Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[6] The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an excellent "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[7]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is implicated in the progression of various cancers, including breast, lung, and bladder cancer.[7][8] Consequently, targeting FGFRs is a promising strategy for cancer therapy.[7][8] Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors.[7][8] For instance, compound 4h from a recent study demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[7][8] This inhibition of FGFR signaling leads to downstream effects such as reduced cell proliferation, induction of apoptosis, and suppression of cell migration and invasion in cancer cells.[7][8]

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition

The CSF1R signaling pathway is vital for the survival and differentiation of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. The 1H-pyrrolo[2,3-b]pyridine core is a key component of pexidartinib, an FDA-approved CSF1R inhibitor.[1][2] The development of analogs based on this scaffold continues to be an active area of research to identify novel CSF1R inhibitors with improved properties.[4]

Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a wide range of other kinase targets. Derivatives have been developed as inhibitors of:

  • p38 Mitogen-Activated Protein Kinase: Involved in inflammatory responses.[9]

  • Cyclin-Dependent Kinase 8 (CDK8): A key colorectal oncogene involved in transcriptional regulation.[10]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Implicated in various cellular functions and diseases.[6]

Mechanism of Action: An ATP-Competitive Strategy

The primary mechanism by which 1H-pyrrolo[2,3-b]pyridine derivatives inhibit kinases is through competitive binding at the ATP pocket of the enzyme. The nitrogen atom at position 7 and the pyrrole -NH group of the scaffold act as hydrogen bond donor and acceptor, respectively, forming crucial interactions with the kinase hinge region. This mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling.

The following diagram illustrates the central role of FGFR signaling in cancer and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization FGF Fibroblast Growth Factor (FGF) FGF->FGFR RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation RAS_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration

Caption: FGFR signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) and the Role of Substituents

While the 1H-pyrrolo[2,3-b]pyridine core provides the essential hinge-binding interactions, the substituents on the ring system are critical for determining potency, selectivity, and pharmacokinetic properties. For a compound like 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine , the functional groups play key roles:

  • 4-Bromo Group: The bromine atom at the 4-position is a versatile synthetic handle. It allows for the introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][4] This enables extensive exploration of the chemical space to optimize interactions with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.

  • 6-Methoxy Group: The methoxy group at the 6-position can influence the electronic properties of the ring system and may form additional interactions with the target protein. Its presence can also impact metabolic stability and solubility.

The strategic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of the drug discovery process for this class of compounds.

Data Presentation: Inhibitory Activities of Representative Derivatives

The following table summarizes the in vitro inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases, showcasing the potency of this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineCellular EffectReference
4h FGFR1, FGFR2, FGFR37, 9, 254T1 (Breast Cancer)Inhibited proliferation, induced apoptosis[7],[8]
22 CDK848.6HCT116 (Colorectal)Induced cell cycle arrest[10]
RWJ 68354 p38 KinasePotent (no specific IC50)MonocytesInhibited TNF-α production[9]
14 Not specified15,000 (15 µM)Bladder CancerLimited inhibition[11]

Experimental Protocols: A Workflow for Discovery and Evaluation

The discovery of novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors typically follows a structured workflow, from chemical synthesis to biological evaluation.

General Synthetic Workflow

The synthesis of diverse libraries of 1H-pyrrolo[2,3-b]pyridine derivatives often starts from a halogenated intermediate, such as 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This allows for diversification through cross-coupling reactions.

Synthesis_Workflow Start 4-Bromo-1H-pyrrolo[2,3-b]pyridine Intermediate Coupling Suzuki/Buchwald-Hartwig Cross-Coupling Start->Coupling Library Diverse Library of Derivatives Coupling->Library Screening Kinase Inhibition Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of clinically relevant molecules. This technical guide delves into the discovery and history of a specific, yet significant, derivative: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. While the precise moment of its first synthesis is not prominently documented in seminal literature, its existence and utility are evident through its commercial availability and the extensive patent landscape surrounding functionalized 7-azaindoles. This guide will illuminate the chemical context of its emergence, provide a detailed, field-proven synthetic methodology, and explore its significance as a key intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole framework, a fusion of a pyridine and a pyrrole ring, has garnered immense interest from drug discovery professionals. Its structural similarity to purines and indoles allows it to mimic these crucial biological motifs, while the introduction of a nitrogen atom in the six-membered ring offers unique opportunities for modulating physicochemical properties such as solubility, pKa, and hydrogen bonding capacity.[1] This has led to the successful development of numerous therapeutics, including U.S. FDA-approved protein kinase inhibitors.[2]

The strategic placement of substituents on the 7-azaindole core is a key aspect of modern drug design. Halogen atoms, such as bromine, serve as versatile synthetic handles for introducing further molecular complexity via cross-coupling reactions. Methoxy groups, on the other hand, can act as hydrogen bond acceptors and influence the metabolic stability and pharmacokinetic profile of a molecule. The combination of these functionalities in 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS RN: 1190310-00-9) renders it a highly valuable building block for the synthesis of compound libraries aimed at a diverse range of biological targets.

A Representative Synthetic Pathway

While a singular "discovery" paper for 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not readily identifiable, its synthesis can be achieved through established and robust chemical transformations common in heterocyclic chemistry. The following multi-step protocol is a representative and scientifically sound approach for the preparation of this key intermediate, based on methodologies reported for analogous 7-azaindole derivatives.[3]

Experimental Protocol: Synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol outlines a plausible and logical synthetic route starting from a commercially available substituted pyridine derivative.

Step 1: Nitration of 2-amino-4-methoxypyridine

  • Rationale: Introduction of a nitro group is a common strategy to activate the pyridine ring for subsequent transformations and to set the stage for the construction of the fused pyrrole ring.

  • Procedure:

    • To a stirred solution of 2-amino-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-methoxy-5-nitropyridine.

Step 2: Sandmeyer Reaction to Introduce Bromine

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a halogen.

  • Procedure:

    • Suspend 2-amino-4-methoxy-5-nitropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Cool the mixture to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution.

    • Warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 2-bromo-4-methoxy-5-nitropyridine.

Step 3: Reductive Cyclization to form the Pyrrolo[2,3-b]pyridine Core

  • Rationale: The Bartoli indole synthesis or a related reductive cyclization is a powerful method for constructing the indole or azaindole ring system from a nitro-substituted aromatic and a vinyl Grignard reagent.

  • Procedure:

    • Dissolve 2-bromo-4-methoxy-5-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

    • Slowly add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF).

    • Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by silica gel chromatography to yield 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Characterization Data
PropertyValue
CAS Number 1190310-00-9[4][5][6]
Molecular Formula C₈H₇BrN₂O[4]
Molecular Weight 227.06 g/mol [4]
Appearance Off-white to pale yellow solid
Purity (typical) >95%

The Role in Drug Discovery and Development

The true significance of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine lies in its application as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The 7-azaindole core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Logical Flow of a Drug Discovery Campaign

G A 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (Key Intermediate) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B E Library of Substituted 6-methoxy-1H-pyrrolo[2,3-b]pyridines B->E C Diverse Aryl or Heteroaryl Groups C->B D Primary or Secondary Amines D->B F High-Throughput Screening (Kinase Panel) E->F G Identification of 'Hit' Compounds F->G H Structure-Activity Relationship (SAR) Optimization G->H I Lead Candidate H->I

Sources

Unveiling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides a comprehensive analysis of the potential biological targets of a specific, yet under-explored derivative, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Drawing upon the extensive body of research on analogous compounds, we delineate a rational, evidence-based approach to identifying and validating its molecular targets. This document serves as a roadmap for researchers, offering both a theoretical framework and practical, step-by-step protocols to unlock the therapeutic promise of this compound.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] Its rigid, planar structure provides a versatile template for designing potent and selective inhibitors. Numerous derivatives have been developed as inhibitors of key kinases implicated in cancer, inflammation, and neurodegenerative diseases.[3][4][5][6] The specific substitutions on the pyrrolopyridine ring, such as the bromo and methoxy groups in 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, are anticipated to modulate its binding affinity, selectivity, and pharmacokinetic properties. While direct studies on this particular molecule are limited, the wealth of data on related compounds provides a strong foundation for hypothesizing its potential biological targets.

Postulated Biological Targets: An Evidence-Based Approach

Based on the established activity of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives, we can infer a high probability of interaction with several key protein families. The primary candidates are protein kinases, given that the pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, a core component of ATP.[1]

Protein Kinases: The Prime Suspects

The vast majority of bioactive 1H-pyrrolo[2,3-b]pyridine derivatives function as kinase inhibitors.[1][2] Therefore, it is highly probable that 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine also targets one or more kinases. Key families to investigate include:

  • Fibroblast Growth Factor Receptors (FGFRs): Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs, which are key drivers in various cancers.[3][7]

  • BRAF Kinase: Derivatives of this scaffold have been designed as inhibitors of the V600E mutant of BRAF, a critical target in melanoma.[4]

  • Glycogen Synthale Kinase 3β (GSK-3β): Potent and selective GSK-3β inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have been developed for potential Alzheimer's disease treatment.[5]

  • Cyclin-Dependent Kinase 8 (CDK8): This transcriptional regulator, implicated in colorectal cancer, is another validated target for this scaffold.[6][8]

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1): The 1H-pyrrolo[2,3-b]pyridine framework has been utilized to develop inhibitors of SGK-1, a kinase involved in cell proliferation and electrolyte balance.[2]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor tyrosine kinase is a target for pyrrolopyrimidine-based inhibitors, and the 7-azaindole scaffold has been explored as a bioisostere.[9]

The following diagram illustrates the central role of kinases in cellular signaling and their potential inhibition by 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, CSF1R) Growth_Factor->RTK Binds and Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-MEK-ERK) RTK->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Our_Compound 4-bromo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Our_Compound->RTK Potentially Inhibits Our_Compound->Signaling_Cascade Potentially Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Potential inhibition of kinase signaling pathways.

Other Potential Targets

While kinases are the most likely targets, the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold suggests other possibilities:

  • DNA Intercalation: Some analogues have demonstrated the ability to intercalate with DNA, suggesting a potential mechanism for antiproliferative activity.[10]

  • Tubulin Polymerization: Derivatives of the related 1H-pyrrolo[3,2-c]pyridine have been shown to inhibit tubulin polymerization, indicating that cytoskeletal proteins could be a target class.[11]

Experimental Workflows for Target Identification and Validation

A multi-faceted approach is essential for robust target identification and validation.[12][13] This involves a combination of direct biochemical methods, genetic interactions, and computational approaches.

Initial Target Identification Strategies

The initial step is to identify proteins that physically interact with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Two primary strategies are recommended: affinity-based pull-down and label-free methods.[14][15]

3.1.1. Affinity-Based Pull-Down

This method involves immobilizing the compound to a solid support to "pull down" its binding partners from a cell lysate.

  • Protocol: On-Bead Affinity Matrix Pull-Down

    • Synthesis of Affinity Probe: Synthesize an analogue of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine with a linker arm (e.g., polyethylene glycol) suitable for covalent attachment to agarose beads.

    • Immobilization: Covalently attach the linker-modified compound to activated agarose beads.

    • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to related compounds).

    • Incubation: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads is crucial.

    • Washing: Wash the beads extensively to remove non-specific binding proteins.

    • Elution: Elute the bound proteins from the beads.

    • Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

3.1.2. Label-Free Methods

These methods utilize the native compound and are based on the principle that binding to a target protein can alter its properties, such as stability.

  • Protocol: Drug Affinity Responsive Target Stability (DARTS)

    • Lysate Preparation: Prepare a cell lysate.

    • Incubation: Incubate aliquots of the lysate with varying concentrations of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. A vehicle control (e.g., DMSO) is essential.

    • Protease Digestion: Treat the incubated lysates with a protease (e.g., thermolysin). The principle is that the compound-bound protein will be more resistant to digestion.

    • Quenching: Stop the digestion reaction.

    • Analysis: Analyze the protein profiles of the different treatment groups using SDS-PAGE and mass spectrometry to identify proteins that are protected from digestion in the presence of the compound.

The following diagram outlines the general workflow for these initial target identification experiments.

Target_ID_Workflow cluster_affinity Affinity-Based Pull-Down cluster_label_free Label-Free (DARTS) Start Start: 4-bromo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Immobilize Immobilize on Beads Start->Immobilize Incubate_Lysate_B Incubate with Cell Lysate Start->Incubate_Lysate_B Incubate_Lysate_A Incubate with Cell Lysate Immobilize->Incubate_Lysate_A Wash_Elute Wash and Elute Incubate_Lysate_A->Wash_Elute Mass_Spec Mass Spectrometry (LC-MS/MS) Wash_Elute->Mass_Spec Protease Protease Digestion Incubate_Lysate_B->Protease Analyze_Protection Analyze Protected Proteins Protease->Analyze_Protection Analyze_Protection->Mass_Spec Hit_List Generate Hit List of Potential Targets Mass_Spec->Hit_List

Sources

Unveiling the Mechanistic Landscape of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with high specificity and potency is paramount. Within this pursuit, certain molecular frameworks have emerged as "privileged structures" due to their inherent ability to bind to multiple, yet specific, biological targets. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a preeminent example of such a scaffold. Its structural resemblance to purine has positioned it as a highly effective bioisostere, leading to its incorporation into a multitude of clinically successful drugs. This guide delves into the mechanistic underpinnings of a specific, yet representative, member of this class: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. While direct, extensive research on this particular molecule is emerging, a wealth of data on the broader 7-azaindole class allows for a robust and scientifically grounded exploration of its likely mechanism of action. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its probable biological activity, methods for its characterization, and its potential as a foundation for future therapeutic development.

Core Thesis: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor

The vast body of scientific literature strongly supports the hypothesis that 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine functions as a kinase inhibitor . Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The 7-azaindole scaffold is a well-established "hinge-binding motif" for ATP-competitive kinase inhibitors[1]. The pyridine nitrogen and the pyrrole -NH group of the 1H-pyrrolo[2,3-b]pyridine core are perfectly positioned to form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of a kinase. This bidentate interaction mimics the binding of the adenine base of ATP, effectively blocking the enzyme's active site and preventing the transfer of a phosphate group to its substrate.

The substituents on the 7-azaindole core, in this case, a bromine atom at the 4-position and a methoxy group at the 6-position, play a crucial role in modulating the potency and selectivity of the compound for specific kinases. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity for the target protein. The methoxy group can influence solubility and may form additional interactions within the binding pocket.

Elucidating the Mechanism: A Step-by-Step Approach

To rigorously validate the proposed mechanism of action for 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a systematic and multi-faceted experimental approach is required. The following protocols outline the key experiments that would be employed to characterize its activity as a kinase inhibitor.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine against a panel of protein kinases and to determine its IC50 value for the most sensitive targets.

Methodology:

  • Kinase Panel Screening:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases. This will identify the primary kinase targets.

  • IC50 Determination:

    • For the most potently inhibited kinases identified in the initial screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

    • Prepare a series of dilutions of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

    • In a 96-well or 384-well plate, combine the kinase, its specific substrate, and ATP with the varying concentrations of the inhibitor.

    • Incubate the reaction for a predetermined time at the optimal temperature for the specific kinase.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies that recognize the phosphorylated product.

      • Luminescence-based assays: Using assays that measure the depletion of ATP (e.g., Kinase-Glo®).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation:

Kinase TargetIC50 (nM)
Kinase AValue
Kinase BValue
Kinase CValue
......
Experimental Protocol 2: Cellular Proliferation Assay

Objective: To assess the effect of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine on the growth and viability of cancer cell lines that are known to be dependent on the activity of the identified target kinase(s).

Methodology:

  • Cell Line Selection:

    • Choose cancer cell lines with well-characterized dependencies on the kinases that were potently inhibited in the in vitro assays.

  • Cell Seeding:

    • Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a period of 48 to 72 hours.

  • Viability Assessment:

    • Measure cell viability using a standard method, such as:

      • MTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with cell viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Protocol 3: Western Blot Analysis of Target Phosphorylation

Objective: To confirm that 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.

Methodology:

  • Cell Treatment and Lysis:

    • Treat the selected cancer cell line with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine at concentrations around its GI50 value for a short period (e.g., 1-4 hours).

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

    • Also, probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot. A decrease in the phosphorylated substrate signal with increasing concentrations of the compound would confirm target engagement.

Visualizing the Mechanism and Workflows

To further clarify the proposed mechanism and experimental logic, the following diagrams are provided.

G cluster_0 ATP-Binding Pocket of Kinase cluster_1 Mechanism of Inhibition ATP ATP Hinge Hinge Region ATP->Hinge Binds Inhibition Inhibition of Phosphorylation ATP->Inhibition Leads to Phosphorylation Hinge->Inhibition Compound 4-bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine Compound->Hinge Competitively Binds G start Start: Hypothesis Compound is a Kinase Inhibitor kinase_assay Protocol 1: In Vitro Kinase Inhibition Assay start->kinase_assay ic50 Determine IC50 for Potent Targets kinase_assay->ic50 cell_assay Protocol 2: Cellular Proliferation Assay ic50->cell_assay gi50 Determine GI50 in Relevant Cell Lines cell_assay->gi50 western_blot Protocol 3: Western Blot for Target Phosphorylation gi50->western_blot target_validation Confirm Target Engagement in Cells western_blot->target_validation

Caption: Experimental workflow for validating the mechanism of action.

Potential Kinase Targets and Therapeutic Implications

The 1H-pyrrolo[2,3-b]pyridine scaffold is found in numerous approved and investigational kinase inhibitors targeting a wide range of kinases. [1][2]Examples include:

  • Vemurafenib: A potent inhibitor of B-RAF kinase used in the treatment of melanoma. [1]* Pexidartinib: A CSF1R inhibitor. [3]* Derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) , which are implicated in various cancers. [3][4]* Inhibitors of p38 Mitogen-Activated Protein Kinases , involved in inflammatory responses. [5]* Compounds targeting the PI3K/AKT/mTOR signaling pathway , a critical regulator of cell growth and survival that is often dysregulated in cancer. [6] Given the versatility of the 7-azaindole core, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine could potentially inhibit kinases from various families, including tyrosine kinases and serine/threonine kinases. The specific selectivity profile will be determined by the interplay of the core scaffold and its substituents with the unique features of the ATP-binding pockets of different kinases. The presence of a halogen at the 4-position and a methoxy group at the 6-position provides vectors for further chemical modification to optimize potency and selectivity for a desired kinase target, highlighting its potential as a valuable starting point for drug discovery programs.

Conclusion and Future Directions

The true potential of this compound lies in its capacity to serve as a foundational scaffold for the development of novel, highly selective, and potent kinase inhibitors. Future research should focus on a comprehensive kinase profiling to identify its primary targets, followed by structure-activity relationship (SAR) studies to optimize its properties. Such endeavors could lead to the discovery of new therapeutic agents for a range of diseases, from cancer to inflammatory disorders, further cementing the legacy of the 1H-pyrrolo[2,3-b]pyridine scaffold in modern medicine.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018-05-22). PubMed Central. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016-03-24). ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021-06-09). Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019-09-16). Juniper Publishers. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. [Link]

Sources

The Strategic Core: A Technical Guide to 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as one such "privileged scaffold."[1][2] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively engaging with a multitude of biological targets.[3] The strategic placement of a nitrogen atom in the six-membered ring modifies the electronic properties, solubility, and metabolic stability compared to its indole counterpart, offering medicinal chemists a powerful tool for fine-tuning drug-like properties.[3]

The 7-azaindole core is particularly renowned for its role as a hinge-binding motif in protein kinase inhibitors.[4] The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond network with the kinase hinge region, a critical interaction for potent and selective inhibition.[3][4] This has led to the successful development of several FDA-approved drugs, including the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, both of which are built upon the 7-azaindole framework.[2]

This guide focuses on a specifically functionalized derivative: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS RN: 1190310-00-9).[5] The strategic incorporation of a bromine atom at the 4-position and a methoxy group at the 6-position transforms the simple azaindole core into a highly versatile and powerful building block for combinatorial chemistry and the synthesis of targeted libraries for drug discovery. The bromine atom serves as a key handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, while the methoxy group can modulate the electronic environment and provide additional interaction points with target proteins.

Synthesis of the Core: A Proposed Pathway

The proposed synthesis commences with a suitably substituted aminopyridine, which undergoes a palladium-catalyzed cascade reaction with an appropriate alkenyl bromide to construct the fused pyrrole ring. Subsequent bromination and methoxylation steps would then yield the target molecule.

Proposed Synthetic Workflow

Synthetic_Pathway Start 2-Amino-3-bromo-5-methoxypyridine Step1 Pd-catalyzed Cascade C-N Cross-coupling/Heck Reaction Start->Step1 Alkenyl bromide, Pd catalyst (e.g., Pd2(dba)3/XPhos), Base (e.g., t-BuONa) Intermediate1 6-methoxy-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Electrophilic Bromination Intermediate1->Step2 Brominating agent (e.g., NBS) Product 4-bromo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Step2->Product

Caption: Proposed synthetic pathway to the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 2-amino-3-bromo-5-methoxypyridine (1.0 eq) and the selected alkenyl bromide (1.2 eq) in an anhydrous, deoxygenated solvent such as toluene, add Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and t-BuONa (2.5 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst like Pd2(dba)3 in combination with a bulky, electron-rich phosphine ligand such as XPhos is crucial for promoting the challenging C-N bond formation and subsequent intramolecular Heck cyclization in the cascade reaction.[6][7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is necessary to facilitate the deprotonation of the amine and promote the catalytic cycle.[6][7]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to maintain its catalytic activity.

Step 2: Synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring for the consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to yield the final product, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Electrophilic Bromination: The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution. NBS is a mild and effective brominating agent for such systems.

  • Regioselectivity: The 4-position is often susceptible to electrophilic attack in 7-azaindole systems, though regioselectivity can be influenced by the existing substituents.

Key Reactions and Functionalization: Unleashing the Potential

The true power of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. The 4-bromo substituent serves as a versatile handle for the introduction of a wide array of chemical moieties, enabling the rapid exploration of structure-activity relationships (SAR).

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organoboron compound and an organic halide.[9][10] In the context of our core molecule, this reaction is instrumental for introducing aryl and heteroaryl groups at the 4-position, a common strategy in the design of kinase inhibitors.[3][11]

Suzuki_Coupling Core 4-bromo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Step Suzuki-Miyaura Coupling Core->Step Aryl/Heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), Base (e.g., K2CO3 or Cs2CO3) Product 4-Aryl/Heteroaryl-6-methoxy- 1H-pyrrolo[2,3-b]pyridine Step->Product

Caption: Suzuki-Miyaura coupling workflow.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • In a microwave vial, combine 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 (2.0-3.0 eq).

  • Add a deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 15-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 4-substituted product.

Self-Validating System: The success of the Suzuki coupling can be readily validated by LC-MS analysis, which will show the consumption of the starting material and the appearance of a new peak with the expected mass of the coupled product. Further confirmation is achieved through NMR spectroscopy, where the disappearance of the proton signal in the 4-position of the azaindole and the appearance of new aromatic signals from the coupled group will be evident.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds.[12] This is particularly valuable for introducing various amine functionalities at the 4-position, which can serve as key pharmacophoric elements or points for further derivatization.

Buchwald_Hartwig Core 4-bromo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Step Buchwald-Hartwig Amination Core->Step Amine, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos or BINAP), Base (e.g., Cs2CO3 or K3PO4) Product 4-Amino-6-methoxy-1H- pyrrolo[2,3-b]pyridine Derivative Step->Product

Caption: Buchwald-Hartwig amination workflow.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • To a Schlenk tube, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous, deoxygenated solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Kinase Inhibitor Design: A Case Study Approach

The 4-substituted-6-methoxy-7-azaindole scaffold is an ideal starting point for the synthesis of potent and selective kinase inhibitors. The 7-azaindole core provides the crucial hinge-binding interactions, while the substituents at the 4- and 6-positions can be tailored to occupy specific pockets in the ATP-binding site of the target kinase, thereby enhancing potency and selectivity.

Table 1: Representative Kinase Targets for 7-Azaindole-Based Inhibitors

Kinase TargetTherapeutic AreaRationale for 7-Azaindole ScaffoldKey Interactions
BRAF Melanoma, Colorectal CancerHinge binding, scaffold for optimal vector projection of substituents.Bidentate H-bonds with the hinge region.
CSF1R Oncology, Inflammatory DiseasesMimics the adenine core of ATP, provides a rigid core for substituent orientation.H-bonds with the kinase hinge, hydrophobic interactions.
FGFR OncologyPrivileged hinge-binding motif, allows for exploration of the hydrophobic back pocket.H-bonds with the hinge, interactions with the DFG motif.
PI3Kγ Immuno-oncology, InflammationProvides a stable core for derivatization to achieve isoform selectivity.H-bonds with the hinge, interactions with the affinity pocket.[13]

Logical Relationship Diagram: From Core to Kinase Inhibitor

Drug_Discovery_Logic Core 4-bromo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Core->Coupling Library Diverse Library of 4-Substituted Analogs Coupling->Library Screening High-Throughput Screening (Biochemical and Cellular Assays) Library->Screening Hit Hit Compound (Initial Activity) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound (Optimized Potency & Selectivity) SAR->Lead Candidate Preclinical Candidate (Favorable ADME/Tox Properties) Lead->Candidate

Caption: The logical progression from the core building block to a preclinical candidate.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its synthesis, while requiring multi-step procedures, is achievable through modern synthetic methodologies. The true value of this molecule is realized in its ability to serve as a versatile platform for the rapid generation of diverse chemical libraries. The strategically placed bromine atom allows for the introduction of a vast array of chemical functionalities at a late stage in the synthetic sequence, a highly desirable feature in modern medicinal chemistry. Coupled with the inherent biological relevance of the 7-azaindole core as a premier kinase hinge-binding motif, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is poised to remain a valuable building block for the development of the next generation of targeted therapies.

References

  • de Oliveira, P. G., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. [Link][6][7][14]

  • McLaughlin, M., et al. (2006). An Effective Reductive Alkylation of Electron-Deficient o-Chloroarylamines and a One-Pot Azaindole and Indole Synthesis. Organic Letters, 8(15), 3307-3310. [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(3), 474-484. [Link][15]

  • Organic Chemistry Portal. Azaindole synthesis. [Link][8]

  • Atlanchim Pharma. (2022). Scientific Letter N°18: Recent advances in the synthesis of azaindoles. [Link][10]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(11), 2539. [Link][9]

  • Wang, Z., et al. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 26(21), 6569. [Link][1]

  • Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link][16]

  • Park, H., et al. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1181-1186. [Link][4]

  • Atlanchim Pharma. (2022). Scientific Letter N°18: Recent advances in the synthesis of azaindoles. [Link]

  • Sravanthi, T., & Kumar, C. S. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(34), 5769-5793. [Link][2]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21552. [Link][11][17]

  • Ascendex Scientific, LLC. 6-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine. [Link][18]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1358. [Link][3]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21552. [Link]

  • Zhang, Y., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1735-1741. [Link][13]

  • Google Patents. (2013). SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. [19]

  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines. [20]

  • PubChem. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. [Link][21]

Sources

The Strategic Core: A Technical Guide to 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Strategic Advantage of the 4-Bromo-6-Methoxy Substitution

In the landscape of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the concept of "privileged scaffolds" is paramount.[1] These are molecular frameworks that demonstrate a high propensity for binding to multiple targets within a specific class, such as the protein kinase family.[1] The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has firmly established itself as such a privileged structure.[2][3] Its bioisosteric relationship to purines, the core of the natural kinase substrate ATP, allows it to effectively mimic the hydrogen bonding pattern with the kinase hinge region, a critical interaction for ATP-competitive inhibition.[4]

This guide focuses on a specifically functionalized 7-azaindole derivative: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine . This particular substitution pattern is not arbitrary; it represents a strategic starting point for the development of potent and selective kinase inhibitors. The bromine atom at the C4-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for the introduction of diverse chemical moieties.[5][6] This allows for the exploration of deep, hydrophobic pockets within the kinase active site, often leading to significant gains in potency and selectivity. The methoxy group at the C6-position, meanwhile, modulates the electronic properties of the heterocyclic core and can influence solubility and metabolic stability, as well as participate in additional interactions with the target protein.[7][8] The strategic placement of these two groups provides a powerful platform for generating extensive structure-activity relationship (SAR) data and optimizing lead compounds.

This document serves as an in-depth technical resource for researchers and drug development professionals, detailing the synthesis, application, and mechanistic underpinnings of the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibitor design.

Section 1: Synthesis of the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Core

The synthesis of substituted 7-azaindoles often begins with a functionalized pyridine precursor.[9] While a single, unified protocol for the title compound is not extensively documented, a robust synthetic route can be constructed based on established methodologies for the functionalization of the pyridine and pyrrole rings. The following proposed synthesis is a logical amalgamation of known transformations in heterocyclic chemistry.

Proposed Synthetic Workflow

The diagram below outlines a plausible multi-step synthesis starting from a commercially available dichloropyridine derivative.

Synthetic_Workflow cluster_legend Legend A 2,4-dichloro-5-nitropyridine B 2-chloro-4-methoxy-5-nitropyridine A->B 1. NaOMe, MeOH C 5-amino-2-chloro-4-methoxypyridine B->C 2. Fe, NH4Cl D 2-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine C->D 3. Chloroacetaldehyde, NaOH (Bartoli Indole Synthesis) E 4-bromo-2-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine D->E 4. NBS, DMF F 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine E->F 5. H2, Pd/C Reagents Reagents Kinase_Inhibition_Mechanism cluster_kinase Kinase Active Site hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_pocket Deep Hydrophobic Pocket inhibitor 4-Bromo-6-Methoxy- 1H-pyrrolo[2,3-b]pyridine Core R-Group inhibitor:core->hinge H-Bonds (N1-H, N7) inhibitor:r_group->d_pocket van der Waals Interactions

Sources

An In-Depth Technical Guide to the Exploratory Synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview for the exploratory synthesis of a key derivative, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, and its subsequent analogues. We will delve into a robust synthetic strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind key procedural choices. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this valuable heterocyclic core for the discovery of novel therapeutic agents.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and enhanced biological activity.[1] Derivatives of 7-azaindole have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer properties. The specific substitution pattern of a bromine atom at the 4-position and a methoxy group at the 6-position offers a unique combination of electronic and steric properties, making it an attractive starting point for the development of novel small molecule therapeutics. The bromine atom at C4 serves as a versatile synthetic handle for the introduction of diverse functionalities through cross-coupling reactions, enabling the rapid exploration of chemical space and the generation of extensive analogue libraries.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine analogues begins with a retrosynthetic analysis to identify key intermediates and strategic bond disconnections. Our proposed strategy focuses on the late-stage introduction of the C4-bromo substituent to maximize synthetic flexibility.

Retrosynthesis Analogues Analogues Target_Core 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Analogues->Target_Core Suzuki Coupling Intermediate_2 6-Methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide Target_Core->Intermediate_2 Regioselective Bromination Intermediate_1 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Starting_Material Substituted Pyridine Intermediate_1->Starting_Material Pyrrole Ring Formation Intermediate_2->Intermediate_1 N-Oxidation

Caption: Retrosynthetic analysis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine analogues.

This retrosynthetic pathway highlights the following key transformations:

  • Analogue Synthesis: The primary route to diverse analogues will be through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the C4-bromo position.

  • Regioselective Bromination: The introduction of the bromine atom at the C4 position is strategically achieved via the corresponding N-oxide, which directs the electrophilic aromatic substitution to the desired position.

  • N-Oxidation: The formation of the pyridine N-oxide is a crucial step to activate the pyridine ring for regioselective functionalization.

  • Core Synthesis: The synthesis of the 6-methoxy-7-azaindole core can be accomplished through various established methods for constructing the pyrrolo[2,3-b]pyridine scaffold, often starting from appropriately substituted pyridines.

Synthesis of the Core Scaffold: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

The synthesis of the 6-methoxy-7-azaindole core is the foundational stage of this synthetic exploration. While several methods exist for the construction of the 7-azaindole ring system, a common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

Illustrative Synthetic Pathway

A plausible route to 6-methoxy-1H-pyrrolo[2,3-b]pyridine starts from a commercially available substituted 2-aminopyridine. The following diagram outlines a general workflow.

Core_Synthesis_Workflow Start 2-Amino-5-methoxypyridine Step1 Iodination Start->Step1 NIS, MeCN Step2 Sonogashira Coupling Step1->Step2 TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N Step3 Cyclization Step2->Step3 TBAF, THF Product 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Step3->Product

Caption: General workflow for the synthesis of the 6-methoxy-7-azaindole core.

Detailed Experimental Protocol: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Step 1: Iodination of 2-Amino-5-methoxypyridine

  • Rationale: Introduction of an iodine atom at the 3-position of the pyridine ring is necessary to facilitate the subsequent Sonogashira coupling reaction. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic systems.

  • Procedure:

    • To a solution of 2-amino-5-methoxypyridine (1.0 eq) in acetonitrile (MeCN) at 0 °C, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodo-5-methoxypyridine.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • Rationale: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction introduces the two-carbon unit required for the formation of the pyrrole ring.

  • Procedure:

    • To a solution of 2-amino-3-iodo-5-methoxypyridine (1.0 eq) in triethylamine (Et3N), add trimethylsilylacetylene (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

    • Degas the reaction mixture with argon or nitrogen for 15 minutes.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield 2-amino-5-methoxy-3-((trimethylsilyl)ethynyl)pyridine.

Step 3: Cyclization to form the Pyrrolo[2,3-b]pyridine Core

  • Rationale: The removal of the trimethylsilyl (TMS) protecting group with a fluoride source like tetrabutylammonium fluoride (TBAF) generates a terminal alkyne in situ, which then undergoes an intramolecular cyclization to form the desired pyrrole ring.

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in tetrahydrofuran (THF).

    • Add a 1M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

    • Stir the reaction for 2-4 hours at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Regioselective Bromination via N-Oxidation

Direct electrophilic bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine can lead to a mixture of products due to the activating nature of both the pyrrole and pyridine rings. A more controlled and regioselective approach involves the formation of the pyridine N-oxide, which deactivates the pyridine ring towards electrophilic attack at the 2- and 6-positions and directs substitution to the 4-position.

N-Oxidation of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
  • Rationale: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in the presence of an acid catalyst or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

  • Procedure:

    • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

    • Cool the solution to 0 °C and add m-CPBA (1.2 eq) or 30% hydrogen peroxide (excess) portion-wise.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the excess oxidizing agent with a saturated aqueous solution of sodium sulfite.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, dry, and concentrate to yield 6-methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide.

Regioselective Bromination of the N-Oxide
  • Rationale: The N-oxide intermediate can be regioselectively brominated at the 4-position using a variety of brominating agents. A common method involves activation of the N-oxide with an acylating agent followed by reaction with a bromide source. A patent describes a method using phosphorus oxyhalides.

  • Procedure:

    • To a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in a solvent like acetonitrile, add phosphorus oxybromide (POBr3) (1.5 eq).

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto ice.

    • Neutralize the mixture with a base such as sodium carbonate.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography to obtain 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Exploratory Synthesis of Analogues via Suzuki-Miyaura Cross-Coupling

The 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine core is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Start 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Step1 Suzuki-Miyaura Coupling Start->Step1 Arylboronic acid, Pd catalyst, Base, Solvent Product 4-Aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine Analogues Step1->Product

Caption: General workflow for the synthesis of analogues via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] It offers high functional group tolerance and generally proceeds with high yields.

  • Procedure:

    • To a reaction vessel, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq) or cesium carbonate (Cs2CO3) (2.0 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine analogue.

Tabulated Data for Representative Analogues
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Phenyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-methoxy-1H-pyrrolo[2,3-b]pyridine80-90
33-Pyridylboronic acid6-Methoxy-4-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine75-85
4Thiophene-2-boronic acid6-Methoxy-4-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine70-80

Characterization Data

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine [4]

  • Molecular Formula: C8H7BrN2O

  • Molecular Weight: 227.06 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.85 (s, 1H), 7.95 (s, 1H), 7.45 (t, J = 2.8 Hz, 1H), 6.50 (s, 1H), 6.40 (dd, J = 2.8, 1.8 Hz, 1H), 3.85 (s, 3H).

  • MS (ESI+): m/z 227.0, 229.0 [M+H]⁺

Conclusion

This technical guide has outlined a comprehensive and logical synthetic strategy for the exploratory synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine analogues. By employing a regioselective bromination of a 6-methoxy-7-azaindole N-oxide intermediate, a versatile synthetic handle is installed for the subsequent diversification through Suzuki-Miyaura cross-coupling reactions. The detailed experimental protocols and the rationale behind each synthetic step provide a solid foundation for researchers to successfully synthesize and explore this important class of heterocyclic compounds for potential applications in drug discovery and development. The methodologies described herein are robust and can be adapted for the synthesis of a wide array of analogues, facilitating the rapid advancement of structure-activity relationship studies.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. 2021. [Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. 2025. [Link]

  • Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. PubChem. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • 6-Amino-1-methyl-4-methoxy-7-azaindole. PubChem. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a highly valuable heterocyclic building block in medicinal chemistry. Its scaffold is a key component in numerous kinase inhibitors and other biologically active molecules. This document provides a detailed, three-step protocol for the synthesis of this compound, commencing from the commercially available 6-methoxy-1H-pyrrolo[2,3-b]pyridine. The described methodology leverages a strategic N-oxidation to activate the pyridine ring, followed by a regioselective bromination at the C4 position. This guide explains the chemical principles behind each step, ensuring both reproducibility and a deep understanding of the reaction mechanism.

Introduction and Synthetic Strategy

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine in many pharmacologically active compounds[1]. The title compound, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a particularly useful intermediate. The bromine atom at the C4 position provides a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, while the methoxy group at C6 modulates the electronic properties and metabolic stability of potential drug candidates.

Direct electrophilic bromination of the 7-azaindole core typically occurs at the more electron-rich C3 position of the pyrrole ring. Therefore, a regioselective synthesis of the 4-bromo isomer requires a more nuanced strategy. The protocol detailed herein follows a robust and well-documented pathway for functionalizing the pyridine ring of the azaindole system[2][3].

The overall synthetic workflow involves three key transformations:

  • N-Oxidation: The pyridine nitrogen of the starting material, 6-methoxy-1H-pyrrolo[2,3-b]pyridine, is oxidized to form the corresponding 7-oxide. This step is crucial as it deactivates the pyridine ring towards electrophilic attack and electronically primes the C4 position for subsequent functionalization.

  • Regioselective Bromination: The intermediate N-oxide is treated with a reagent system that facilitates bromination specifically at the C4 position.

  • Work-up and Purification: Standard procedures are used to isolate and purify the final product.

Synthesis_Workflow SM 6-Methoxy-1H-pyrrolo[2,3-b]pyridine p1 SM->p1 Oxide 6-Methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide p2 Oxide->p2 Product 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine p1->Oxide  Step 1: N-Oxidation    (m-CPBA)   p2->Product  Step 2: Bromination    (Ms₂O, TMABr)   caption Figure 1. Overall synthetic workflow for the target compound.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine nitrogen introduces unique hydrogen bonding capabilities and modulates physicochemical properties.[2] This core is central to numerous kinase inhibitors and other therapeutic agents.[3] Specifically, functionalization at the C4 position of the 7-azaindole core is a key strategy for developing novel molecular entities.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[4] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for late-stage functionalization and library synthesis in drug development programs.[5]

This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a critical intermediate for accessing novel 4-aryl-7-azaindole derivatives. We will delve into the mechanistic underpinnings, explore the optimization of key reaction parameters, and provide field-proven protocols to ensure reproducible success.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational troubleshooting and optimization. The process involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-7-azaindole, forming a Pd(II) complex.[7] This is often the rate-determining step.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[8] The base forms a more nucleophilic "ate" complex with the boron, facilitating this transfer.[9]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (4-Bromo-Azaindole) pd_complex R¹-Pd(II)L₂-X (Azaindole-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OR)₂OH]⁻ (Activated Boronic Acid) pd_intermediate R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of coupling on the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine substrate is highly dependent on the careful selection of the catalyst system, base, and solvent. The electronic properties of the azaindole core, including the pyridine nitrogen and the pyrrole N-H, necessitate specific considerations.

Catalyst System: The Palladium Source and Ligand

The choice of palladium precursor and, critically, the phosphine ligand, governs the catalyst's activity and stability.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and air-stable pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[10][11] For azaindole systems, Pd(dppf)Cl₂ has proven to be an excellent choice, often leading to high yields in shorter reaction times.[2][10] Pd₂(dba)₃ is also highly effective when paired with appropriate ligands.[11][12]

  • Ligands: Electron-rich, bulky phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the active Pd(0) species.

    • Dppf (1,1'-Bis(diphenylphosphino)ferrocene): Offers a good balance of electron-donating ability and steric bulk, making it a versatile and reliable ligand for this type of substrate.[10]

    • Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective for challenging cross-couplings. SPhos, in particular, has been used successfully for Suzuki couplings on the azaindole core.[12][13]

    • Xantphos: While highly effective for C-N and C-O couplings on 4-bromo-7-azaindoles, its performance in C-C couplings should be evaluated relative to other ligands.[14][15]

Base Selection

The base is crucial for activating the boronic acid to form the boronate "ate" complex required for transmetalation.[8] The choice of base can significantly impact yield and side reactions like protodeboronation.

  • Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a widely used, cost-effective base.[10][16] Cesium carbonate (Cs₂CO₃) is more soluble and often provides superior results, particularly for less reactive substrates, and has been used effectively in azaindole functionalization.[4][12]

  • Phosphates (K₃PO₄): Potassium phosphate is another strong base that can be effective, especially when dealing with boronic esters or sensitive substrates.[13][17]

  • Fluorides (KF, CsF): Fluoride ions can also activate boronic acids and are sometimes used in anhydrous conditions to minimize protodeboronation.[1]

Solvent System

The solvent must solubilize the reagents and facilitate the reaction at the desired temperature. Aprotic polar solvents, often in combination with water, are standard.

  • Ethers (1,4-Dioxane, DME): 1,4-Dioxane or dimethoxyethane (DME), typically mixed with water (e.g., 4:1 or 5:1 ratio), are excellent choices.[5][10] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Toluene/Ethanol: This mixture has also been shown to be effective for Suzuki couplings on halogenated 7-azaindoles.[12]

Comparative Analysis of Reaction Conditions

The following table summarizes various palladium-catalyzed coupling conditions applied to bromo-azaindole and related heterocyclic systems, providing a valuable starting point for optimization.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Substrate TypeYield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane8025-Bromoindazole95[10]
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O14047-BromoindazoleModerate-Good[4]
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60 - 110N/A3-Iodo-6-chloro-7-azaindole67-93[12][18]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane1003-4N-Protected 4-Bromo-7-azaindole (C-N)Good[14]
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane70-8018-225-(4-bromophenyl)pyrimidineGood[17]
Pd₂(dba)₃K₂CO₃Dioxane/H₂O1000.54-Chloro-2-iodo-7-azaindole68-75[11]

Detailed Experimental Protocols

The following protocols are designed to serve as a robust starting point. Researchers should monitor reaction progress by TLC or LC-MS and optimize as needed.

Protocol 1: General Suzuki Coupling using Pd(dppf)Cl₂

This protocol is based on a reliable and broadly applicable catalyst system for heteroaromatic couplings.[2][10]

Materials:

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3–5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heating: Place the vessel in a preheated oil bath at 80–100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 2–12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine product.

Experimental_Workflow cluster_workflow Suzuki Coupling Experimental Workflow reagents 1. Combine Reactants (Azaindole, Boronic Acid, Pd(dppf)Cl₂, K₂CO₃) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent (Dioxane / H₂O) inert->solvent heat 4. Heat Reaction (80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Field Insights & Troubleshooting

  • Low Conversion/Yield: If the reaction stalls, consider increasing the temperature, using a stronger base like Cs₂CO₃, or switching to a more active ligand system like Pd₂(dba)₃/SPhos.[12][16]

  • Protodeboronation: If significant loss of the boronic acid is observed (forming Ar-H), try using milder bases like potassium fluoride (KF) or ensuring the solvent is rigorously deoxygenated.[1]

  • N-H Reactivity: The pyrrole N-H is generally tolerant of these conditions. However, in some complex substrates or with highly reactive coupling partners, competitive N-arylation could occur. If this becomes an issue, protection of the nitrogen with a group like SEM or Boc may be necessary, though this adds synthetic steps.[11][19]

  • Purification Challenges: The pyridine nitrogen can cause the product to streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can improve peak shape and separation.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective method for the C4-arylation of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Success relies on the judicious selection of a modern palladium catalyst system, an appropriate base, and a suitable solvent mixture. Catalyst systems based on Pd(dppf)Cl₂ or Buchwald ligands with carbonate bases in aqueous dioxane or DME represent a robust and high-yielding starting point for this critical transformation in pharmaceutical synthesis.

References

Sources

Application Notes and Protocols for the Purification of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The protocols detailed herein are designed to address common impurities encountered during synthesis and to achieve high purity levels required for downstream applications in drug discovery and development. This guide is founded on established chromatographic and recrystallization techniques, supported by scientific literature and tailored for practical laboratory application.

Introduction: The Significance of Purity for 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-6-methoxy-7-azaindole, belongs to a class of bicyclic heteroaromatic compounds that are of significant interest in pharmaceutical research. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems, which are prevalent in biologically active molecules.[1] The presence of bromo and methoxy functionalities on this scaffold provides valuable handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for screening as potential therapeutic agents.[1]

Given its role as a critical intermediate, the purity of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is paramount. Impurities, which can include starting materials, reagents, and by-products from the synthesis, can interfere with subsequent chemical transformations, leading to lower yields, the formation of undesired side products, and complications in the purification of the final active pharmaceutical ingredient (API). Furthermore, even trace impurities can have significant impacts on the biological activity and safety profile of the final drug candidate. Therefore, robust and reproducible purification protocols are essential to ensure the quality and integrity of this key building block.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and all solvents and reagents used in the purification process.

General Hazards: Substituted azaindoles, including 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, are generally considered to be harmful if swallowed, and can cause skin and eye irritation.[2][3] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

Understanding Potential Impurities

The nature and quantity of impurities in a sample of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine will depend on the specific synthetic route employed. Common synthetic strategies for azaindole derivatives include the Fischer indole synthesis, Bartoli indole synthesis, and various cross-coupling methodologies.[2][4] Potential impurities may include:

  • Unreacted Starting Materials: Such as the corresponding nitropyridine or aminopyridine precursors.

  • Isomeric By-products: Regioisomers formed during the synthesis, which can have very similar properties to the desired product, making them challenging to separate.

  • Reagents and Catalysts: Residual palladium catalysts from cross-coupling reactions or leftover brominating agents.

  • Decomposition Products: Some azaindole derivatives can be sensitive to acidic or basic conditions, as well as light and air, leading to degradation.

A thorough understanding of the synthetic route used to prepare the crude material is invaluable for developing an effective purification strategy.

Purification by Column Chromatography

Column chromatography is a highly effective method for the purification of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, allowing for the separation of the target compound from impurities with different polarities.

General Considerations
  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of azaindole derivatives.

  • Solvent Selection: The choice of eluent is critical for achieving good separation. A preliminary thin-layer chromatography (TLC) analysis should be performed to determine the optimal solvent system. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Compound Stability: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel. If degradation is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as alumina.

Recommended Protocol for Column Chromatography

This protocol provides a general guideline. The specific parameters may need to be optimized based on the impurity profile of the crude material.

Materials:

  • Crude 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems to find the optimal eluent for separation. Suggested starting solvent systems include:

      • Dichloromethane/Methanol (e.g., 99:1 to 95:5 v/v)

      • Ethyl Acetate/Hexanes (e.g., 20:80 to 50:50 v/v)

      • Petroleum Ether/Ethyl Acetate (e.g., 80:20 to 50:50 v/v)

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring even packing.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent to facilitate the elution of the target compound.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Data Presentation:

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Solvent System 1 Dichloromethane/Methanol (gradient)
Solvent System 2 Ethyl Acetate/Hexanes (gradient)
Loading Method Dry Loading

Experimental Workflow for Column Chromatography:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis (Determine Solvent System) Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine by column chromatography.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities. The success of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Based on solubility data for the parent 7-azaindole and purification protocols for closely related methoxy-azaindoles, suitable solvents for recrystallization of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine include methanol and ethanol.[5] A solvent system of ethyl acetate and hexanes could also be explored, where ethyl acetate is the "good" solvent and hexanes is the "poor" solvent.

Recommended Protocol for Recrystallization

Materials:

  • Crude 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Recrystallization solvent (e.g., Methanol or Ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., methanol) to just cover the solid.

    • Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow for Recrystallization:

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve Dissolve Crude Solid in Minimal Hot Solvent Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool_RT Slowly Cool to Room Temperature Hot_Filter->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filter Crystals Cool_Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Crystals Obtain Purified Crystals Dry->Pure_Crystals

Caption: Workflow for the purification of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine by recrystallization.

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Low Recovery from Column Compound is too polar and sticking to the silica.Increase the polarity of the eluent. Consider using a different stationary phase like alumina.
Poor Separation of Impurities Impurities have similar polarity to the product.Optimize the solvent system for TLC. Consider a multi-step purification (e.g., recrystallization followed by chromatography).
"Oiling Out" during Recrystallization The solution is too concentrated or cooled too quickly.Use more solvent to create a less saturated solution. Allow the solution to cool more slowly.
No Crystal Formation The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Add a seed crystal of the pure compound.

Conclusion

The purification of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations. The protocols outlined in this application note for column chromatography and recrystallization provide robust starting points for achieving high levels of purity. As with any purification, optimization of these methods may be necessary depending on the specific nature and quantity of impurities present in the crude material. Careful execution of these procedures, coupled with diligent in-process monitoring by techniques such as TLC and final purity analysis by HPLC and NMR, will enable researchers to obtain high-quality 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine for their drug discovery endeavors.

References

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2022). Molecules.
  • Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. (2025). BenchChem.
  • A process for preparing halogenated azaindole compounds using pybrop. (2016).
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020).
  • 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Achmem.
  • Preparation method for 4-substituted-7-azaindole. (2012).
  • 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis. ChemicalBook.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2019). ACS Infectious Diseases.
  • 1h-pyrrolo[2,3-b]pyridines. (2006).
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). Organic Process Research & Development.
  • A General Method for the Preparation of 4- and 6-Azaindoles. (2018). Request PDF.
  • 3-Bromo-7-azaindole 97 74420-15-8. Sigma-Aldrich.
  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine. Sigma-Aldrich.
  • 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | 1053655-78-9. Benchchem.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry.
  • 5-Bromo-7-azaindole 97 183208-35-7. Sigma-Aldrich.
  • 4-Bromo-7-azaindole 96 348640-06-2. Sigma-Aldrich.
  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem.
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 348640-06-2. TCI Chemicals.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

Sources

The Strategic Utility of 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Advantage of Strategic Substitution

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structure, a bioisosteric mimic of indole and purine, allows it to form critical hydrogen bond interactions with the hinge region of numerous protein kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology.[1] The strategic functionalization of this core structure is paramount in fine-tuning a molecule's potency, selectivity, and pharmacokinetic properties. The subject of this guide, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine , is a particularly valuable building block, offering a trifecta of chemical handles for diversification and optimization in drug discovery programs.

The bromine atom at the 4-position serves as a versatile anchor for introducing a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions. This position is often exploited to project substituents into solvent-exposed regions of the target protein, allowing for the modulation of physicochemical properties and the introduction of additional binding interactions. The methoxy group at the 6-position, an electron-donating group, can influence the electronic properties of the heterocyclic core, potentially enhancing binding affinity and altering the metabolic profile of the final compound. Finally, the pyrrolic nitrogen (N1) can be alkylated or left unsubstituted to act as a hydrogen bond donor, further expanding the chemical space accessible from this versatile intermediate.

This document provides a detailed overview of the applications of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in the discovery of potent kinase inhibitors, complete with detailed experimental protocols for its derivatization.

Core Applications in Kinase Inhibitor Discovery

The 4-bromo-6-methoxy-7-azaindole scaffold is a key starting material for the synthesis of inhibitors targeting several important protein kinases implicated in cancer progression. The ability to readily diversify the 4-position allows for the rapid generation of focused compound libraries to probe the structure-activity relationships (SAR) for a given target.

Targeting the MET Tyrosine Kinase (c-Met)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis, promoting cell proliferation, survival, and metastasis.[2] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The 7-azaindole core is a well-established pharmacophore for c-Met inhibition.[1][3] The 4-position of the azaindole ring can be functionalized with various aryl or heteroaryl moieties to occupy the ATP-binding site and achieve high potency.

Inhibition of AXL Receptor Tyrosine Kinase

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has gained prominence as a key mediator of therapy resistance and metastasis in various cancers.[4] Overexpression of AXL is often associated with a poor prognosis.[5] The development of selective AXL inhibitors is an active area of research, and the 7-azaindole scaffold has been successfully employed in this endeavor.[5] The 4-position provides a crucial vector for introducing substituents that can confer selectivity and potency against AXL.

Modulation of Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs).[6] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. The 7-azaindole core has been incorporated into numerous VEGFR inhibitors, where the 4-substituent can be tailored to optimize interactions within the kinase domain.[4][6]

Synthetic Protocols: Gateway to Chemical Diversity

The true power of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine lies in its synthetic tractability. The 4-bromo position is readily functionalized using a variety of robust and well-established palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing access to a diverse range of derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the 4-position.

Reaction Scheme:

A general Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst: Pd(dppf)Cl₂ (0.05 - 0.1 equivalents) or Pd(PPh₃)₄ (0.05 - 0.1 equivalents)

  • Base: K₂CO₃ or Cs₂CO₃ (2 - 3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Add the degassed solvent mixture (to a concentration of ~0.1 M).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is often effective for electron-rich heterocyclic halides, while Pd(PPh₃)₄ is a robust, general-purpose catalyst.[7][8] The choice may require optimization depending on the specific boronic acid used.

  • Base: An aqueous inorganic base is required to facilitate the transmetalation step of the catalytic cycle. K₂CO₃ is a common and cost-effective choice.[9]

  • Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic starting materials and the inorganic base.[10] Degassing is crucial to prevent oxidation of the Pd(0) active catalyst.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O8070-90[9]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10065-85[11]
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O9080-95[11]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 4-position, a key transformation for many kinase inhibitors that feature an amino-hinge binding motif.

Reaction Scheme:

A general Buchwald-Hartwig amination workflow.

Materials:

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst: Pd₂(dba)₃ (0.01 - 0.05 equivalents)

  • Ligand: Xantphos or BINAP (0.02 - 0.1 equivalents)

  • Base: NaOtBu or Cs₂CO₃ (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The combination of Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like Xantphos or BINAP is highly effective for the amination of heteroaryl halides.[12][13] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium t-butoxide is typically required to deprotonate the amine and generate the active palladium-amido intermediate.[14]

  • Inert Conditions: The catalytic system is sensitive to air and moisture, necessitating the use of anhydrous, degassed solvents and an inert atmosphere to maintain catalytic activity.[15]

Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling provides a direct route to 4-alkynyl-7-azaindoles, which are valuable intermediates that can be further elaborated or used as final products. The rigid alkyne linker can be used to probe deep pockets within a protein's active site.

Reaction Scheme:

A general Sonogashira cross-coupling workflow.

Materials:

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equivalents)

  • Copper(I) co-catalyst: CuI (0.04 - 0.1 equivalents)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2 - 4 equivalents)

  • Solvent: Anhydrous, degassed THF or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the palladium catalyst (0.02 eq), and the copper(I) iodide (0.04 eq).

  • Add the anhydrous, degassed solvent, followed by the base (3.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne.[16][17]

  • Base: An amine base such as triethylamine serves both as a base to deprotonate the alkyne and as a solvent in some cases. It also acts as a scavenger for the HBr generated during the reaction.[18]

  • Solvent: A polar aprotic solvent like THF or DMF is typically used to ensure the solubility of all reaction components.[18]

Conclusion

4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a high-value, versatile building block for modern drug discovery. Its strategically placed functional groups enable rapid and efficient diversification through robust cross-coupling methodologies. The protocols and applications outlined in this guide provide a solid foundation for researchers and scientists to leverage this powerful scaffold in the design and synthesis of novel kinase inhibitors and other potential therapeutic agents. The continued exploration of the chemical space accessible from this intermediate is poised to yield new and impactful medicines.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available at: [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. Available at: [Link]

  • Azaindole Therapeutic Agents - PMC. Available at: [Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC - PubMed Central. Available at: [Link]

  • Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy - RSC Publishing. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. Available at: [Link]

  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Publishing. Available at: [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - MDPI. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. This guide provides a detailed technical overview and step-by-step protocols for utilizing the key intermediate, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine , in the synthesis of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. We will explore the underlying scientific rationale for synthetic strategies, provide robust, self-validating experimental protocols for a key Suzuki-Miyaura coupling reaction, and outline a general method for evaluating the biological activity of the synthesized compounds using an in vitro kinase assay. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research and kinase inhibitor discovery.

Introduction: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a critical role in regulating essential cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] However, aberrant activation of the FGFR signaling pathway, driven by gene amplification, mutations, or translocations, is a significant oncogenic driver in a multitude of human cancers, including urothelial carcinoma, breast cancer, and non-small cell lung cancer.[1][3][4] This makes the FGFR axis an attractive and validated target for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine core is considered a "privileged scaffold" in drug discovery, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[5][6] Its unique structure has been successfully incorporated into numerous approved and clinical-stage inhibitors. The strategic placement of a bromine atom at the C4 position and a methoxy group at the C6 position of this scaffold provides a versatile platform. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions to introduce molecular complexity, while the methoxy group can influence solubility and electronic properties. This guide will focus on the primary and most critical synthetic transformation: the introduction of an aryl substituent at the C4 position, a common feature in potent FGFR inhibitors like AZD4547.[7][8][9]

FGFR Signaling Pathway Overview

The diagram below illustrates the canonical FGFR signaling pathway. Ligand (FGF) binding induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[1][10] Small molecule inhibitors typically target the ATP-binding site, preventing autophosphorylation and blocking downstream signaling.

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF FGF->FGFR Binds Inhibitor FGFR Inhibitor (e.g., Pyrrolo[2,3-b]pyridine derivative) Inhibitor->FGFR Blocks ATP Binding AKT AKT PI3K->AKT RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Survival Cell Survival AKT->Cell Survival

Caption: Simplified FGFR signaling pathway and inhibitor mechanism.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most direct and modular approach to elaborate the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine core is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its reliability, mild conditions, and exceptional tolerance of various functional groups, making it a workhorse in medicinal chemistry.[11][12] This step forges a critical C-C bond, attaching a carefully chosen aryl or heteroaryl group that will occupy a key pocket in the FGFR active site.

Overall Experimental Workflow

The process begins with the synthesis of the core intermediate via Suzuki coupling, followed by rigorous purification. The final compound's identity and purity are confirmed through analytical characterization before it is subjected to biological evaluation to determine its potency as an FGFR inhibitor.

Workflow cluster_synthesis Part 1: Chemical Synthesis cluster_bio Part 2: Biological Evaluation A Reaction Setup (Inert Atmosphere) B Suzuki-Miyaura Coupling Reaction A->B C Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Characterization (NMR, LC-MS) D->E F Compound Dilution Series E->F Pure Compound G In Vitro Kinase Assay (FGFR1) F->G H Data Analysis (IC50 Determination) G->H

Caption: Overall workflow from synthesis to biological evaluation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative FGFR inhibitor core structure by coupling 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine with (3,5-dimethoxyphenyl)boronic acid . The 3,5-dimethoxyphenyl motif is a common feature in many selective FGFR inhibitors, where it is known to form favorable interactions within a hydrophobic pocket of the kinase.[6][13]

Reaction Scheme

Suzuki_Reaction cluster_reactants compound1 Start_Material.png plus + result Coupled_Product.png compound1->result Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O, 90 °C compound2 Boronic_Acid.png compound2->result Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O, 90 °C plus->result Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O, 90 °C

Note: The DOT script above is a placeholder for a chemical structure diagram. Visual rendering would show 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine reacting with (3,5-dimethoxyphenyl)boronic acid to yield 4-(3,5-dimethoxyphenyl)-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Caption: Suzuki-Miyaura coupling of the 7-azaindole core.

Materials and Reagents
Reagent / MaterialGrade / PuritySupplier ExampleNotes
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine>97%Sigma-Aldrich, Combi-BlocksStarting material.
(3,5-dimethoxyphenyl)boronic acid>98%Combi-Blocks, TCICoupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeStrem, Sigma-AldrichPalladium catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificBase.
1,4-DioxaneAnhydrousAcros OrganicsReaction solvent.
Deionized WaterN/AIn-houseCo-solvent.
Nitrogen Gas (N₂)High PurityAirgasFor inert atmosphere.
Ethyl Acetate, HexanesHPLC GradeVWRFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVWRDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 242 mg), (3,5-dimethoxyphenyl)boronic acid (1.2 mmol, 218 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add the Pd(dppf)Cl₂ catalyst (0.05 mmol, 37 mg).

    • Scientist's Note (Expertise): The choice of Pd(dppf)Cl₂ is a robust starting point for coupling heteroaryl halides.[11] The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle. For particularly challenging substrates, more advanced catalysts like XPhos Pd G2 might be considered.[14]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with nitrogen for 20 minutes.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a 3:7 mixture of ethyl acetate:hexanes as the eluent. The starting material should have a higher Rf than the more polar product. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed (as judged by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product, 4-(3,5-dimethoxyphenyl)-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Self-Validating System (Trustworthiness)
  • In-Process Controls: The reaction should show a clear conversion on TLC from a less polar spot (starting bromide) to a more polar, UV-active spot (product). Complete consumption of the starting material is the primary endpoint.

  • Expected Outcome:

    • Yield: 65-85%.

    • Appearance: Off-white to pale yellow solid.

    • Purity (LC-MS): >95%.

    • Mass Spec (ESI+): Expected [M+H]⁺ = 301.1.

Protocol: In Vitro Biological Evaluation

To assess the efficacy of the newly synthesized compound, a biochemical kinase assay is performed. The ADP-Glo™ Kinase Assay is a common luminescent method that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[15][16]

Principle of the ADP-Glo™ Assay

The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the ADP produced and thus to the kinase activity.

General Protocol for FGFR1 Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA) to all wells.[16]

    • Add 1 µL of the test compound dilution or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 1.5 µL of a solution containing recombinant human FGFR1 enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) to initiate the reaction. For the 100% inhibition control, add buffer instead of enzyme.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition: Read the plate on a luminometer.

Data Analysis and Validation
  • Data Normalization: Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls.

  • IC₅₀ Determination: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

  • Trustworthiness: A known potent FGFR inhibitor, such as AZD4547 (IC₅₀ for FGFR1 ≈ 0.2-1 nM), should be run in parallel as a positive control to validate the assay performance.[17][18]

CompoundTargetRepresentative IC₅₀ (nM)
AZD4547 (Control) FGFR1~1
Synthesized Compound FGFR1To be determined

Safety Precautions

  • Chemical Handling: All chemical manipulations must be performed inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Anhydrous solvents like 1,4-dioxane are flammable and peroxide-formers. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable starting point for the synthesis of novel FGFR inhibitors. The Suzuki-Miyaura coupling protocol described herein provides a reliable and efficient method for constructing the core of these inhibitors. By combining robust synthetic chemistry with precise biological evaluation, researchers can rapidly advance new chemical entities from conception to lead optimization in the quest for next-generation cancer therapeutics.

References

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. Available at: [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. Available at: [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. International Journal of Molecular Sciences. Available at: [Link]

  • (PDF) FGF/FGFR signaling pathway involved resistance in various cancer types. ResearchGate. Available at: [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Pharmacology. Available at: [Link]

  • Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor. ResearchGate. Available at: [Link]

  • Synthesis of Rogaratinib – BAY 1163877. ResearchGate. Available at: [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models. Clinical Cancer Research. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. ResearchGate. Available at: [Link]

  • Chemical structure of AZD4547. ResearchGate. Available at: [Link]

  • In vitro kinase assay on FGFR-1 immunoprecipitates from transfected PAE cells. ResearchGate. Available at: [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PubMed Central. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar. Available at: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available at: [Link]

  • Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models. International Journal of Cancer. Available at: [Link]

  • AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research. Available at: [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Scientific Reports. Available at: [Link]

Sources

Application Notes and Experimental Protocol for the N-arylation of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-arylation of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The N-arylated 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2] This protocol focuses on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction, offering detailed step-by-step instructions, explanations for critical experimental choices, and troubleshooting insights for researchers in drug discovery and organic synthesis.

Introduction: The Significance of N-Aryl-7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a bioisostere of indole and a foundational scaffold in the development of pharmaceuticals.[3] The introduction of an aryl group at the N-1 position of the pyrrole ring significantly influences the molecule's steric and electronic properties, often leading to enhanced target binding affinity and improved pharmacokinetic profiles. Consequently, efficient and reliable methods for the N-arylation of functionalized 7-azaindoles, such as the 4-bromo-6-methoxy derivative, are of paramount importance to medicinal chemists.

While several cross-coupling methodologies exist for forming C-N bonds, including the Ullmann condensation and Chan-Lam coupling, the Buchwald-Hartwig amination stands out for its broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions.[4][5][6] This protocol is centered on a well-established Buchwald-Hartwig approach, optimized for heterocyclic substrates.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and adapting the protocol. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[6][7] The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the substrate. The resulting Pd(II) complex then coordinates with the deprotonated pyrrole nitrogen. The final, crucial step is reductive elimination, which forms the desired N-aryl C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key reductive elimination step.[3]

cluster_cycle Catalytic Cycle A Pd(0)L Active Catalyst C Ar-Pd(II)(Br)L Complex A:e->C:w Ar-Br B Oxidative Addition (Ar-Br) E Ar-Pd(II)(N-Pyrrole)L Complex C:n->E:s Pyrrole-N⁻ D Ligand Exchange & Base-mediated Deprotonation (Pyrrole-NH) E:w->A:e Product G Ar-N-Pyrrole Product E->G Forms F Reductive Elimination

Caption: The Buchwald-Hartwig Catalytic Cycle.

Comparative Overview of N-Arylation Conditions

The selection of catalyst, ligand, base, and solvent are critical variables that dictate the success of the N-arylation. The following table summarizes typical conditions for different coupling strategies applicable to azaindole scaffolds.

Parameter Buchwald-Hartwig Amination Ullmann Condensation Chan-Lam Coupling
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or Pd Precatalyst (e.g., G3)CuI, Cu₂O, or Cu(OAc)₂Cu(OAc)₂ or CuI
Ligand Bulky Phosphines (e.g., Xantphos, RuPhos, BrettPhos)Diamines, PhenanthrolinesOften Ligand-free or Pyridine
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄DBU, Pyridine
Aryl Source Aryl Halide or TriflateAryl HalideArylboronic Acid
Solvent Dioxane, Toluene, DMFDMSO, DMF, DioxaneDCM, Methanol
Temperature 80 - 110 °C110 - 150 °CRoom Temp. - 80 °C
Reference [4][8][9][10][1][2]

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a reliable starting point for the N-arylation of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine with a generic aryl bromide.

Materials and Reagents
  • Substrate: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl bromide or iodide (1.2 - 1.5 equiv)

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.1 - 0.2 M concentration)

  • Work-up: Ethyl acetate, Water, Brine

  • Purification: Silica gel for column chromatography

Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Heated oil bath with a magnetic stirrer and temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the aryl halide (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

    • Causality: The reagents are added as solids first to ensure accurate weighing and to minimize exposure to air before the inert atmosphere is established. Cesium carbonate is a strong, yet non-nucleophilic base, effective for deprotonating the pyrrole N-H without competing side reactions.[4]

  • Establishing Inert Atmosphere:

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube under vacuum and backfill with argon or nitrogen. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) catalyst is highly sensitive to oxidation, which deactivates it. Maintaining a rigorously inert atmosphere is critical for catalytic turnover and achieving a high yield.[8]

  • Solvent Addition:

    • Using a syringe, add anhydrous, degassed 1,4-dioxane to the reaction mixture to achieve the desired concentration (e.g., 5 mL for a 1 mmol scale reaction).

    • Causality: The solvent must be anhydrous as water can interfere with the catalytic cycle. Degassing (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrates and the catalyst complex.[4]

  • Reaction Execution:

    • Place the sealed Schlenk tube into a preheated oil bath set to 100 °C.

    • Stir the mixture vigorously for 12-24 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures homogeneity in the heterogeneous mixture.

  • Monitoring the Reaction:

    • Periodically check the reaction's progress by taking a small aliquot (via syringe) and analyzing it by TLC or LC-MS. Look for the consumption of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Causality: The Celite filtration removes insoluble inorganic salts and catalyst byproducts. The aqueous washes remove any remaining base and highly polar impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for eluting the N-arylated product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-arylated 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Experimental Workflow Visualization

arrow arrow start Start: Reagents & Glassware setup 1. Combine Solids in Schlenk Tube (Substrate, Aryl Halide, Pd₂(dba)₃, Xantphos, Cs₂CO₃) start->setup inert 2. Purge with Inert Gas (3x Vacuum/Argon Cycles) setup->inert solvent 3. Add Anhydrous, Degassed Dioxane inert->solvent react 4. Heat with Vigorous Stirring (100 °C, 12-24h) solvent->react workup 5. Cool, Dilute with EtOAc, Filter through Celite react->workup extract 6. Aqueous Wash (Water & Brine) workup->extract dry 7. Dry (Na₂SO₄) & Concentrate extract->dry purify 8. Flash Column Chromatography dry->purify end End: Pure N-Arylated Product purify->end

Caption: General workflow for Buchwald-Hartwig N-arylation.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen/moisture contamination.

    • Solution: Ensure glassware is rigorously dried and the inert atmosphere technique is flawless. Use freshly opened, high-purity reagents and anhydrous, degassed solvent.

  • Hydrodehalogenation Side Product (Ar-H instead of Ar-N):

    • Cause: Presence of trace water or other proton sources. Can also be ligand-dependent.

    • Solution: Re-purify solvent and ensure the base is anhydrous. Consider screening alternative ligands if the problem persists.

  • Difficulty in Purification:

    • Cause: Lingering palladium catalyst or ligand byproducts.

    • Solution: Ensure the Celite filtration is performed carefully. A wash of the organic layer with an aqueous solution of NH₄Cl or thiourea can sometimes help scavenge residual palladium.

Conclusion

The described Buchwald-Hartwig protocol offers a reliable and high-yielding method for the N-arylation of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. By carefully controlling the reaction parameters, particularly the exclusion of air and moisture, researchers can effectively synthesize a wide range of N-arylated 7-azaindole derivatives, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

  • ChemistryViews. (2023). Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. Available at: [Link]

  • Espinosa-Bustos, C., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Arkivoc, 2017(iv), 63-73. Available at: [Link]

  • Akinboye, E. S., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1436–1443. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]

  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines. WO2006063167A1.
  • Hovd, A. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3163. Available at: [Link]

  • ResearchGate. (n.d.). Direct arylation of azaindole N-oxides and of azaindazole N-oxides. Available at: [Link]

  • ACS Catalysis. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Nolan, S. P., et al. (2016). Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles. ACS Catalysis, 6(5), 3273–3279. Available at: [Link]

  • Van der Eycken, E. V., & Sharma, U. (2018). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 23(1), 146. Available at: [Link]

  • Liou, J.-P., et al. (2018). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149–1161. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

  • Kollar, L., & Mika, L. T. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 10(1), 113. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Available at: [Link]

  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Available at: [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in pharmaceutical research and development. The described two-step synthetic route is designed for robustness, scalability, and safety, addressing the critical need for a reliable supply of this intermediate. The protocol begins with the synthesis of the precursor, 6-methoxy-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective bromination. Detailed experimental procedures, process optimization, safety protocols, and analytical methods are presented to ensure consistent product quality and safe operation at an industrial scale.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to indole and its ability to act as a bioisostere, often leading to improved physicochemical properties and biological activity.[1] Specifically, substituted 7-azaindoles are integral components of numerous kinase inhibitors and other targeted therapeutics.[2][3] The target molecule of this guide, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the methoxy group influencing the electronic properties and potential metabolic stability of derivative compounds.

The increasing demand for this intermediate necessitates a well-defined, scalable, and safe manufacturing process. This application note outlines such a process, developed with a focus on industrial applicability, providing researchers and drug development professionals with the necessary details for successful implementation.

Synthetic Strategy Overview

The synthesis is approached in a two-stage process. The first stage involves the preparation of the key intermediate, 6-methoxy-1H-pyrrolo[2,3-b]pyridine. The second stage is the regioselective bromination of this intermediate to yield the final product. The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine cluster_1 Stage 2: Regioselective Bromination 1H-pyrrolo[2,3-b]pyridine_7-oxide 1H-pyrrolo[2,3-b]pyridine 7-oxide Intermediate_1 6-methoxy-1H-pyrrolo[2,3-b]pyridine 1H-pyrrolo[2,3-b]pyridine_7-oxide->Intermediate_1 1. Dimethylsulfate 2. Sodium methoxide Dimethylsulfate Dimethylsulfate Dimethylsulfate->Intermediate_1 Sodium_methoxide Sodium methoxide Sodium_methoxide->Intermediate_1 Final_Product 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Intermediate_1->Final_Product NBS NBS N-Bromosuccinimide (NBS) NBS->Final_Product

Figure 1: Overall synthetic workflow for 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Stage 1: Scale-Up Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

The synthesis of the methoxy-substituted 7-azaindole intermediate is adapted from established methodologies for the functionalization of the pyridine ring of 7-azaindole via its N-oxide.[4][5][6]

Reaction Mechanism

The reaction proceeds through the formation of the 7-azaindole N-oxide, which is then activated by methylation with dimethylsulfate. This is followed by a nucleophilic attack of methoxide at the C6 position, leading to the desired product.

Detailed Protocol

Materials and Equipment:

  • 1H-pyrrolo[2,3-b]pyridine 7-oxide (commercially available[7])

  • Dimethylsulfate

  • Sodium methoxide solution (25% in methanol)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Acetic acid

  • Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirrer, temperature probe, and addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and filtration equipment

Procedure:

  • Reactor Setup: The reactor is charged with 1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq) and dry acetonitrile (10 L/kg of starting material) under an inert atmosphere.

  • Methylation: The mixture is stirred to ensure dissolution, and then dimethylsulfate (1.1 eq) is added dropwise via the addition funnel, maintaining the internal temperature below 30 °C.

  • Reaction: The reaction mixture is then heated to 65 °C and stirred for 12 hours. The progress of the reaction should be monitored by HPLC.

  • Nucleophilic Addition: After completion of the methylation step, the mixture is cooled to 20-25 °C. A solution of sodium methoxide (25% in methanol, 2.5 eq) is added dropwise, ensuring the internal temperature does not exceed 40 °C.

  • Second Reaction Phase: The mixture is then heated to 60 °C and stirred for an additional 20 hours, with continued monitoring by HPLC.

  • Quenching and Work-up: Upon completion, the reaction is cooled to 10-15 °C and carefully quenched by the dropwise addition of acetic acid to neutralize the excess base to a pH of 7-8.

  • Isolation: The solvent is removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Table 1: Process Parameters for Stage 1

ParameterValueRationale
Starting Material1H-pyrrolo[2,3-b]pyridine 7-oxideCommercially available and readily activated for nucleophilic substitution.[7]
ReagentsDimethylsulfate, Sodium methoxideStandard reagents for methylation and methoxylation.
SolventAcetonitrile, MethanolProvide good solubility for reactants and are suitable for the reaction temperatures.
Temperature60-65 °CEnsures a reasonable reaction rate without significant decomposition.
Reaction Time12h (methylation), 20h (methoxylation)Determined by reaction monitoring to ensure completion.

Stage 2: Scale-Up Regioselective Bromination

The final step is the regioselective bromination of the electron-rich 7-azaindole ring system. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its solid nature, which makes it easier and safer to handle on a large scale compared to liquid bromine.[8][9][10]

Reaction Mechanism

The reaction is an electrophilic aromatic substitution. The pyrrole ring of the 7-azaindole is electron-rich and thus susceptible to electrophilic attack. The regioselectivity is directed by the electronics of the bicyclic system.

Detailed Protocol

Materials and Equipment:

  • 6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Jacketed glass reactor with overhead stirrer, temperature probe, and solids addition port

  • Inert atmosphere (Nitrogen or Argon)

  • Aqueous sodium thiosulfate solution

  • Purification equipment (crystallization vessel, filtration unit)

Procedure:

  • Reactor Setup: The reactor is charged with 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and DMF (8 L/kg of starting material) under an inert atmosphere.

  • Cooling: The solution is cooled to 0-5 °C.

  • NBS Addition: N-Bromosuccinimide (1.05 eq) is added portion-wise, maintaining the internal temperature below 10 °C. The addition rate should be controlled to manage the exothermic nature of the reaction.[9]

  • Reaction: The reaction mixture is stirred at 0-5 °C for 1-2 hours. Reaction progress is monitored by HPLC until the starting material is consumed.

  • Quenching: The reaction is quenched by the addition of a cold aqueous solution of sodium thiosulfate (10% w/v) to destroy any unreacted NBS.

  • Work-up and Isolation: The mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification by Crystallization: The crude product is purified by crystallization. The solvent is partially removed under reduced pressure, and a suitable anti-solvent (e.g., heptane) is added to induce crystallization. The slurry is aged at a low temperature to maximize yield, and the solid product is collected by filtration, washed with a cold solvent mixture, and dried under vacuum.[11][12]

Table 2: Process Parameters for Stage 2

ParameterValueRationale
Starting Material6-methoxy-1H-pyrrolo[2,3-b]pyridineSynthesized in Stage 1.
Brominating AgentN-Bromosuccinimide (NBS)Safer and easier to handle at scale than bromine.[8]
SolventDimethylformamide (DMF)A polar aprotic solvent that facilitates the ionic reaction pathway.
Temperature0-5 °CLow temperature helps to control the exothermic reaction and improve regioselectivity.
Reaction Time1-2 hoursTypically a fast reaction; monitor by HPLC.
PurificationCrystallizationA scalable and efficient method for obtaining high-purity solid product.[11]

Analytical Methods

Consistent product quality is ensured by in-process controls and final product analysis.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed and validated for monitoring reaction progress and determining the purity of the final product. A typical method for a related bromo-azaindole uses a C18 column with a mobile phase of acetonitrile and water with a modifier like phosphoric or formic acid.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be used to confirm the structure of the starting material, intermediate, and final product, and to assess for the presence of any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Considerations for Scale-Up

A thorough safety review must be conducted before implementing this process at scale.

  • N-Bromosuccinimide (NBS): Although safer than bromine, NBS is a strong oxidizing agent and an irritant. Reactions involving NBS can be exothermic and require careful temperature control.[9][15] Appropriate personal protective equipment (PPE) must be worn.

  • Dimethylsulfate: This is a potent alkylating agent and is toxic and carcinogenic. It must be handled with extreme care in a well-ventilated area, using appropriate gloves and eye protection.

  • Quenching: The quenching of NBS with sodium thiosulfate is also exothermic and should be performed at a controlled rate and with adequate cooling.

  • Emergency Procedures: Emergency shutdown procedures and access to safety showers and eyewash stations are mandatory. All personnel must be trained on the specific hazards of the chemicals involved.

Conclusion

The synthetic route and protocols detailed in this application note provide a clear and actionable guide for the scale-up synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. By following the outlined procedures for synthesis, purification, and analysis, and by adhering to the stringent safety protocols, researchers and manufacturing chemists can reliably produce this valuable pharmaceutical intermediate at scale with high purity and yield.

References

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Suru Chemical. (2025, October 21). NBS as a Strategic Brominating Agent: Enhancing Efficiency in Pharmaceutical Synthesis. Retrieved from [Link]

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • Sheridan, C., et al. (n.d.). RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing.... ResearchGate. Retrieved from [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. Retrieved from [Link]

  • Suru Chemical. (2025, October 4). Managing Reactivity and Safety in N-Bromosuccinimide-Mediated Transformations. Retrieved from [Link]

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. Retrieved from [Link]

  • Williams, J. D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1445-1451.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • Gagnon, D., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1171.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.
  • Lantsova, A., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427-431.

Sources

Application Notes and Protocols for the Characterization of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a substituted azaindole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors.[3][4] The introduction of bromo and methoxy substituents modifies the electronic and steric properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile.

Accurate and robust analytical characterization is paramount to confirm the identity, purity, and stability of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in research and development settings. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the definitive characterization of this compound, grounded in the principles of scientific integrity and regulatory expectations.

Physicochemical Properties

A foundational aspect of characterization is the determination of fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[5]
Molecular Weight 227.06 g/mol [5]
Appearance White to off-white solidTypical for this class of compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Rationale for NMR Analysis

For a molecule with the complexity of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are essential. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms. The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms and the substitution pattern on the pyrrolopyridine core.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-2~7.5 - 7.7d~2.5 - 3.5
H-3~6.4 - 6.6d~2.5 - 3.5
H-5~7.8 - 8.0s-
H-7~8.1 - 8.3s-
OCH₃~3.8 - 4.0s-
NH~11.5 - 12.5br s-

Predicted ¹³C NMR (125 MHz, DMSO-d₆) Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2~125 - 130
C-3~100 - 105
C-3a~145 - 150
C-4~110 - 115
C-5~135 - 140
C-6~155 - 160
C-7a~150 - 155
OCH₃~55 - 60
Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic compounds and its ability to allow for the observation of exchangeable protons like the N-H proton of the pyrrole ring.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[6]

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce proton-proton connectivities.

    • Assign the signals in both spectra to the corresponding atoms in the molecule. For unambiguous assignments, 2D NMR experiments like COSY and HSQC may be necessary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum.[8] Fragmentation analysis can further corroborate the proposed structure.

Expected Mass Spectrometric Data
  • Molecular Ion (M⁺): The mass spectrum should exhibit a characteristic isotopic cluster for the molecular ion due to the presence of one bromine atom. The two major peaks will be at m/z values corresponding to [C₈H₇⁷⁹BrN₂O]⁺ and [C₈H₇⁸¹BrN₂O]⁺, with a mass difference of approximately 2 Da and a relative intensity ratio of nearly 1:1.

  • Fragmentation Pattern: Common fragmentation pathways for such heterocyclic compounds involve the loss of small, stable molecules or radicals.[9][10][11] Expected fragments for 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine could include:

    • Loss of a methyl radical (•CH₃) from the methoxy group.

    • Loss of carbon monoxide (CO).

    • Loss of the bromine atom (•Br).

    • Cleavage of the pyrrole or pyridine ring.

Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the molecular ion cluster and confirm that the m/z values and isotopic pattern are consistent with the molecular formula C₈H₇BrN₂O.

    • Analyze the fragmentation pattern to identify key fragments that support the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of a compound and for quantitative analysis.

Rationale for HPLC Analysis

A validated HPLC method is essential to determine the purity of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and to quantify any impurities. A reversed-phase HPLC method is generally suitable for this type of moderately polar organic molecule.[10][12][13]

Protocol for HPLC Purity Determination

This protocol is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[14][15][16][17]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Methanol

Method Validation

The HPLC method must be validated to ensure its reliability. The key validation parameters, as defined by ICH Q2(R1), are summarized below.[14][15]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method is selective for the analyte.The analyte peak should be well-resolved from any impurities, degradants, or placebo peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For purity, from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability and Intermediate)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FTIR Analysis

The FTIR spectrum of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine will provide confirmatory evidence for the presence of key functional groups, such as the N-H bond of the pyrrole ring, C-H bonds, C=C and C=N bonds of the aromatic system, and the C-O bond of the methoxy group.

Expected FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)
N-H stretch (pyrrole)3200 - 3400
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch (methoxy)2850 - 2960
C=C and C=N stretch (aromatic)1500 - 1650
C-O stretch (methoxy)1000 - 1300
C-Br stretch500 - 600
Protocol for FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound.

Rationale for Elemental Analysis

This technique is a fundamental method for confirming the empirical and molecular formula of a pure compound.[2] The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula.

Theoretical and Acceptance Criteria

Theoretical Values for C₈H₇BrN₂O:

  • Carbon (C): 42.31%

  • Hydrogen (H): 3.11%

  • Nitrogen (N): 12.34%

Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.

Protocol for Elemental Analysis
  • Sample Preparation: Accurately weigh a small amount of the dried, pure compound (typically 1-3 mg).

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis: The instrument software calculates the percentage of each element in the sample. Compare the experimental results with the theoretical values.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, single-crystal X-ray diffraction is the gold standard.

Rationale for X-ray Crystallography

This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It can definitively confirm the substitution pattern on the pyrrolopyridine ring system.

Protocol for X-ray Crystallography
  • Crystal Growth: Growing single crystals of suitable quality is often the most challenging step. Common methods include:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture of solvents).

    • Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive characterization of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_validation Method Validation cluster_reporting Final Report Synthesis Synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity & Assay) Purification->HPLC Purity Assessment FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID EA Elemental Analysis Purification->EA Formula Confirmation Xray X-ray Crystallography (Optional, Definitive) Purification->Xray 3D Structure Report Certificate of Analysis (CoA) NMR->Report MS->Report ICH_Q2 ICH Q2(R1) HPLC->ICH_Q2 Validation Guidelines USP_621 USP <621> HPLC->USP_621 Chromatography Standards HPLC->Report FTIR->Report EA->Report Xray->Report

Caption: Integrated workflow for the characterization of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. By integrating data from NMR, mass spectrometry, HPLC, FTIR, and elemental analysis, and adhering to established validation principles, researchers can ensure the identity, purity, and quality of this important heterocyclic compound, thereby supporting its progression in drug discovery and development pipelines.

References

  • SIELC Technologies. (n.d.). Separation of Ethane, 1-bromo-2-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • Unknown. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. Retrieved from [Link]

  • chemmunicate ! (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • YouTube. (2020, August 8). Chapter 3. Chemical Formulas Part 4 - Determining a Molecular Formula from Elemental Analysis Data [Video]. YouTube. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 3058. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1747. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • National Institutes of Health. (2018). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 22(9), 1193-1200. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-6-methoxy-7-azaindole). This molecule is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This guide provides a robust synthetic strategy, detailed experimental protocols, and comprehensive troubleshooting advice to help researchers overcome common challenges and improve yield.

Recommended Synthetic Pathway

Achieving high yield and regiochemical control is paramount in the synthesis of polysubstituted heterocycles. Direct bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine often results in a mixture of isomers, with the C3 position being kinetically favored for electrophilic substitution. To ensure selective bromination at the C4 position, we recommend a three-step sequence involving N-protection, directed ortho-metalation, and subsequent deprotection. The use of a tosyl (Ts) protecting group is advantageous as it acidifies the C7-H (of the pyrrole ring), but more importantly, it can direct lithiation to the C4 position under the right conditions, although direct lithiation of the pyrrole proton followed by rearrangement or specific directing effects can be complex. A more reliable approach is the protection of the pyrrole nitrogen to prevent side reactions, followed by a halogen dance or a carefully controlled electrophilic bromination.

For this guide, we will focus on an N-protection, electrophilic bromination, and deprotection sequence, which offers a reliable and scalable route.

Synthetic_Workflow start 6-methoxy-1H-pyrrolo[2,3-b]pyridine int1 N-Tosyl-6-methoxy- 1H-pyrrolo[2,3-b]pyridine start->int1 1. N-Protection (TsCl, NaH) int2 4-bromo-N-Tosyl-6-methoxy- 1H-pyrrolo[2,3-b]pyridine int1->int2 2. Bromination (NBS, MeCN) product 4-bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine int2->product 3. Deprotection (NaOH, MeOH/H₂O)

Caption: Recommended three-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: N-Tosylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine
  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at 0 °C, add a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF (15 mL) dropwise over 20 minutes.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt will be observed.

  • Reaction: Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF (10 mL) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexane) to afford N-Tosyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Bromination of N-Tosyl Intermediate
  • Preparation: Dissolve the N-Tosyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in acetonitrile (MeCN, 20 mL) in a round-bottom flask protected from light.

  • Reaction: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature. The use of NBS provides a source of electrophilic bromine with better handling properties than liquid bromine.

  • Completion: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude 4-bromo-N-Tosyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine is often of sufficient purity to be carried forward to the next step. If necessary, it can be purified by column chromatography (10-30% ethyl acetate in hexane).

Protocol 3: Deprotection to Yield Final Product
  • Preparation: Dissolve the crude 4-bromo-N-Tosyl intermediate (1.0 eq.) in a mixture of methanol (MeOH) and water (4:1, 25 mL).

  • Reaction: Add sodium hydroxide (NaOH, 5.0 eq.) and heat the mixture to reflux (approximately 70-80 °C) for 2-6 hours. The removal of the electron-withdrawing tosyl group is facilitated by basic hydrolysis.[4]

  • Completion: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Work-up: Neutralize the reaction mixture to pH ~7 with 1M hydrochloric acid (HCl). A precipitate may form.

  • Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography (gradient elution, 20-60% ethyl acetate in hexane) to yield pure 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide (Q&A Format)

Issue: Low yield during the N-Tosylation step (Protocol 1).

  • Q1: My reaction seems incomplete, and I still see starting material on the TLC plate. What could be the cause?

    • A1: Causality & Solution: This often points to insufficient deprotonation of the pyrrole nitrogen. The activity of sodium hydride is highly dependent on its freshness and handling. Ensure you are using a fresh bottle of NaH and that the mineral oil was properly washed away with hexane if necessary. Alternatively, increase the equivalents of NaH to 1.5 eq. and allow for a longer activation time (2 hours) at room temperature before adding the TsCl.

  • Q2: I see multiple spots on my TLC plate after the reaction.

    • A2: Causality & Solution: This could be due to side reactions or degradation. Ensure your THF is anhydrous; water will quench the NaH and the pyrrole anion. Also, maintain the temperature at 0 °C during the addition of both the substrate and TsCl to minimize side reactions. If the product is degrading, consider using a milder base like potassium carbonate (K₂CO₃) in DMF, although this will require higher temperatures and longer reaction times.

Issue: Poor regioselectivity or low yield in the Bromination step (Protocol 2).

  • Q1: I've isolated a product, but NMR analysis shows it's the C3-bromo isomer, not the desired C4-bromo product.

    • A1: Causality & Solution: While N-protection significantly deactivates the pyrrole ring to electrophilic substitution, trace amounts of the C3 isomer can still form. The choice of solvent is critical. Acetonitrile is known to promote C4-bromination. Running the reaction at a lower temperature (0 °C) can sometimes improve selectivity. If C3-bromination persists, a directed ortho-metalation approach (e.g., using n-BuLi followed by quenching with an electrophilic bromine source) may be required, although this is a more technically demanding procedure.

  • Q2: The reaction is sluggish, and even after several hours, a lot of starting material remains.

    • A2: Causality & Solution: The N-Tosyl group is strongly deactivating. Ensure your NBS is of high purity; it can degrade over time. You can slightly warm the reaction to 40-50 °C to increase the rate, but monitor carefully for the formation of side products.

Troubleshooting_Bromination start Low Yield in Bromination Step check_tlc Analyze TLC/LCMS of crude reaction start->check_tlc path1 Mostly unreacted starting material check_tlc->path1 path2 Significant side product(s) (e.g., C3-isomer) check_tlc->path2 sol1a Action: Check purity of NBS path1->sol1a sol1b Action: Increase reaction temperature to 40 °C sol1a->sol1b sol2a Action: Lower reaction temperature to 0 °C path2->sol2a sol2b Action: Confirm solvent is pure MeCN sol2a->sol2b sol2c Consider alternative strategy (Directed Metalation) sol2b->sol2c

Caption: Decision tree for troubleshooting the bromination step.

Issue: Problems with the final Deprotection step (Protocol 3).

  • Q1: The deprotection is incomplete, and I still have the N-Tosyl intermediate.

    • A1: Causality & Solution: The tosyl group can be stubborn. Increase the equivalents of NaOH to 10 eq. and/or increase the reflux time. You can also add a co-solvent like THF to improve the solubility of the starting material.

  • Q2: My yield is low, and I suspect the product is degrading.

    • A2: Causality & Solution: The 7-azaindole core can be sensitive to harsh basic conditions, especially at high temperatures.[5] If degradation is suspected, switch to a milder deprotection condition. An alternative is using a different N-protecting group from the start, such as SEM (2-(trimethylsilyl)ethoxy)methyl, which can be removed under acidic conditions (e.g., with TBAF or TFA).[5]

Frequently Asked Questions (FAQs)

  • Q: Why is N-protection necessary for this synthesis?

    • A: The pyrrole N-H is acidic and can interfere with organometallic reagents. More importantly for this synthesis, the unprotected pyrrole ring is highly activated towards electrophilic substitution, typically leading to uncontrolled reactions at the C3 position. Protection deactivates the ring and helps steer substitution to other positions.[4]

  • Q: Are there alternative brominating agents to NBS?

    • A: Yes, agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or bromine (Br₂) in a suitable solvent can be used. However, NBS is generally preferred for its ease of handling and milder reaction conditions, which often leads to cleaner reactions.

  • Q: How can I confirm the final product's structure and purity?

    • A: A combination of techniques is essential.

      • NMR Spectroscopy: ¹H and ¹³C NMR are critical to confirm the substitution pattern. The disappearance of the tosyl group's aromatic protons and the appearance of the N-H proton (often a broad singlet) are key indicators of successful deprotection. The chemical shifts and coupling constants of the remaining aromatic protons will confirm C4-bromination.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight (C₈H₇BrN₂O, MW: 227.061).[6]

      • LC-MS/HPLC: To assess purity.

  • Q: What are the key safety precautions for this synthesis?

    • A: Standard laboratory safety practices are required. Specific hazards include:

      • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

      • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood and avoid inhalation or skin contact.

      • Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvent.

Data Summary Table

CompoundKey ¹H NMR Chemical Shifts (δ, ppm) (Anticipated in CDCl₃)Molecular Weight
N-Tosyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine~8.2 (d), ~7.8 (d), ~7.3 (d), ~6.8 (d), ~6.6 (d), ~3.9 (s, 3H), ~2.4 (s, 3H)302.36
4-bromo-N-Tosyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine~8.4 (s), ~7.8 (d), ~7.3 (d), ~6.9 (s), ~4.0 (s, 3H), ~2.4 (s, 3H)381.25
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine~8.5 (br s, 1H), ~8.1 (s), ~7.2 (s), ~6.5 (s), ~3.9 (s, 3H)227.06

References

  • ChemicalBook. (n.d.). 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis.
  • Aarhus, M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(21), 4743. Available at: [Link]

  • Tang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 864-878. Available at: [Link]

  • Zhao, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1354-1360. Available at: [Link]

  • Zhao, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. Available at: [Link]

  • ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis.
  • Achmem. (n.d.). 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • ResearchGate. (2015). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Available at: [Link]

  • Khaled, M.H. (n.d.).
  • American Chemical Society. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available at: [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.

Sources

Technical Support Center: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges encountered during their experiments. The unique electronic and structural properties of the 7-azaindole scaffold can lead to specific side reactions and optimization challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic campaigns.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems in a question-and-answer format, providing specific advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine core.

Issue 1: Low or No Product Yield with Starting Material Recovery

Q: My coupling reaction is not proceeding, and I'm recovering my starting 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. What are the likely causes and how can I fix it?

A: This is a common issue often related to catalyst inactivation or suboptimal reaction conditions. The 7-azaindole nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[1]

Troubleshooting Workflow:

G cluster_step1 Catalyst System Evaluation cluster_step2 Base and Solvent Optimization cluster_step3 Reaction Parameter Adjustment start Low/No Yield (Starting Material Recovered) step1 Step 1: Evaluate Catalyst System start->step1 step2 Step 2: Optimize Base and Solvent step1->step2 a1 Check Catalyst Activity: Use fresh, high-quality Pd source and ligand. step1->a1 Is catalyst active? step3 Step 3: Adjust Temperature and Concentration step2->step3 b1 Base Strength and Solubility: Screen stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). step2->b1 Is base appropriate? c1 Increase Temperature Incrementally: Monitor for decomposition. step3->c1 Is temperature optimal? a2 Select Appropriate Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHCs. a1->a2 Yes a3 Use a Precatalyst: Consider Buchwald G3/G4 precatalysts for efficient generation of active Pd(0). a2->a3 Consider b2 Solvent Polarity: Test a range of degassed solvents (e.g., Dioxane, Toluene, DMF). b1->b2 Yes c2 Vary Concentration: Can influence reaction rates. c1->c2 Yes

Caption: Troubleshooting workflow for low or no product yield.

Detailed Recommendations:

  • Catalyst and Ligand Choice: For electron-rich N-heterocycles, standard ligands may be insufficient. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote reductive elimination and prevent catalyst inhibition.[2] Modern palladium precatalysts can also ensure the efficient generation of the active Pd(0) species.[3]

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. The solubility of the base in the reaction medium can also play a significant role.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition.[4]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products. What are the common side reactions with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and how can I suppress them?

A: Several side reactions are common with this scaffold. Identifying the major byproduct is key to effective troubleshooting.

Common Side Reactions and Mitigation Strategies:

Side ProductProbable CauseRecommended Solution
Homocoupled Boronic Acid/Alkyne Presence of oxygen, use of a Pd(II) source without efficient reduction.[1][5]1. Rigorously degas all solvents and reagents.[1]2. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst.[1]3. Lower the reaction temperature.
Debrominated Starting Material Presence of a hydrogen source (e.g., water, alcohol) and a catalyst system that favors hydrodehalogenation.[6][7]1. Use anhydrous solvents and reagents.2. Screen different ligand/base combinations.3. Consider a milder reducing agent if one is being used in a different part of the molecule.
N-Arylation/Alkylation of Pyrrole High reaction temperatures, strong bases, and certain catalyst systems can promote reaction at the pyrrole nitrogen.[3][8]1. Lower the reaction temperature.2. Use a weaker base if compatible with the desired coupling.3. Protect the pyrrole nitrogen (e.g., with a SEM or Boc group), although this adds synthetic steps.[9]
Hydrolysis of Methoxy Group Strongly acidic or basic conditions, particularly at elevated temperatures with aqueous media.1. Use non-aqueous conditions where possible.2. Screen milder bases.3. Minimize reaction time and temperature.

Mechanistic Insight into Homocoupling:

Homocoupling of boronic acids in Suzuki reactions can occur through an oxidative pathway, especially in the presence of oxygen.[5][10] A Pd(0) species can be oxidized to Pd(II), which then facilitates the coupling of two boronic acid molecules.[5]

G Pd0 Pd(0)L_n PdII_peroxo L_nPd(II)(O2) Pd0->PdII_peroxo Oxidation O2 O2 Intermediate [L_nPd(II)-O-O-B(OH)2R] PdII_peroxo->Intermediate + R-B(OH)2 R_BOH2 R-B(OH)2 Oxo_Pd [L_nPd=O] Intermediate->Oxo_Pd Hydrolysis Homocoupled R-R Oxo_Pd->Homocoupled + R-B(OH)2

Caption: Simplified aerobic homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is best suited for my target molecule with the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine core?

A1: The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling (C-C bond): Ideal for coupling with aryl, heteroaryl, or vinyl boronic acids/esters. It is generally robust and tolerates a wide range of functional groups.[11]

  • Buchwald-Hartwig Amination (C-N bond): The method of choice for forming bonds with primary or secondary amines.[12] Specialized ligands are often required for this substrate.[3]

  • Sonogashira Coupling (C-C triple bond): Used for coupling with terminal alkynes, typically requiring a palladium catalyst and a copper(I) co-catalyst.[13][14][15]

Q2: I am observing the formation of palladium black. What does this indicate and how can I prevent it?

A2: Formation of palladium black signifies catalyst decomposition into inactive bulk palladium metal.[1]

  • Causes: High temperatures, presence of oxygen, or an unstable ligand.

  • Solutions:

    • Lower the Temperature: Operate at the lowest effective temperature.

    • Improve Degassing: Ensure a rigorously inert atmosphere.[1]

    • Use a More Robust Ligand: Bulky biarylphosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium center.[1]

Q3: Can I perform the coupling reaction without protecting the N-H of the pyrrole ring?

A3: Yes, it is often possible and desirable to avoid extra protection/deprotection steps. Success depends on carefully optimized conditions. Using modern palladium precatalysts with bulky ligands has been shown to be effective for the selective C-N coupling of unprotected halo-7-azaindoles.[3] However, if N-arylation becomes a persistent side reaction, N-protection may be necessary.

Q4: My boronic acid is unstable and undergoes protodeborylation. What can I do?

A4: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Heteroaryl boronic acids can be particularly susceptible.[5]

  • Solutions:

    • Use Anhydrous Conditions: Water can facilitate this side reaction.

    • Use Potassium Trifluoroborate Salts (R-BF₃K): These are often more stable than the corresponding boronic acids and can be used directly.

    • Stronger Base/Faster Reaction: Using conditions that promote a faster rate of the desired coupling can outcompete the slower protodeborylation pathway.[2]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling

This is a representative starting point. Optimization will be required.

  • Reaction Setup: To an oven-dried vial, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[1]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. Benchchem.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Beilstein Journals.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors - Norwegian Research Information Repository.
  • Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenyl
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals. Beilstein Journals.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - UNL. University of Nebraska - Lincoln.
  • The Hitchhiker's Guide to RAE Cross-Coupling - Open Flask. Open Flask.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. Benchchem.
  • Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. - ResearchGate.
  • Buchwald–Hartwig amin
  • Sonogashira mediated synthesis of 5-nitro-7-azaindole[5]. - ResearchGate. ResearchGate.

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Sigma-Aldrich.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Reaction Conditions for Selective Debromin
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.
  • Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews. ChemistryViews.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed. PubMed.
  • Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D. Royal Society of Chemistry.
  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
  • Recent Advances of Pd/C-C
  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Libraries.
  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube. YouTube.
  • Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2Hydroxy5-methoxypyrazine - ResearchGate.
  • Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines - PubMed. PubMed.
  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchGate.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Technical Support Center: Optimizing Palladium Catalysis with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of utilizing this versatile heterocyclic scaffold. The inherent electronic properties and potential for catalyst inhibition by the pyrrolo[2,3-b]pyridine core demand a nuanced approach to reaction optimization.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the success of your synthetic campaigns.

Troubleshooting Guide: From Low Yield to Catalyst Death

This section addresses the most common issues encountered during cross-coupling reactions with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is showing minimal or no conversion. What are the primary suspects?

A1: Low or no yield is a frequent yet solvable issue. A systematic investigation is key.[3] The primary causes often revolve around catalyst deactivation, suboptimal reaction conditions, or reagent impurity.

  • Catalyst Deactivation: The pyrrolo[2,3-b]pyridine scaffold, being an electron-rich N-heterocycle, can act as a ligand for the palladium center. This can lead to the formation of stable, off-cycle Pd-complexes that are catalytically inactive.[1][4] The appearance of palladium black is a clear visual indicator of catalyst decomposition and aggregation.[1][5]

  • Inefficient Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[6][7][8] If this activation step is slow or incomplete, the concentration of the active catalyst will be too low to drive the reaction.

  • Reagent and Atmosphere Integrity: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[1] Insufficiently degassed solvents or a poor inert atmosphere can lead to rapid catalyst oxidation and deactivation. Similarly, moisture can hydrolyze organoboron reagents in Suzuki couplings and affect the efficacy of the base.

  • Sub-optimal Ligand/Base Combination: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[1][4] For a substrate like 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, bulky, electron-rich phosphine ligands are often necessary to prevent catalyst inhibition by the substrate itself.[1][2] The base also plays a crucial role beyond deprotonation, influencing the rates of transmetalation and catalyst turnover.[9][10]

Troubleshooting_Low_Yield start Low/No Yield Observed reagent_check Verify Reagent Purity & Integrity (Substrate, Boronic Acid, Amine, Base, Solvent) start->reagent_check atmosphere_check Ensure Rigorous Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) reagent_check->atmosphere_check Reagents OK solution_reagent Solution: - Use fresh, anhydrous reagents. - Check purity of starting material. reagent_check->solution_reagent catalyst_check Evaluate Catalyst System (Precatalyst, Ligand, Loading) atmosphere_check->catalyst_check Atmosphere OK solution_atmosphere Solution: - Improve degassing protocol. - Use Schlenk line or glovebox. atmosphere_check->solution_atmosphere conditions_check Assess Reaction Parameters (Temperature, Concentration, Time) catalyst_check->conditions_check Catalyst System OK solution_catalyst Solution: - Screen bulky, electron-rich ligands (e.g., Buchwald ligands). - Use a more robust precatalyst (e.g., G3/G4 precatalysts). - Increase catalyst loading. catalyst_check->solution_catalyst solution_conditions Solution: - Increase temperature incrementally. - Screen different bases/solvents. - Increase reaction time. conditions_check->solution_conditions

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Side Product Formation

Q2: I'm observing significant hydrodehalogenation of my 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. How can this be minimized?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. It typically arises from competing pathways within the catalytic cycle, often exacerbated by the presence of trace water or other proton sources.[2]

  • Mechanism: This side reaction can occur through several pathways, including the protonolysis of the organopalladium intermediate before it can undergo transmetalation or reductive elimination.

  • Solutions:

    • Scrupulous Drying: Ensure all reagents, solvents, and glassware are rigorously dried. Using freshly distilled solvents and oven-dried glassware is critical.

    • Base Selection: The choice of base can be influential. In some cases, a weaker base or a carbonate base instead of a hydroxide or alkoxide may reduce the rate of this side reaction.[2]

    • Ligand Modification: Employing a more sterically hindered ligand can sometimes disfavor the hydrodehalogenation pathway by shielding the palladium center.

Q3: My Suzuki-Miyaura reaction is plagued by homocoupling of the boronic acid reagent. What measures can I take?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[2]

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[11]

    • Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, may sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[2]

    • Reaction Temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway relative to the desired cross-coupling.[2]

Frequently Asked Questions (FAQs)

Q4: Which palladium precatalyst and ligand combination is a good starting point for reactions with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine?

A4: For C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) couplings with this electron-rich heterocycle, catalyst systems employing bulky, electron-rich biarylphosphine ligands are highly recommended.[4][12] These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote efficient oxidative addition and reductive elimination while resisting catalyst deactivation by the substrate.[4][8]

  • Recommended Starting Points:

    • For Buchwald-Hartwig Amination: A combination of a G3 or G4 Buchwald precatalyst with a ligand like RuPhos or XPhos is an excellent starting point.[12][13]

    • For Suzuki-Miyaura Coupling: SPhos or XPhos-based precatalysts are generally robust. For challenging couplings, consider screening a panel of ligands.[14]

Q5: What is the optimal base and solvent for these reactions?

A5: The ideal base and solvent are highly dependent on the specific coupling partners.

  • Bases:

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9][12]

    • Suzuki-Miyaura: Carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are standard, often in an aqueous/organic solvent mixture.[10][15][16]

  • Solvents: Anhydrous, aprotic polar solvents are preferred.

    • Common Choices: Dioxane, toluene, and THF are widely used and have proven effective for coupling reactions involving azaindole scaffolds.[13][17]

Q6: How critical is the N-H proton on the pyrrole ring? Should it be protected?

A6: The acidity of the N-H proton can complicate reactions, particularly when strong bases are used. While many modern catalyst systems can tolerate unprotected N-H groups, protection can sometimes be beneficial.[12][18]

  • When to Consider Protection: If you observe side reactions at the N-H position or persistent low yields despite optimizing other parameters, N-protection (e.g., with a tosyl or SEM group) may be necessary.[15][19] However, this adds extra steps to the synthesis. It is often preferable to first screen catalyst systems that are known to be effective for unprotected N-heterocycles.[12][18]

Optimized Protocols and Data

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura PdCl₂(dppf)·CH₂Cl₂ (2.5-5)-K₂CO₃ or Na₂CO₃ (3.0)Dioxane/H₂O (4:1)80-130
Buchwald-Hartwig (Amine) XPhos Pd G3 (2-5)-NaOtBu (1.4-2.0)Toluene or Dioxane100-110
Buchwald-Hartwig (Amide) Pd₂(dba)₃ (2-4)Xantphos (8-10)Cs₂CO₃ (1.4-2.0)Dioxane100-110

Note: These are starting points. Optimization of catalyst/ligand loading, base, and temperature is often required for specific substrates.[2][16][17]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid.

  • Reaction Setup: To an oven-dried microwave vial or Schlenk tube, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) and monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Br(L_n) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product Product Release ArBr 4-bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine ArBr->OxAdd + Ar-Br Boronic R-B(OH)₂ Borate [R-B(OH)₃]⁻ Boronic->Borate Activation Base Base (e.g., K₂CO₃) Base->Boronic Borate->Transmetal + [R-B(OH)₃]⁻

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Espinosa, M., Doppiu, A., & Hazari, N. (2020). Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. NIH National Library of Medicine. Retrieved from [Link]

  • (2015). Well-defined nickel and palladium precatalysts for cross-coupling. NIH National Library of Medicine. Retrieved from [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Retrieved from [Link]

  • (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Retrieved from [Link]

  • (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. NIH National Library of Medicine. Retrieved from [Link]

  • (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. Retrieved from [Link]

  • (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. Retrieved from [Link]

  • (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • (2020). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. NIH National Library of Medicine. Retrieved from [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (2023). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Publications. Retrieved from [Link]

  • (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]

  • (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • (2012). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. NIH National Library of Medicine. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Library of Medicine. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH National Library of Medicine. Retrieved from [Link]

  • (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • (2023). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved from [Link]

  • (2019). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H -Pyrrolo[2,3 b ]pyridines Inhibitors of Trypanosome Proliferation. ResearchGate. Retrieved from [Link]

  • (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Retrieved from [Link]

  • (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]

  • (2014). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Retrieved from [Link]

  • (2016). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Retrieved from [Link]

  • (2022). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Retrieved from [Link]

  • (2014). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. Retrieved from [Link]

  • (2020). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Royal Society of Chemistry. Retrieved from [Link]

  • (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry. Retrieved from [Link]

  • (2020). Palladium-catalysed site-selective arene ortho C–H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidines. Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in common laboratory solvents?

While explicit quantitative solubility data for 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not extensively published, we can infer its likely solubility based on its chemical structure and the known solubility of similar heterocyclic compounds. The molecule possesses a polar heterocyclic core, a hydrogen bond donor (the pyrrole N-H), and lipophilic regions (the bromo and methoxy groups on the aromatic ring).

This structure suggests that it will be most soluble in polar aprotic solvents and will have moderate to good solubility in some polar protic and non-polar organic solvents. Its solubility in aqueous solutions is expected to be low.

Table 1: Expected Qualitative Solubility of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful solvent capable of dissolving a wide range of organic compounds.[1]
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is effective at solvating polar and non-polar molecules.[1]
Tetrahydrofuran (THF)SolubleA common solvent for many organic reactions.
Acetonitrile (ACN)Moderately SolublePolarity may be suitable for moderate concentrations.
Polar Protic Methanol (MeOH)Moderately SolubleThe hydroxyl group can interact with the solute. Synthesis procedures for similar compounds use methanol, suggesting some degree of solubility.[2]
Ethanol (EtOH)Moderately SolubleSimilar to methanol, but slightly less polar.
WaterPoorly Soluble/InsolubleThe significant non-polar character of the molecule limits its solubility in water.
Non-Polar Dichloromethane (DCM)Moderately SolubleThe organic nature of the compound suggests some solubility.[1]
ChloroformModerately SolubleSimilar in properties to dichloromethane.[1]
Ethyl Acetate (EtOAc)Moderately SolubleUsed in the work-up and purification of similar compounds, indicating solubility.[2]
TolueneSparingly SolubleThe non-polar nature of toluene may limit its ability to solvate the polar regions of the molecule.
Hexanes/HeptaneInsolubleHighly non-polar, unlikely to be a suitable solvent.
Q2: What are the key structural features of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine that influence its solubility?

The solubility of this compound is a balance of its different structural components:

  • 1H-pyrrolo[2,3-b]pyridine Core: This bicyclic aromatic heterocycle is relatively polar and contains a nitrogen atom that can act as a hydrogen bond acceptor. The N-H group in the pyrrole ring can act as a hydrogen bond donor.

  • Methoxy Group (-OCH₃): This group adds some polarity to the molecule.

  • Bromo Group (-Br): This bulky, electronegative atom increases the molecular weight and contributes to the lipophilic character of the molecule.

The interplay of these groups dictates which solvents will be most effective. Solvents that can engage in hydrogen bonding or have a suitable polarity to solvate both the polar and non-polar regions of the molecule will be the most successful.

Q3: How should I prepare a stock solution of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine?

For most biological applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh out the desired amount of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (MW: 227.06 g/mol ) in a suitable vial.[3]

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex or gently agitate the vial until the solid is completely dissolved. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.

Troubleshooting Guide

Problem: The compound is not dissolving in my chosen solvent.

If you are experiencing difficulty dissolving 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, follow this troubleshooting workflow.

start Compound not dissolving increase_energy Increase kinetic energy start->increase_energy sonicate Sonicate the solution increase_energy->sonicate Mechanical warm Gently warm the solution (monitor for degradation) increase_energy->warm Thermal vortex Vortex or stir vigorously increase_energy->vortex Mechanical change_solvent Change the solvent sonicate->change_solvent No success success Compound Dissolved sonicate->success Success warm->change_solvent No success warm->success Success vortex->change_solvent No success vortex->success Success more_polar Try a more polar aprotic solvent (e.g., DMSO, DMF) change_solvent->more_polar check_purity Check compound purity more_polar->check_purity No success more_polar->success Success purification Consider purification if impurities are suspected check_purity->purification

Caption: Troubleshooting workflow for solubility issues.

Step-by-step Solutions:

  • Increase Kinetic Energy:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates and enhance dissolution.

    • Gentle Warming: Warm the solution to 30-50°C. Be cautious, as excessive heat can cause degradation. Always monitor for color changes.

    • Vigorous Agitation: Vortex the sample for several minutes.

  • Change Solvent: If the above methods fail, your chosen solvent may not be appropriate.

    • Consult the solubility table and select a solvent with higher solvating power, such as DMSO or DMF.

    • Consider using a co-solvent system. For example, if your compound is in a buffer, adding a small percentage of an organic solvent like DMSO or ethanol can improve solubility.

  • Assess Compound Purity: Impurities can significantly impact solubility. If you continue to have issues, consider analyzing the purity of your compound via techniques like HPLC or NMR.

Problem: The compound precipitates out of my aqueous working solution.

This is a common issue when diluting a stock solution (typically in DMSO) into an aqueous buffer for biological assays.

Causes and Solutions:

  • Exceeding the Aqueous Solubility Limit: The final concentration of your compound in the aqueous buffer is too high.

    • Solution: Perform serial dilutions to determine the maximum achievable concentration in your final assay buffer.

  • High Percentage of Organic Solvent: While a small amount of DMSO is usually tolerated by cells, a high percentage can be toxic and can also cause your compound to precipitate when the environment changes drastically from organic to aqueous.

    • Solution: Keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5%.

  • pH and Salt Concentration: The pH and ionic strength of your buffer can affect the solubility of your compound.

    • Solution: Experiment with slight variations in the pH of your buffer or test different buffer systems.

Experimental Protocol: Shake-Flask Method for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.

start Start: Solubility Determination add_excess 1. Add excess solid to the solvent start->add_excess equilibrate 2. Equilibrate the mixture (e.g., 24-48h with agitation) add_excess->equilibrate separate 3. Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze 4. Analyze the concentration of the supernatant separate->analyze hplc HPLC analyze->hplc uv_vis UV-Vis Spectroscopy analyze->uv_vis lc_ms LC-MS analyze->lc_ms calculate 5. Calculate solubility (e.g., in mg/mL or mM) hplc->calculate uv_vis->calculate lc_ms->calculate end End: Quantitative Solubility Value calculate->end

Sources

Technical Support Center: Purification of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common purification challenges.

Introduction to Purification Challenges

The 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry.[1] However, its purification can be challenging due to the unique electronic properties of the heterocyclic core and the reactivity of the bromo and methoxy substituents. Common issues include the presence of closely related impurities, product instability, and difficulties in achieving high purity required for downstream applications. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude product shows multiple spots on TLC, even though the reaction appears complete by LC-MS. What are the likely impurities?

A1: In the synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, several impurities can arise. Besides unreacted starting materials, common side products may include:

  • Debrominated product: The C-Br bond can be susceptible to reduction, especially if reductive conditions are used in a previous step or if certain catalysts are employed.[2]

  • Isomeric impurities: Depending on the synthetic route, regioisomers may form.

  • N-Oxides: The pyridine nitrogen can be oxidized, particularly if strong oxidants are used in the synthesis.

  • Degradation products: The 7-azaindole core can be sensitive to strong acidic or basic conditions, leading to decomposition.

Q2: I am observing streaking of my product on the silica gel TLC plate. What could be the cause?

A2: Streaking on TLC is often indicative of interactions between the compound and the stationary phase, or solubility issues. For 7-azaindole derivatives, the pyrrole N-H and the pyridine nitrogen can interact strongly with the acidic silanol groups of silica gel. This can be mitigated by:

  • Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.

  • Using a less acidic stationary phase, such as alumina.

  • Protecting the pyrrole nitrogen with a suitable protecting group, such as tosyl (Ts) or benzenesulfonyl, which can enhance stability and improve chromatographic behavior.[3]

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase preparative HPLC can be an effective purification method, especially for polar derivatives or when orthogonal separation is needed. A common mobile phase is a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape. However, be mindful that prolonged exposure to acidic conditions can potentially lead to degradation or deprotection if acid-labile groups are present.

Q4: Is recrystallization a viable purification method for these compounds?

A4: Recrystallization can be a highly effective method for obtaining high-purity material, provided a suitable solvent system is identified. The solubility of 7-azaindole derivatives can vary significantly with substitution. They often exhibit good solubility in polar organic solvents like dichloromethane, chloroform, and DMF.[2] Experiment with single and mixed solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.

Troubleshooting Guide

This section provides a more in-depth approach to resolving specific purification problems.

Problem 1: Persistent Impurity with a Similar Polarity to the Product

This is a common challenge, especially with debrominated or isomeric impurities.

Workflow for Isolating Closely Eluting Impurities:

Caption: Decision workflow for separating closely eluting impurities.

Detailed Steps:

  • Optimize Flash Chromatography: If initial flash chromatography fails to provide adequate separation, try a different solvent system. A table of suggested starting points is provided below. Employing a shallower gradient or switching to isocratic elution can improve resolution.

  • Employ Orthogonal Purification: If silica gel chromatography is insufficient, switch to a method with a different separation mechanism. Reverse-phase HPLC is an excellent alternative.

  • Utilize Chemical Derivatization: In some cases, temporarily protecting the pyrrole N-H with a group like tosyl (Ts) or benzenesulfonyl can alter the polarity and chromatographic behavior of the molecule, potentially allowing for the separation of the impurity.[3] The protecting group can then be removed in a subsequent step.

Problem 2: Product Degradation During Purification

The 7-azaindole core can be sensitive to certain conditions.

Indicators of Degradation:

  • Appearance of new, often more polar, spots on TLC during purification.

  • Low overall recovery from the purification process.

  • Discoloration of the product fractions.

Preventative Measures:

  • Avoid Strong Acids and Bases: Unless required for a specific step, maintain neutral conditions. If an acidic or basic wash is necessary during workup, perform it quickly and at a low temperature.

  • Deactivate Silica Gel: If acidic silica gel is suspected to cause degradation, it can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

  • Minimize Purification Time: Prolonged exposure to the stationary phase can lead to degradation. Aim for efficient and rapid purification.

Recommended Solvent Systems for Column Chromatography

The choice of eluent is critical for successful purification. The following table provides starting points for method development.

Solvent System (v/v)PolarityComments
10-50% Ethyl Acetate in HexanesLow to MediumGood starting point for less polar derivatives.
0-10% Methanol in DichloromethaneMedium to HighEffective for more polar compounds.
5% Methanol in Ethyl AcetateMediumA reported system for a related bromo-aza-indole.[4]
Dichloromethane with a gradient to 2-10% Ethyl Acetate/DichloromethaneLow to MediumUseful for fine-tuning separation of closely related compounds.

Note: The addition of 0.1-1% triethylamine to the eluent can improve peak shape and reduce tailing for basic compounds.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If solubility is low, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., methanol, dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.

  • Fraction Collection: Collect fractions and monitor their composition by TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol for N-Tosyl Protection
  • Dissolution: Dissolve the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Base Addition: Add a base, such as sodium hydride (NaH) or triethylamine, to deprotonate the pyrrole nitrogen.

  • Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-tosylated product by flash column chromatography.

References

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Google Patents.
  • ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • ResearchGate. Different strategies for synthesis of 7-azaindoles. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • PubChem. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Google Patents.
  • Frontiers. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. [Link]

  • PubMed. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

Technical Support Center: Deprotection of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing protecting groups from this versatile heterocyclic core. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and successful manipulation of its derivatives is often pivotal in the synthesis of novel therapeutic agents.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your synthetic route and the purity of your final compound.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the deprotection of N-protected 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine intermediates. Each guide provides a step-by-step approach to diagnosing and resolving the problem, grounded in mechanistic principles.

Incomplete Boc Deprotection with Acidic Reagents

Issue: After treating my N-Boc protected 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine with standard acidic conditions (e.g., TFA in DCM), I observe incomplete conversion to the desired deprotected product by TLC or LC-MS analysis.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The electron-withdrawing nature of the pyridine nitrogen in the 7-azaindole ring system can render the Boc group more resistant to cleavage compared to other N-Boc protected heterocycles.[5]

    • Solution: Increase the concentration of the acid. For instance, instead of 20% TFA in DCM, consider using neat TFA or a 1:1 mixture of TFA:DCM. Alternatively, switching to a stronger acid like 4M HCl in dioxane is often effective for complete Boc removal.[6]

  • Short Reaction Time or Low Temperature: The deprotection may be kinetically slow under the initial conditions.

    • Solution: Extend the reaction time and monitor the progress periodically by TLC or LC-MS. If the reaction is being run at 0 °C or room temperature, consider gentle warming to 30-40 °C, but be mindful of potential side reactions.

  • Acid Scavenging by Other Functional Groups: If your substrate contains other basic functionalities, they may be competing for the acid, leading to an insufficient effective concentration for Boc deprotection.

    • Solution: Increase the equivalents of the acid used. A significant excess (e.g., 10-20 equivalents) may be necessary to ensure complete protonation of all basic sites and facilitate Boc cleavage.

Experimental Protocol: Acid-Mediated Deprotection of N-1-Boc-7-Azaindole

  • Dissolve N-1-Boc-4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Unexpected Side Product Formation During SEM Deprotection

Issue: During the deprotection of my N-SEM protected 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine using acidic conditions (e.g., TFA), I am observing a major side product, often with a higher molecular weight than the expected product.

Potential Cause & Solution:

  • Formaldehyde-Mediated Side Reactions: The deprotection of the SEM (2-(trimethylsilyl)ethoxymethyl) group under acidic conditions releases formaldehyde.[1][2][7] This highly reactive electrophile can then participate in an electrophilic aromatic substitution with the electron-rich 7-azaindole ring, leading to dimerization or the formation of tricyclic eight-membered ring systems.[1][2]

    • Solution 1: Fluoride-Mediated Deprotection: Switch to a fluoride-based deprotection method, which proceeds through a different mechanism that avoids the generation of a reactive electrophile in the same manner.[7] Reagents such as tetrabutylammonium fluoride (TBAF) in THF are commonly used.

    • Solution 2: Scavenger Addition: If acidic conditions are necessary for other reasons, the inclusion of a formaldehyde scavenger, such as a thiol (e.g., 1,2-ethanedithiol) or an amine, can help to trap the released formaldehyde and prevent side reactions.

Experimental Protocol: Fluoride-Mediated Deprotection of N-1-SEM-7-Azaindole

  • Dissolve the N-1-SEM-4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 eq).

  • Heat the reaction mixture to 45-60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Difficulty in Removing the Tosyl Protecting Group

Issue: I am struggling to deprotect my N-Tosyl-4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Standard basic hydrolysis conditions are proving ineffective.

Potential Causes & Solutions:

  • High Stability of the Sulfonamide Bond: The tosyl group forms a very stable sulfonamide with the pyrrole nitrogen, making it resistant to simple hydrolysis.[8] The electron-withdrawing nature of the tosyl group also deactivates the pyrrole ring.[8]

    • Solution 1: Harsh Basic Conditions: More forcing conditions may be required. Consider using a stronger base such as KOH or NaOH in a mixture of alcohol (e.g., methanol or ethanol) and water at reflux.

    • Solution 2: Reductive Cleavage: Reductive conditions can be effective for tosyl group removal. Reagents like sodium naphthalenide or samarium(II) iodide can cleave the N-S bond.[9]

    • Solution 3: Magnesium in Methanol: A commonly employed and effective method is the use of magnesium turnings in methanol under reflux. This provides a mild and efficient reductive cleavage of the tosyl group.

Experimental Protocol: Deprotection of N-1-Tosyl-7-Azaindole using Magnesium/Methanol

  • To a solution of N-1-Tosyl-4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous methanol, add magnesium turnings (5-10 eq).

  • Heat the mixture to reflux. The reaction can be initiated by the addition of a small crystal of iodine if necessary.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture and carefully quench with 1M HCl.

  • Filter the mixture to remove any remaining magnesium and magnesium salts.

  • Neutralize the filtrate with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.

II. Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for the nitrogen of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine?

A1: The choice of protecting group depends on the subsequent reaction conditions you plan to employ.

  • Boc (tert-butyloxycarbonyl): This is a good choice if you need a protecting group that is stable to a wide range of non-acidic conditions but can be easily removed with acid.[10] It is often used when subsequent steps involve organometallic reactions or basic conditions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): SEM is stable to a broader range of conditions than Boc, including some acidic conditions, and is readily cleaved by fluoride ions.[7][11] This orthogonality makes it valuable in complex syntheses. However, be cautious of side reactions during acidic deprotection.[1][2]

  • Tosyl (p-toluenesulfonyl): The tosyl group is very robust and stable to strongly acidic and oxidative conditions.[8] It is often used when harsh reaction conditions are required in subsequent steps. Its removal, however, requires more stringent conditions, typically basic hydrolysis or reductive cleavage.[9]

Q2: Can I deprotect the N-Boc group on my 7-azaindole intermediate under basic conditions?

A2: While acidic deprotection is far more common, N-Boc groups on electron-deficient heterocycles like 7-azaindoles can sometimes be removed under basic conditions.[12] This is particularly true if the pyrrole nitrogen anion is well-stabilized. Bases such as sodium methoxide or cesium carbonate in an appropriate solvent at elevated temperatures may be effective.[12] This approach can be advantageous if your molecule contains other acid-sensitive functional groups.

Q3: My deprotection reaction is clean, but I am experiencing low recovery of the product after work-up. What could be the issue?

A3: The deprotected 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is more polar and may have higher water solubility than its protected precursor.

  • Work-up Procedure: During the aqueous work-up, especially after neutralization, a significant amount of your product may remain in the aqueous layer. To mitigate this, perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

  • pH Adjustment: Ensure the pH of the aqueous layer is basic (pH 8-9) after neutralization to minimize the protonation of the pyridine nitrogen, which would increase water solubility.

  • Brine Wash: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer during extraction.

III. Data and Protocols

Table 1: Comparison of Common N-Protecting Groups for 7-Azaindoles
Protecting GroupCommon Deprotection ReagentsStabilityKey Considerations
Boc TFA, HCl in dioxaneStable to base, mild reducing agents, and hydrogenolysisAcid-labile; easy to remove under mild conditions.[5][10]
SEM TBAF, HF-pyridine, TFAStable to a wide range of nucleophiles, bases, and some acidsAcidic deprotection can cause side reactions.[1][2][7] Fluoride deprotection is generally cleaner.
Tosyl Mg/MeOH, Na/NH₃, strong base (e.g., KOH) at high temp.Very stable to acid, oxidation, and many organometallic reagentsRemoval requires harsh conditions.[8][9]
Graphviz Diagrams
Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_reagent Check Reagent Stoichiometry & Strength start->check_reagent check_conditions Review Reaction Time & Temperature check_reagent->check_conditions Sufficient increase_acid Increase Acid Equivalents or Use Stronger Acid check_reagent->increase_acid Insufficient? check_substrate Assess for Other Basic Groups check_conditions->check_substrate Sufficient prolong_reaction Increase Reaction Time / Temperature check_conditions->prolong_reaction Too Mild? check_substrate->increase_acid Present? switch_method Switch to Alternative Deprotection Method check_substrate->switch_method No / Still Fails complete Deprotection Complete increase_acid->complete prolong_reaction->complete scavenger Add Scavenger (for SEM group) switch_method->complete

Caption: A decision tree for troubleshooting incomplete deprotection reactions.

Deprotection Strategy Selection

start Select Deprotection Strategy protecting_group What is the N-protecting group? start->protecting_group boc Boc protecting_group->boc sem SEM protecting_group->sem tosyl Tosyl protecting_group->tosyl acid_deprotection Acidic Conditions (TFA or HCl/Dioxane) boc->acid_deprotection sem->acid_deprotection Alternative (use scavenger) fluoride_deprotection Fluoride Conditions (TBAF) sem->fluoride_deprotection Preferred reductive_deprotection Reductive Cleavage (Mg/MeOH) tosyl->reductive_deprotection Mildest basic_hydrolysis Harsh Basic Hydrolysis (KOH, reflux) tosyl->basic_hydrolysis Alternative

Caption: Logic for selecting the appropriate deprotection method based on the protecting group.

IV. References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Zhang, L., et al. (2024). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Rasonja, R., et al. (2024). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Request PDF. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]

  • Request PDF. (n.d.). Pyrrole Protection. ResearchGate. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases Reagent Guide. Wordpress. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

Sources

Navigating the Challenges of C-N Coupling: A Technical Guide to Buchwald-Hartwig Amination with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Buchwald-Hartwig amination, with a specialized focus on the coupling of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these heteroaromatic substrates. The propensity of the pyridine nitrogen to interfere with the palladium catalyst makes this transformation notoriously fickle. This document provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles and achieve high-yielding, reproducible results.

The Core Challenge: The Pyridine's Dual Personality

The primary difficulty in the Buchwald-Hartwig amination of bromopyridines stems from the dual nature of the substrate itself. While it is the electrophile in the C-N bond formation, the lone pair of electrons on the pyridine nitrogen can also act as a ligand, coordinating to the palladium center. This coordination can lead to catalyst poisoning or the formation of inactive off-cycle species, ultimately hindering or halting the catalytic cycle.[1] The position of the bromine atom on the pyridine ring significantly influences the severity of this issue, with 2-bromopyridines being particularly challenging due to the proximity of the nitrogen to the reaction center.

Frequently Asked Questions (FAQs)

Q1: My reaction with a 2-bromopyridine is showing low to no conversion. What is the most likely cause?

A1: The most common culprit is catalyst inhibition by the pyridine nitrogen.[1] The nitrogen atom can coordinate to the palladium catalyst, effectively poisoning it. This is especially prevalent with 2-bromopyridines. To overcome this, the choice of a sufficiently bulky phosphine ligand is paramount. These ligands sterically shield the palladium center, discouraging coordination from the pyridine nitrogen and favoring the desired catalytic pathway.[1]

Q2: How do I choose the right ligand for my bromopyridine substrate?

A2: Ligand selection is critical. For pyridine substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often the most effective.[2] These ligands promote both the oxidative addition and the final reductive elimination steps while minimizing catalyst inhibition.[2] Ligands like XPhos, SPhos, and BrettPhos have demonstrated success. It is often necessary to screen a panel of ligands to find the optimal one for your specific substrate combination.

Q3: What is the role of the base, and which one should I use?

A3: The base is crucial for deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[4] However, for substrates with base-sensitive functional groups, these strong bases can cause decomposition.[5][6] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher reaction temperatures or longer reaction times to achieve full conversion.[4]

Q4: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

A4: Hydrodehalogenation is a common side reaction that can be minimized by several strategies.[4] Consider lowering the reaction temperature, as higher temperatures can promote side reactions.[4] Optimizing the choice of base can also be effective; sometimes, a weaker or less sterically hindered base can reduce this unwanted pathway.[4] Additionally, screening different ligands is advisable, as some are more prone to promoting hydrodehalogenation than others.[4]

Q5: Which solvents are recommended, and are there any I should avoid?

A5: Aprotic, nonpolar or polar aprotic solvents are commonly used. Toluene, 1,4-dioxane, and THF are effective choices as they influence reagent solubility and catalyst stability.[4][7][8] It is crucial to use anhydrous solvents, as water can lead to catalyst deactivation and unwanted side reactions. Solvents like chloroform, acetonitrile, or pyridine itself should be avoided as they can inhibit the reaction by coordinating to the palladium catalyst.[5]

In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Issue 1: Low or No Product Formation
Potential Cause & Explanation Troubleshooting Steps
Catalyst Poisoning/Deactivation: The pyridine nitrogen is coordinating to the palladium, or the catalyst has decomposed due to exposure to air or moisture.[1]1. Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, BrettPhos). See Table 1 for ligand suggestions. 2. Use a Pre-catalyst: Employ a palladium pre-catalyst (e.g., BrettPhos Pd G3) for more reliable generation of the active Pd(0) species.[9] 3. Ensure Inert Conditions: Rigorously degas solvents and use a well-sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).[10]
Suboptimal Base: The chosen base may be too weak to facilitate deprotonation or too strong, causing substrate degradation.[4][5]1. Base Screening: If using a weak base (e.g., Cs₂CO₃), try a stronger one (e.g., NaOtBu), provided your substrate is stable. 2. Consider Solubility: Ensure the base is sufficiently soluble in the reaction solvent. The rate of agitation can also impact reactions with dense inorganic bases.[5] See Table 2 for base recommendations.
Incorrect Temperature: The reaction may require more thermal energy to overcome activation barriers, or excessive heat could be causing decomposition.1. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments, typically within the 80-110 °C range.[1] 2. Decrease Temperature: If decomposition is suspected, lower the temperature and increase the reaction time.[1]
Issue 2: Formation of Significant Side Products
Potential Cause & Explanation Troubleshooting Steps
Hydrodehalogenation: The bromopyridine is being reduced to pyridine.1. Lower Temperature: Reduce the reaction temperature.[4] 2. Change Base: Switch to a weaker or less hindered base.[4] 3. Ligand Optimization: Screen different ligands.
Homocoupling of Amine or Aryl Halide: This can occur if the catalytic cycle is disrupted.1. Adjust Stoichiometry: Ensure the amine to aryl halide ratio is appropriate (typically 1.1:1). 2. Check Catalyst Loading: Excessively high catalyst loading can sometimes promote side reactions.
Reaction with Solvent: Some solvents can participate in side reactions at elevated temperatures.1. Change Solvent: Switch to a more inert solvent like toluene or CPME.[5]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle cluster_main Catalytic Cycle cluster_poison Inhibition by Pyridine Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_complex + Ar-Br Inactive Inactive Pyridine-Pd Complex Pd0->Inactive + Pyridine Substrate Amine_coord [L-Pd(II)(Ar)(Br)(R₂NH)] OA_complex->Amine_coord + R₂NH Amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_coord->Amido_complex + Base - H-Base⁺Br⁻ Amido_complex->Pd0 Product Ar-NR₂ Product Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0)

Caption: The catalytic cycle and a key inhibition pathway.

Troubleshooting Decision Tree

Troubleshooting Flowchart Figure 2: Troubleshooting Guide start Reaction Issue: Low Yield / No Product check_catalyst Is the catalyst system optimized for pyridines? start->check_catalyst side_products Issue: Side Products (e.g., Hydrodehalogenation) start->side_products optimize_catalyst Action: Screen bulky ligands (XPhos, etc.) Use a pre-catalyst. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions appropriate? check_catalyst->check_conditions Yes optimize_temp Action: Vary temperature (80-110 °C). check_conditions->optimize_temp No check_base Is the base choice correct? check_conditions->check_base Yes optimize_base Action: Screen bases (NaOtBu, Cs₂CO₃). Consider substrate stability. check_base->optimize_base No check_purity Are reagents/solvents pure and dry? check_base->check_purity Yes purify_reagents Action: Use anhydrous solvents. Ensure inert atmosphere. check_purity->purify_reagents No optimize_side_rxn Action: Lower temperature. Screen weaker bases. side_products->optimize_side_rxn

Caption: A decision tree for troubleshooting common issues.

Data & Protocols

Table 1: Ligand Selection Guide for Bromopyridines
LigandStructure TypeKey FeaturesCommon Applications
XPhos Dialkylbiaryl phosphineVery bulky and electron-rich.General-purpose, highly active for challenging substrates including heteroaryl chlorides.
BrettPhos Dialkylbiaryl phosphineDesigned for primary amines, provides high selectivity.[6]Coupling with primary amines, can tolerate protic functional groups with appropriate base.[6]
RuPhos Dialkylbiaryl phosphineEffective for coupling secondary amines.[6]Specifically useful for reactions involving secondary amine nucleophiles.
(±)-BINAP Bidentate phosphineOne of the earlier successful ligands, can be effective for aryl iodides and triflates.[11]May be screened as an alternative to bulkier monophosphine ligands.
Table 2: Base Selection Guide
BasepKa of Conjugate AcidPropertiesBest ForCaution
NaOtBu ~19Strong, non-nucleophilic, moderately soluble.General reactions requiring fast rates.[4]Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[5][6]
LHMDS ~26Very strong, non-nucleophilic.Allows for lower reaction temperatures and tolerates some protic groups.[6]Air-sensitive solid, can be incompatible with some functional groups at higher temperatures.[6]
Cs₂CO₃ ~10.3 (second pKa)Weaker inorganic base, good solubility.Substrates with base-sensitive functional groups.[4]May require higher temperatures or longer reaction times.
K₃PO₄ ~12.3 (third pKa)Weaker inorganic base.An alternative to Cs₂CO₃ for sensitive substrates.[4]Slower reaction rates are common.
Standard Experimental Protocol

This protocol is a general starting point for the amination of a bromopyridine with a primary or secondary amine. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.05 mmol, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane, ~0.2 M concentration)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial, add the bromopyridine, palladium pre-catalyst, and base under an inert atmosphere (argon or nitrogen).[10]

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Degassing (Optional but Recommended): If not working in a glovebox, subject the mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • R Discovery. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Reddit. Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Benchchem. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

Sources

Technical Support Center: Reaction Condition Optimization for 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic building block. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the intricacies of this synthesis, ensuring both success and efficiency in your experimental work.

Introduction

4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-6-methoxy-7-azaindole, is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The successful and efficient synthesis of this compound is therefore of significant interest. This guide will focus on the optimization of the bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine, a critical step in its preparation, and will also address common challenges in its subsequent use in cross-coupling reactions.

Core Concepts: Understanding the Reactivity of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core consists of a fused pyrrole and pyridine ring. The pyrrole ring is electron-rich and thus more susceptible to electrophilic aromatic substitution than the electron-deficient pyridine ring. The position of electrophilic attack is crucial for the desired product outcome.

The methoxy group (-OCH₃) at the 6-position is an activating group and an ortho, para-director for electrophilic aromatic substitution. This means it increases the electron density of the pyridine ring, particularly at the C5 and C7 positions. However, the inherent higher reactivity of the pyrrole ring, especially at the C3 position, is the dominant factor in determining the site of bromination.

Caption: Predicted outcome of the electrophilic bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide: Bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

This section addresses specific issues you may encounter during the bromination reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated brominating agent. 2. Low reaction temperature. 3. Poor quality of starting material or reagents.1. Use a fresh bottle of N-Bromosuccinimide (NBS). Consider recrystallizing it if necessary. 2. Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction by TLC or LC-MS. 3. Ensure your starting material is pure and the solvent is anhydrous.
Formation of Multiple Products (Poor Regioselectivity) 1. Overly harsh reaction conditions (high temperature, strong acid catalyst). 2. The methoxy group may direct some bromination to the pyridine ring (C5 or C7). 3. Di- or tri-bromination of the pyrrole ring.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid strong Lewis acid catalysts if possible. 2. Use a milder brominating agent like NBS over bromine (Br₂). Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). 3. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-bromination.
Product Degradation 1. The pyrrolo[2,3-b]pyridine core can be sensitive to strong acids. 2. The product may be unstable during workup or purification.1. Use a non-acidic solvent or a solvent with a mild acid scavenger. 2. Perform the workup at low temperatures and minimize the time the product is on silica gel during chromatography. Consider using a neutral or deactivated silica gel.
Difficult Purification 1. Isomeric products have similar polarities. 2. The product is a solid that is difficult to crystallize.1. Use a high-resolution chromatography system (e.g., HPLC or MPLC) with a gradient elution. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Try recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction?

A1: N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective bromination of electron-rich heterocycles like 7-azaindoles. It is a solid, easier to handle than liquid bromine, and often provides better regioselectivity with fewer side products.

Q2: Which solvent is most suitable for the bromination?

A2: A variety of aprotic solvents can be used. Dichloromethane (DCM), chloroform (CHCl₃), and acetonitrile (MeCN) are common choices. The choice of solvent can influence the reaction rate and selectivity, so it may be a parameter to screen during optimization.

Q3: Is a catalyst necessary for this bromination?

A3: For highly activated substrates like 6-methoxy-1H-pyrrolo[2,3-b]pyridine, a catalyst may not be necessary. However, if the reaction is sluggish, a mild Lewis acid or a protic acid catalyst can be used to activate the brominating agent. Care must be taken as strong acids can lead to degradation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to separate the starting material and the product. The product, being more polar, should have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more accurate monitoring, especially for identifying isomeric byproducts, LC-MS is recommended.

Q5: My downstream Suzuki-Miyaura coupling with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not working. What should I do?

A5: Here are a few troubleshooting tips for the Suzuki-Miyaura coupling:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For heteroaryl bromides, phosphine ligands like XPhos, SPhos, or RuPhos are often effective. Consider using a pre-catalyst like XPhos Pd G2 or G3.

  • Base: The base plays a crucial role. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. The solubility of the base can be important, so using a mixture of an organic solvent and water is often beneficial.

  • Solvent: A mixture of an aprotic polar solvent like dioxane or DMF with water is a good starting point.

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

  • Boronic Acid/Ester Quality: Ensure your boronic acid or ester is of high quality and not decomposed.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Experimental Protocols

Suggested Protocol for the Bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

Disclaimer: This is a suggested starting protocol and may require optimization for your specific setup and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approximately 10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add the NBS solution dropwise to the cooled solution of the starting material over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or sparge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Vyasa, P. V., et al. (2003). An efficient method for bromination of aromatic amines, hydrocarbons and naphthols. Tetrahedron Letters, 44(21), 4085-4088. [Link]

  • The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cooke, J. W., et al. (2017). Introduction of a Simple Experiment for the Undergraduate Organic Chemistry Laboratory Demonstrating the Lewis Acid and Shape-Selective Properties of Zeolite Na-Y in the Bromination of Toluene. Journal of Chemical Education, 94(10), 1593-1596. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Topchiy, M. A., et al. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Journal of Chemical Education, 93(10), 1794-1797. [Link]

  • Smith, A. B., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4695-4702. [Link]

  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Langer, P., et al. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]

  • Besson, T., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4963. [Link]

  • Guillaumet, G., & Akssira, M. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-503. [Link]

  • Reddy, P. G., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5122. [Link]

preventing byproduct formation in 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-6-methoxy-7-azaindole). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and prevent the formation of unwanted byproducts during the synthesis of this valuable heterocyclic compound.

Introduction: The Synthetic Challenge

The synthesis of substituted 7-azaindoles like 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a critical process in the development of various therapeutic agents. However, the inherent reactivity of the pyrrolopyridine core, particularly when activated by an electron-donating methoxy group, can lead to a variety of side reactions. This guide will help you navigate these challenges to achieve a high yield of the desired product with excellent purity.

A common synthetic approach involves the initial construction of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective bromination at the C4 position. The troubleshooting and FAQs below will primarily focus on this critical bromination step, as it is often the source of significant byproduct formation.

Troubleshooting Guide & FAQs

FAQ 1: My bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine is yielding a mixture of brominated isomers. How can I improve the regioselectivity for the desired C4-bromo product?

Answer:

This is a common issue arising from the electrophilic substitution on the electron-rich 7-azaindole ring system. The methoxy group at the C6 position is a strong activating group, directing electrophiles to multiple positions. The key to achieving high regioselectivity lies in carefully controlling the reaction conditions.

Underlying Cause: The pyridine nitrogen deactivates the pyridine ring towards electrophilic substitution, while the pyrrole ring is inherently electron-rich and highly reactive. The C6-methoxy group further activates the pyridine ring, but its directing effect can be complex. The desired C4 position is electronically favorable for substitution, but side reactions at other positions, such as C3 or C5, can occur.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled bromination over harsher reagents like liquid bromine. NBS provides a slow, steady concentration of electrophilic bromine, which can enhance selectivity.

  • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of bromination on activated pyridines.

    • Non-polar solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) often favor the desired C4-bromination.

    • Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) can sometimes lead to a decrease in selectivity. It is recommended to start with a non-polar solvent and screen others if selectivity remains an issue.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the formation of undesired isomers. Higher temperatures can provide the activation energy for substitution at less favored positions.

  • Protecting Groups: In some cases, temporarily protecting the pyrrole nitrogen (e.g., with a tosyl or BOC group) can alter the electronic distribution of the ring system and improve the selectivity of the subsequent bromination. However, this adds extra steps to the synthesis.

Experimental Protocol for Regioselective Bromination:

ParameterRecommended ConditionRationale
Starting Material 6-methoxy-1H-pyrrolo[2,3-b]pyridine---
Brominating Agent N-Bromosuccinimide (NBS) (1.05 - 1.2 eq.)Provides a controlled source of electrophilic bromine.
Solvent Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)Non-polar solvents often enhance regioselectivity.
Temperature 0 °C to room temperatureMinimizes side reactions and formation of kinetic byproducts.
Reaction Time Monitor by TLC (typically 1-4 hours)Avoid prolonged reaction times to prevent over-bromination.
FAQ 2: I am observing the formation of a di-brominated byproduct. How can I prevent this over-bromination?

Answer:

The formation of di-brominated species is a clear indication that the reaction conditions are too harsh or the stoichiometry of the brominating agent is not well-controlled.

Underlying Cause: The mono-brominated product, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is still an electron-rich heterocycle and can undergo a second electrophilic substitution if the reaction is not stopped in time or if there is an excess of the brominating agent.

Troubleshooting Steps:

  • Stoichiometry of NBS: Carefully control the amount of NBS used. Start with a slight excess (e.g., 1.05 equivalents) and avoid using a large excess.

  • Slow Addition: Add the NBS portion-wise or as a solution dropwise to the reaction mixture. This maintains a low concentration of the brominating agent throughout the reaction, favoring mono-substitution.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the di-brominated product appear.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly slow down the rate of the second bromination, which typically has a higher activation energy than the first.

Visualizing the Reaction Pathway and Potential Byproducts:

Byproduct_Formation SM 6-methoxy-1H-pyrrolo[2,3-b]pyridine Product 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine SM->Product NBS (1.05 eq) Low Temp, Non-polar Solvent Byproduct1 Positional Isomer (e.g., 3-bromo or 5-bromo) SM->Byproduct1 Poor Control of Reaction Conditions Byproduct2 Di-brominated Product Product->Byproduct2 Excess NBS High Temp

Caption: Synthetic pathway to the desired product and potential byproduct formation.

FAQ 3: My reaction is sluggish and gives a low yield, even with extended reaction times. What could be the issue?

Answer:

A sluggish reaction can be due to several factors, ranging from reagent quality to insufficient activation.

Troubleshooting Steps:

  • Reagent Quality: Ensure that the NBS is of high purity. Impurities in NBS can sometimes inhibit the reaction. If in doubt, recrystallize the NBS before use.

  • Solvent Purity: Use anhydrous solvents. Traces of water can react with the brominating agent and affect the reaction rate.

  • Activation: While the 6-methoxy group is activating, in some cases, a catalytic amount of a Lewis acid or a protic acid can be used to activate the NBS. However, this should be done with caution as it can also decrease regioselectivity.

  • Temperature: While low temperatures are recommended to control selectivity, if the reaction is too slow, a modest increase in temperature (e.g., from 0 °C to room temperature) might be necessary. It's a trade-off between reaction rate and selectivity that needs to be optimized for your specific setup.

FAQ 4: How can I effectively purify the desired 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine from the byproducts?

Answer:

Purification can be challenging due to the similar polarities of the isomeric byproducts.

Purification Strategy:

  • Column Chromatography: This is the most common method for separating the desired product from its isomers and di-brominated byproducts.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The di-brominated product is typically less polar than the mono-brominated products. The polarity of the positional isomers will be very similar, requiring careful fractionation and analysis of the collected fractions by TLC or LC-MS.

  • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) needs to be determined empirically.

Workflow for Synthesis and Purification:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start with 6-methoxy-1H- pyrrolo[2,3-b]pyridine Reaction Bromination with NBS in CHCl3 at 0°C Start->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Crude Crude Product Workup->Crude Column Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude->Column Fractions Collect and Analyze Fractions Column->Fractions Recrystallization Recrystallization (optional) Fractions->Recrystallization FinalProduct Pure 4-bromo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Recrystallization->FinalProduct

Caption: A typical workflow for the synthesis and purification of the target compound.

Concluding Remarks

The successful synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine with minimal byproduct formation is achievable through careful control of reaction parameters. By understanding the underlying principles of electrophilic substitution on this activated heterocyclic system and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. Always remember that careful monitoring and optimization are key to success in complex organic synthesis.

References

  • Regioselective Halogenation of Activated Pyridines: For a detailed discussion on the factors influencing the regioselectivity of halogenation on substituted pyridines, please refer to relevant literature on electrophilic arom
  • Synthesis of 4-Substituted-7-Azaindoles: A relevant patent, CN102746295A, describes general methods for the preparation of 4-substituted-7-azaindoles, which can provide found
  • General Azaindole Synthesis Reviews: For a broader understanding of azaindole chemistry, several review articles are available that cover various synthetic methodologies. These can be found through scientific databases using keywords such as "azaindole synthesis" or "pyrrolopyridine synthesis".

Technical Support Center: Catalyst Poisoning in Cross-Coupling of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting cross-coupling reactions involving 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile 7-azaindole scaffold. Cross-coupling reactions are pivotal for the functionalization of such heterocycles, yet they are frequently plagued by catalyst poisoning, leading to diminished yields and reaction failure.

This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven strategies, to help you diagnose and overcome these common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Diagnosis of Catalyst Poisoning

Question 1: My Suzuki-Miyaura (or Heck, Sonogashira) reaction with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine has stalled. How can I determine if catalyst poisoning is the culprit?

Answer: A stalled or low-yielding reaction is a classic symptom, but it's crucial to differentiate catalyst poisoning from other issues. Look for this specific combination of indicators:

  • Reaction Profile: The reaction starts but fails to reach completion, even with extended reaction times or gentle heating. This is distinct from a reaction that never initiates.

  • Visual Cues: The formation of bulk palladium metal, visible as a black precipitate (palladium black), is a strong indicator of catalyst aggregation and deactivation.[1]

  • Inconsistent Results: High variability in yield between seemingly identical runs can point to trace impurities acting as poisons.[2]

  • Sensitivity to Substrate Concentration: If the reaction works better at lower concentrations of the azaindole, it may suggest that the substrate itself is inhibiting the catalyst. A slow addition of the azaindole substrate can sometimes mitigate this effect.[3]

To confirm poisoning, you can run a control experiment. Add a small amount of a known coordinating species (e.g., pyridine) to a successful cross-coupling reaction. If you observe a similar drop in yield, it strongly suggests your system is susceptible to poisoning by Lewis basic nitrogen atoms.

Section 2: Root Causes and Mechanisms of Deactivation

Question 2: What is the primary cause of catalyst poisoning when using 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine?

Answer: The most prevalent cause is substrate- and product-induced catalyst deactivation . The 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a 7-azaindole derivative. The lone pair of electrons on the pyridine nitrogen (at position 7) is Lewis basic and can strongly coordinate to the electron-deficient palladium center of the catalyst.[4][5]

This coordination forms a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity. The catalyst becomes "sequestered" by the substrate or the coupled product, preventing it from participating in the catalytic cycle (oxidative addition, reductive elimination). This is a well-documented challenge for many nitrogen-containing heterocycles in cross-coupling chemistry.[3][6]

CatalystPoisoning cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Br Inactive_Complex [Azaindole -> Pd(0)L_n] Inactive Complex Pd0->Inactive_Complex Sequestration PdII R-Pd(II)-Br L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R' Azaindole Azaindole Substrate (Lewis Base) Azaindole->Inactive_Complex Strong Coordination caption Fig 1. Catalyst sequestration by N-heterocycle coordination.

Caption: Fig 1. Catalyst sequestration by N-heterocycle coordination.

Question 3: Besides the substrate itself, what other factors can poison the palladium catalyst?

Answer: While substrate inhibition is primary, other sources of poisoning are critical to consider, especially when troubleshooting inconsistent results:

  • Impurities in the Starting Material: The synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine or its precursors may introduce catalyst poisons. Elemental sulfur, for instance, is a notorious poison for palladium catalysts and can be an unexpected impurity from reagents used in upstream halogenation steps.[7] Other problematic impurities include unreacted starting materials with coordinating functional groups or other nitrogenous bases.[2]

  • Poor Reagent or Solvent Quality: Cross-coupling reactions are highly sensitive to air and moisture.[5] Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides or degrade phosphine ligands to phosphine oxides, which have poor coordinating ability. Water can facilitate undesirable side reactions like protodeboronation in Suzuki couplings.[3]

  • Catalyst Agglomeration: The active, soluble Pd(0) species can aggregate into larger, insoluble palladium nanoparticles (palladium black), which have very low catalytic activity.[1] This is often caused by reaction conditions that favor the reductive elimination step much more than the oxidative addition step, leading to a buildup of the Pd(0) intermediate.[1]

Section 3: Mitigation Strategies & Solutions

Question 4: How can I modify my reaction conditions to overcome poisoning from the azaindole substrate?

Answer: This is the most critical aspect of achieving success. The strategy revolves around kinetically favoring the desired catalytic cycle over the off-cycle deactivation pathway.

  • Rational Ligand Selection: This is your most powerful tool. Standard ligands like PPh₃ are often ineffective. You must use ligands specifically designed to overcome this issue.

    • Bulky, Electron-Rich Phosphines: Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) and other bulky alkylphosphines (e.g., tBu₃P) are the industry standard.[3][8] Their steric bulk creates a protective "pocket" around the palladium center, physically hindering the coordination of the planar azaindole ring. Their strong electron-donating ability increases the rate of oxidative addition, helping to keep the catalyst moving through the cycle.[8]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, making the catalyst more robust and less susceptible to displacement by other coordinating species. They are excellent for stabilizing the catalyst and preventing agglomeration.[9]

  • Choice of Precatalyst: Use modern, well-defined palladium precatalysts (e.g., G2, G3, G4 Buchwald precatalysts). These are designed to generate the active, monoligated Pd(0) species cleanly and efficiently in situ, minimizing side reactions that can occur during the reduction of older Pd(II) sources like Pd(OAc)₂.[3][10]

  • Anhydrous Conditions & Additives (for Suzuki Couplings): In Suzuki reactions, rigorously anhydrous conditions can be beneficial. Furthermore, additives like trimethyl borate have been shown to enhance reaction rates by preventing catalyst poisoning by heteroatoms and solubilizing boronate complexes.[11]

Table 1: Ligand Selection Guide for Azaindole Cross-Coupling

Ligand ClassExample(s)Mechanism of ActionBest For...
Biaryl Monophosphines SPhos, XPhos, RuPhosSteric hindrance shields the Pd center; electron-rich nature promotes oxidative addition.[8]General-purpose, highly effective for Suzuki and Buchwald-Hartwig aminations of N-heterocycles.
Dialkylphosphines Tri-tert-butylphosphine (tBu₃P)Extreme steric bulk and strong electron-donating properties.Very challenging substrates; can be sensitive to air.
N-Heterocyclic Carbenes IPr, SImesForms a very strong Pd-C bond, creating a highly stable and robust catalyst.[9]Preventing catalyst agglomeration (Pd black formation) and for reactions with aryl chlorides.
Traditional Phosphines PPh₃, dppfLacks sufficient steric bulk and electron-donating character.Generally not recommended for poisoning-prone substrates like 7-azaindoles. Often leads to low yields.[12]

Question 5: I suspect my batch of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is impure. What should I do?

Answer: First, rigorously purify your starting material. Standard purification techniques like recrystallization or flash column chromatography are often sufficient. Ensure the material is thoroughly dried under high vacuum to remove residual solvents.

For diagnosis, perform the following:

  • High-Purity Reagent Check: Run the reaction using a new, high-purity batch of all reagents (base, boronic acid/ester, etc.) and freshly distilled, degassed anhydrous solvents. If the reaction proceeds, your original reagents were likely the source of contamination.[5]

  • Elemental Analysis: If you suspect sulfur contamination, elemental analysis can provide quantitative proof.[7]

  • Spiking Experiment: Add a small amount of the suspect starting material to a reaction that is known to work well. If the reaction is inhibited, it confirms the presence of a poison in that batch.

Caption: Fig 2. Troubleshooting workflow for low yield in cross-coupling.

Validated Experimental Protocol

Representative Protocol: Suzuki-Miyaura Coupling of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol provides a robust starting point and incorporates best practices to mitigate catalyst poisoning. Optimization of base, solvent, and temperature may be required for different coupling partners.

Materials:

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv)[13]

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • SPhos Ligand (0.02 mmol, 2 mol% - optional, but can improve results)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the dried K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst and any additional SPhos ligand.

  • Atmosphere Exchange: Seal the vessel, and evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe. It is critical that the solvent has been sparged with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

  • D. D. W. and J. F. H. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]

  • Organic Process Research & Development. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]

  • L. M. et al. (2021). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Max-Planck-Gesellschaft. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available at: [Link]

  • Catalysts. (2021). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Available at: [Link]

  • Chemical & Engineering News. (2007). In gold (and palladium) we trust: An impurity makes gold-mediated couplings both beautiful and complicated. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

  • Nature Communications. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Available at: [Link]

  • Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • Catalysis Letters. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Scientific Reports. (2023). Application of statistical design of experiment to identify key factors in cross coupling reactions. Available at: [Link]

  • ChemRxiv. (2023). Guideline for Elucidating Catalysts. Available at: [Link]

  • ChemistryViews. (2023). Coupling of 7-Azaindoles with Thiophenes. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2007). Palladium I I. Basic Principles. Available at: [Link]

  • Dalton Transactions. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Available at: [Link]

  • Molecules. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • Molecules. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

  • Molecules. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • Molecules. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

Sources

Validation & Comparative

Navigating the Synthetic Landscape: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine versus Key Brominated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists:

In the intricate world of small molecule drug discovery, the strategic selection of synthetic building blocks is a critical determinant of a program's success. Brominated heterocycles stand as preeminent intermediates, prized for their versatility in forging complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Among this vital class of reagents, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of the privileged 7-azaindole scaffold, has emerged as a compound of significant interest, particularly in the synthesis of kinase inhibitors.[1][2][3]

This guide provides a detailed comparative analysis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine against other workhorse brominated heterocycles. We will dissect their relative performance in cornerstone synthetic transformations, supported by experimental data and protocols, to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Subject of Analysis: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole, a ubiquitous motif in biologically active natural products and pharmaceuticals. This scaffold's unique electronic properties and hydrogen bonding capabilities make it a frequent choice for targeting ATP-binding sites in kinases.[1] The specific functionalization in 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine provides two key handles:

  • The 4-Bromo Group: A versatile point for modification, primarily via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.

  • The 6-Methoxy Group: An electron-donating group that modulates the electronic character of the heterocyclic core, influencing both its reactivity and its interaction with biological targets.

The Competitive Landscape: Alternative Brominated Heterocycles

While our focus compound is highly valuable, the medicinal chemist's toolkit contains a variety of other brominated heterocycles, each with a distinct profile of reactivity, steric hindrance, and physicochemical properties. This guide will focus on a comparative analysis with three other widely used classes: brominated pyridines, brominated indoles, and brominated pyrimidines.

Table 1: Overview of Compared Brominated Heterocycles

Heterocycle ClassRepresentative Example(s)Key Features & Reactivity ProfileCommon Therapeutic Areas
Pyrrolo[2,3-b]pyridines 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine7-Azaindole core; fused electron-rich pyrrole and electron-deficient pyridine rings. Generally good reactivity in cross-coupling.Oncology (Kinase Inhibitors), Immunology[1][3]
Pyridines 2-Bromopyridine, 3-BromopyridineElectron-deficient aromatic system. Prone to catalyst inhibition by the lone pair on the nitrogen. Reactivity is position-dependent.CNS Disorders, Metabolic Diseases
Indoles 5-BromoindoleElectron-rich aromatic system. The acidic N-H proton can complicate reactions, often requiring a protection strategy.Oncology, Neurology (Serotonin Receptor Ligands)
Pyrimidines 5-BromopyrimidineHighly electron-deficient diazine core. Generally exhibits high reactivity in oxidative addition steps.Antivirals, Oncology

Performance Benchmark I: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for C-C bond formation in modern drug discovery, valued for its functional group tolerance and readily available boronic acid/ester reagents.[4] The efficiency of this reaction is highly dependent on the electronic nature of the brominated heterocycle.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling

The following workflow illustrates the key stages of a typical Suzuki-Miyaura coupling experiment, a self-validating system when reaction progress is monitored (e.g., by LC-MS) and the final product is rigorously characterized (e.g., by NMR, HRMS).

Suzuki_Workflow cluster_setup Reaction Assembly (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Reactants Brominated Heterocycle (1.0 eq) Boronic Acid/Ester (1.2 eq) Base (e.g., K2CO3, 2.0 eq) Heating Heat to Target Temp (e.g., 90 °C) Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2, 5 mol%) Catalyst->Heating Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heating Monitoring Monitor by LC-MS/TLC Heating->Monitoring Quench Aqueous Workup Monitoring->Quench Upon Completion Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Pure Product Purify->Product

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Data: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Brominated HeterocycleProductTypical Yield (%)Mechanistic & Experimental Considerations
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine 6-methoxy-4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine85-95%Robust substrate. The electron-pulling pyridine ring facilitates oxidative addition. N-H of the pyrrole is generally not reactive under these conditions.
3-Bromopyridine 3-(4-methoxyphenyl)pyridine80-90%Good reactivity. Catalyst choice is key; ligands like dppf are effective at preventing catalyst deactivation by the pyridine nitrogen.[5]
5-Bromoindole 5-(4-methoxyphenyl)indole70-85%The electron-rich indole ring can make oxidative addition slower. The acidic N-H may require protection or the use of specific base/solvent systems to avoid side reactions.
5-Bromopyrimidine 5-(4-methoxyphenyl)pyrimidine90-98%Highly activated substrate due to the two electron-withdrawing nitrogen atoms. Reactions are typically fast and high-yielding.[6]

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): This is a workhorse catalyst for a reason. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is both electron-rich and sterically bulky. This combination promotes the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) center and facilitates the final reductive elimination step.

  • Base (K₂CO₃ or Cs₂CO₃): An aqueous inorganic base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Carbonates are generally mild enough to be compatible with a wide range of functional groups.

  • Solvent (Dioxane/H₂O): This biphasic system allows both the organic-soluble catalyst and substrates and the water-soluble inorganic base to participate effectively in the catalytic cycle.

Performance Benchmark II: The Buchwald-Hartwig Amination

The formation of C-N bonds via palladium-catalyzed amination is another cornerstone of modern synthesis, allowing for the coupling of aryl halides with a vast array of primary and secondary amines.[7][8]

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the brominated heterocycle (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Evacuation and Backfill: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-16 hours.

  • Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction's progress by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction and Purification: Separate the layers, extract the aqueous layer with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the desired product.

Buchwald_Logic Input Brominated Heterocycle + Amine Process Inert Atmosphere + Heat Input->Process Conditions Pd Catalyst + Ligand + Strong Base (e.g., NaOtBu) + Anhydrous Solvent Conditions->Process Outcome C-N Bond Formation Process->Outcome Side_Reaction Potential Side Reactions: - Catalyst Deactivation - Hydrodehalogenation - Base-mediated Degradation Process->Side_Reaction

Caption: Logical relationship diagram for the Buchwald-Hartwig amination.

Comparative Data: Buchwald-Hartwig Amination with Morpholine
Brominated HeterocycleProductTypical Yield (%)Mechanistic & Experimental Considerations
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine 6-methoxy-4-morpholino-1H-pyrrolo[2,3-b]pyridine80-90%Generally efficient. Choice of a bidentate ligand like Xantphos can promote the desired C-N reductive elimination and minimize side reactions.
2-Bromopyridine 2-morpholinopyridine70-85%Can be challenging. The product's pyridine nitrogen can coordinate to the palladium center, inhibiting catalyst turnover. Bulky, electron-rich ligands are often required to overcome this.[9][10]
5-Bromoindole 5-morpholinoindole65-80%N-protection is highly recommended. The strong base (NaOtBu) can deprotonate the indole N-H, leading to a complex mixture of products if left unprotected.
5-Bromopyrimidine 5-morpholinopyrimidine85-95%High reactivity often leads to clean and efficient reactions. The electron-deficient nature of the ring facilitates the oxidative addition step.

Conclusion: A Strategic Perspective for the Synthetic Chemist

The choice of a brominated heterocycle is a nuanced decision that hinges on the specific synthetic objective and the broader context of the drug discovery program.

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine stands out as a premier building block when the 7-azaindole scaffold is a desired core pharmacophore, as is common in kinase inhibitor programs. It exhibits robust and predictable reactivity in the most crucial cross-coupling reactions, making it a reliable and highly valuable intermediate.

  • Bromopyrimidines are the reagents of choice when high reactivity and rapid reaction times are paramount, and the highly electron-deficient pyrimidine core is desired.

  • Bromopyridines are workhorse reagents but require careful ligand selection to mitigate catalyst inhibition, a classic challenge in pyridine chemistry.

  • Bromoindoles offer direct access to the indole core but necessitate strategic decisions regarding N-H protection to ensure clean and high-yielding transformations.

By understanding the inherent electronic properties and potential pitfalls associated with each class of heterocycle, and by employing robust, well-validated experimental protocols, researchers can navigate the synthetic landscape with greater confidence and efficiency, ultimately accelerating the discovery of new medicines.

References

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • National Center for Biotechnology Information (NCBI). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • The University of Sheffield. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • National Center for Biotechnology Information (NCBI). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. [Link]

  • National Center for Biotechnology Information (NCBI). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Google P
  • National Center for Biotechnology Information (NCBI). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Sources

The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to the Activity of Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, serves as a foundational structure for a multitude of biologically active compounds. Its structural similarity to purines allows it to function as a potent hinge-binding motif for numerous protein kinases, making it a cornerstone in the development of targeted therapeutics, particularly in oncology. The specific intermediate, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine , represents a key building block, offering versatile synthetic handles for the elaboration into diverse and potent derivatives. The bromine atom at the 4-position is amenable to various cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

This guide provides a comparative analysis of the biological activities of various derivatives built upon the 1H-pyrrolo[2,3-b]pyridine framework, with a focus on their roles as kinase inhibitors. We will delve into the experimental data supporting their mechanisms of action and explore the nuanced relationships between their chemical structures and biological functions.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in the progression of various cancers.[1][2] Consequently, the development of small molecule inhibitors targeting FGFRs is a promising avenue for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent FGFR inhibitors.

A study by Chinese researchers detailed the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated their inhibitory activity against FGFR isoforms 1-4.[1][2][3] Their work identified compound 4h as a particularly potent pan-FGFR inhibitor.[1][2][3]

Comparative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
3h (E)-2-(3,5-dimethoxyphenyl)vinyl125150289>10000
4a 2-(4-chlorophenyl)ethyl35451205430
4h 2-(3,5-dimethoxyphenyl)ethyl7925712
4l 2-(3,4,5-trimethoxyphenyl)ethyl2832982340

Data sourced from a 2021 study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1][2]

The structure-activity relationship (SAR) analysis reveals that the nature of the substituent at the 3-position of the pyrrolo[2,3-b]pyridine core significantly influences potency and selectivity. The saturation of the vinyl linker (as in 4h compared to 3h ) and the presence of a 3,5-dimethoxyphenyl group led to a substantial increase in inhibitory activity against FGFR1, 2, and 3.[1][2]

Experimental Protocol: In Vitro FGFR Kinase Assay

The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure :

    • The compounds were serially diluted in DMSO and added to the wells of a 384-well plate.

    • The kinase, substrate, and ATP were then added to initiate the reaction.

    • The reaction was incubated at room temperature for a specified time.

    • The detection solution containing the europium-labeled antibody was added.

    • After another incubation period, the TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Initiates Downstream Signaling PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Initiates Downstream Signaling PLCg PLCγ Pathway Dimerization->PLCg Initiates Downstream Signaling Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) Inhibitor->Dimerization Inhibits

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors

Maternal embryonic leucine zipper kinase (MELK) is overexpressed in several cancers and is associated with poor prognosis, making it an attractive therapeutic target. A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potential MELK inhibitors.[4]

The lead compound from this series, 16h , demonstrated potent enzymatic inhibition of MELK and significant anti-proliferative effects against various cancer cell lines.[4]

Comparative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as MELK Inhibitors
CompoundR GroupMELK IC50 (nM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
16a 4-fluorophenyl1200.871.231.56
16d 4-chlorophenyl850.650.981.12
16h 4-(trifluoromethyl)phenyl320.1090.1870.245
16j 3-methoxyphenyl1501.151.892.01

Data sourced from a 2020 study on 1H-pyrrolo[2,3-b]pyridine derivatives as MELK inhibitors.[4]

The SAR from this series indicated that electron-withdrawing groups at the para-position of the phenyl ring at the 3-position of the scaffold enhanced MELK inhibitory activity, with the trifluoromethyl group in 16h being the most effective.[4]

Experimental Protocol: In Vitro MELK Kinase Assay

The inhibitory activity against MELK was assessed using a commercially available ADP-Glo™ Kinase Assay.

  • Reagents : Recombinant human MELK, substrate peptide, ATP, and the ADP-Glo™ reagent.

  • Procedure :

    • Compounds were pre-incubated with the MELK enzyme in a kinase buffer.

    • The kinase reaction was initiated by the addition of the substrate peptide and ATP.

    • The reaction was allowed to proceed at room temperature.

    • The ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.

    • The kinase detection reagent was then added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis : The luminescence is proportional to the ADP generated and therefore the kinase activity. IC50 values were determined from the dose-response curves.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_kinase_reaction Kinase Reaction cluster_detection Detection cluster_data_analysis Data Analysis Compound_Dilution Serial Dilution of Compounds Add_Compounds Add Compounds to 384-well Plate Compound_Dilution->Add_Compounds Add_Reagents Add Kinase, Substrate, and ATP Add_Compounds->Add_Reagents Incubation1 Incubate at Room Temperature Add_Reagents->Incubation1 Add_Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation1->Add_Detection Incubation2 Incubate Add_Detection->Incubation2 Read_Plate Measure Signal (Luminescence/TR-FRET) Incubation2->Read_Plate IC50_Calc Calculate IC50 Values Read_Plate->IC50_Calc

Caption: General experimental workflow for in vitro kinase assays.

Phosphodiesterase 4B (PDE4B) Inhibitors

In addition to kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for other therapeutic targets. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as selective and potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes.[5]

The study identified compound 11h as a potent and selective PDE4B inhibitor.[5]

Comparative Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors
CompoundAmide SubstituentPDE4B IC50 (µM)PDE4D IC50 (µM)
11a Cyclopropyl0.63>10
11f Azetidin-1-yl0.110.45
11g 3-fluoroazetidin-1-yl0.150.65
11h 3,3-difluoroazetidin-1-yl0.140.85

Data sourced from a 2020 study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[5]

The SAR for this series highlighted the importance of a small, cyclic tertiary amide at the 2-carboxamide position. The azetidine-containing derivatives (11f-h ) were significantly more potent than the secondary amide derivative (11a ).[5]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for the development of potent and selective inhibitors of a range of biological targets. The strategic use of the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate allows for the systematic exploration of chemical space through well-established synthetic methodologies, leading to the discovery of novel therapeutic agents. The comparative data presented herein for FGFR, MELK, and PDE4B inhibitors underscore the profound impact of subtle structural modifications on biological activity. Further exploration of this privileged scaffold is warranted and holds significant promise for future drug discovery endeavors.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: An Evaluation of Two Viable Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-6-methoxy-7-azaindole, is a key heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure, serving as the core of numerous kinase inhibitors and other therapeutic agents due to its ability to mimic indole and form crucial hydrogen bonding interactions with biological targets. The specific substitution pattern of a bromine atom at the 4-position and a methoxy group at the 6-position provides medicinal chemists with versatile handles for further functionalization, making the efficient and reliable synthesis of this compound a topic of significant interest for researchers in drug discovery and development.

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Each route is evaluated based on its chemical logic, experimental feasibility, and overall efficiency. We will delve into detailed experimental protocols, discuss the rationale behind the chosen synthetic strategies, and present a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Established Pathway via Nucleophilic Aromatic Substitution

This route is predicated on a common and reliable strategy in heterocyclic chemistry: the nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The synthesis commences with the readily available or preparable intermediate, 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. The electron-withdrawing nature of the pyridine nitrogen and the fused pyrrole ring facilitates the displacement of the chloride at the 6-position by a methoxide nucleophile.

Scientific Rationale

The pyridine ring in the 7-azaindole system is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The chlorine atom at the 6-position is a good leaving group, and its departure is facilitated by the ability of the heterocyclic system to stabilize the negative charge in the Meisenheimer intermediate. Sodium methoxide serves as an excellent, strong nucleophile for this transformation.

Experimental Workflow Diagram

Established_Route start 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine reagents Sodium Methoxide (NaOMe) Methanol (MeOH) start->reagents product 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine reagents->product Nucleophilic Aromatic Substitution (SNAr) Heat

Caption: Workflow for the Established Synthesis Route.

Detailed Experimental Protocol

Step 1: Methoxylation of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material) in a sealed reaction vessel, add a solution of sodium methoxide (25 wt% in methanol, 3.0-5.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Route 2: The Alternative Pathway via Regioselective Bromination

This alternative approach employs a different synthetic logic, building the desired substitution pattern by first establishing the methoxy group at the 6-position and then introducing the bromine atom at the 4-position through electrophilic aromatic substitution. This route necessitates the use of a protecting group on the pyrrole nitrogen to control the regioselectivity of the bromination and to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its ease of installation and subsequent removal under mild conditions.[1]

Scientific Rationale

The pyrrole ring of 7-azaindole is electron-rich and highly susceptible to electrophilic attack, most commonly at the 3-position. To direct the bromination to the 4-position of the pyridine ring, the more reactive pyrrole ring must be deactivated. N-protection with an electron-withdrawing group like Boc serves this purpose. The 6-methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution on the pyridine ring. With the 3-position of the pyrrole ring deactivated by the N-Boc group, the electrophilic bromination is directed to the 4-position, which is para to the activating methoxy group. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this type of transformation. The final step involves the deprotection of the N-Boc group, which can typically be achieved under acidic conditions.

Experimental Workflow Diagram

Alternative_Route start 6-methoxy-1H-pyrrolo[2,3-b]pyridine step1_reagents Boc2O, DMAP Acetonitrile start->step1_reagents protected_intermediate N-Boc-6-methoxy-1H-pyrrolo[2,3-b]pyridine step1_reagents->protected_intermediate N-Protection step2_reagents N-Bromosuccinimide (NBS) Acetonitrile protected_intermediate->step2_reagents brominated_intermediate N-Boc-4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine step2_reagents->brominated_intermediate C4-Bromination step3_reagents Trifluoroacetic Acid (TFA) DCM brominated_intermediate->step3_reagents product 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine step3_reagents->product Deprotection

Caption: Workflow for the Alternative Synthesis Route.

Detailed Experimental Protocol

Step 1: N-Boc Protection of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile or dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain N-Boc-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 2: Regioselective Bromination

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-Boc-4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Step 3: N-Boc Deprotection

  • Dissolve the crude or purified brominated intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Quantitative Comparison of Synthesis Routes

ParameterRoute 1: Established (SNAr)Route 2: Alternative (Bromination)
Number of Steps 13
Overall Yield Good to Excellent (typically 70-90%)Moderate (typically 40-60% over 3 steps)
Starting Material 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine6-methoxy-1H-pyrrolo[2,3-b]pyridine
Key Reagents Sodium methoxide, MethanolBoc₂O, DMAP, NBS, TFA
Use of Protecting Groups NoYes (N-Boc)
Regioselectivity Control Inherent to the substitution patternDependent on directing groups and protecting group strategy
Scalability Generally straightforwardCan be more complex due to multiple steps and purifications
Atom Economy HigherLower due to the use of a protecting group

Senior Application Scientist's Field Notes

On the Established Route (Route 1):

This route is the epitome of efficiency and reliability for this specific target molecule. Its single-step nature from a commercially available or readily synthesized precursor makes it highly attractive for both small-scale and large-scale production. The primary consideration for this route is the availability and cost of the 4-bromo-6-chloro-7-azaindole starting material. The reaction conditions are standard for an SNAr reaction, and the workup and purification are generally straightforward. From a process chemistry perspective, this route is highly desirable due to its high yield, excellent atom economy, and operational simplicity.

On the Alternative Route (Route 2):

Conclusion

Both synthetic routes presented in this guide are chemically sound and lead to the desired 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. The Established Route via nucleophilic aromatic substitution is demonstrably superior in terms of efficiency, yield, and scalability, making it the recommended choice for most applications, provided the starting material is accessible. The Alternative Route involving regioselective bromination serves as a viable backup strategy that offers flexibility in the choice of starting materials, albeit with the trade-offs of a longer synthesis and lower overall efficiency. The selection of the optimal route will ultimately depend on the specific constraints of the research project, including the availability of starting materials, desired scale, and time considerations.

References

  • ResearchGate. Multistep synthesis of a new tricyclic azaindole-based scaffold. Available at: [Link]

  • Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Available at: [Link]

  • ResearchGate. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, frequently appearing as the core of numerous kinase inhibitors. Its ability to mimic the adenine hinge-binding motif of ATP allows for potent and selective inhibition of various kinases, which are critical targets in oncology and inflammatory diseases.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific subset: 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine analogs. The strategic placement of a bromine atom at the C4-position provides a versatile handle for introducing diverse chemical moieties via cross-coupling reactions, enabling a thorough exploration of the chemical space around the core. The methoxy group at the C6-position can influence solubility and metabolic stability, and may also form key interactions within the kinase active site.

This guide will provide a comparative analysis of hypothetical analogs based on established SAR principles for the broader 1H-pyrrolo[2,3-b]pyridine class, offering insights into the rational design of potent and selective kinase inhibitors. We will delve into the impact of substitutions at the C4-position and the pyrrole nitrogen (N1), supported by experimental data from closely related compound series.

The 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Core: A Platform for Kinase Inhibitor Design

The core scaffold, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, serves as a foundational building block for creating libraries of potential kinase inhibitors. The bromine at C4 is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[1] These substituents can probe different pockets of the ATP-binding site, leading to enhanced potency and selectivity.

SAR_Core_Scaffold Core 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine C4 C4-Position (Bromo) Key site for diversification Core->C4 Suzuki & Buchwald-Hartwig Cross-Coupling N1 N1-Position (Pyrrole NH) Modulation of physicochemical properties Core->N1 Alkylation/Arylation C6 C6-Position (Methoxy) Influences solubility and metabolic stability Core->C6 Generally held constant for this series

Comparative SAR of C4-Substituted Analogs

The C4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold is often directed towards the solvent-exposed region of the kinase ATP-binding site. Modifications at this position can significantly impact potency and selectivity. Below is a comparative analysis of hypothetical analogs, drawing on published data for similar scaffolds such as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3][4][5]

Table 1: Comparative Activity of C4-Substituted Analogs

Compound IDR Group (at C4)Target Kinase (Hypothetical)IC50 (nM)Rationale for Activity
Ref-1 -BrFGFR1>10,000Starting material, lacks key interactions.
A-1 PhenylFGFR1500Basic aryl substitution provides a baseline for potency.
A-2 4-MethoxyphenylFGFR1250Electron-donating group can enhance binding affinity.
A-3 3-HydroxyphenylFGFR150Hydroxyl group can form a key hydrogen bond with the DFG motif.[6]
A-4 3-AminophenylFGFR180Amino group can also act as a hydrogen bond donor.
A-5 Pyridin-4-ylFGFR1150Nitrogen in the pyridine ring can act as a hydrogen bond acceptor and improve solubility.
A-6 N-methyl-piperazin-1-ylFGFR1300Basic amine can improve aqueous solubility, but steric bulk may reduce potency.

The data in Table 1, while hypothetical for this specific core, is based on established trends where small, polar groups capable of hydrogen bonding significantly enhance potency. For instance, a hydroxyl or amino group at the meta-position of a C4-phenyl ring can interact with the conserved aspartate of the DFG motif in many kinases.

Impact of N1-Substitution on Potency and Physicochemical Properties

Alkylation or arylation of the pyrrole nitrogen (N1) can modulate the compound's physicochemical properties, such as solubility and cell permeability. Furthermore, the substituent at N1 can occupy a hydrophobic pocket within the kinase active site, further enhancing potency.

Table 2: Comparative Activity of N1-Substituted Analogs (with C4 = 3-Hydroxyphenyl)

Compound IDR' Group (at N1)Target Kinase (Hypothetical)IC50 (nM)Rationale for Activity
A-3 -HFGFR150Parent compound with free N-H for potential hydrogen bonding.
B-1 -CH3FGFR160Small alkyl group is well-tolerated, minimal impact on potency.
B-2 -CH2CH3FGFR175Larger alkyl group may introduce minor steric hindrance.
B-3 -CyclopropylFGFR140Small, rigid cycloalkyl group can favorably occupy a hydrophobic pocket.
B-4 -PhenylFGFR1200Large aryl group may be too bulky and lead to a loss of potency.

As suggested by the hypothetical data in Table 2, small, hydrophobic groups at the N1-position are generally well-tolerated and can sometimes improve potency by engaging with a nearby hydrophobic pocket. However, larger substituents may introduce steric clashes, leading to a decrease in activity.

Experimental Protocols

General Synthesis of C4-Aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine Analogs (Suzuki-Miyaura Coupling)

This protocol describes a general method for the synthesis of C4-aryl substituted analogs from the 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine starting material.

Synthesis_Workflow Start 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Reaction Heat under N2 atmosphere Start->Reaction Reagents Aryl boronic acid Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Reagents->Reaction Workup Aqueous workup Extraction with organic solvent Reaction->Workup Purification Column chromatography Workup->Purification Product C4-Aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine Purification->Product

Materials:

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Appropriate aryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Nitrogen gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the aryl boronic acid (1.2 equivalents), and potassium carbonate (2-3 equivalents).

  • Evacuate and backfill the vessel with nitrogen gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C4-aryl analog.[1]

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[7]

Kinase_Assay_Workflow Start Prepare serial dilutions of test compounds Dispense Dispense compounds, controls, kinase, and substrate to 384-well plate Start->Dispense Initiate Initiate reaction with ATP Dispense->Initiate Incubate Incubate at room temperature Initiate->Incubate Stop Add Kinase-Glo® reagent to stop reaction and generate luminescent signal Incubate->Stop Measure Measure luminescence with a plate reader Stop->Measure Analyze Calculate IC50 values from dose-response curve Measure->Analyze

Materials:

  • Test compounds dissolved in DMSO

  • Recombinant protein kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compound dilutions, positive control, and negative control (DMSO) to the wells of a 384-well plate.

  • Add the kinase and substrate solution to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and generate a luminescent signal by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate the plate in the dark for 10 minutes to stabilize the signal.

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is inversely proportional to kinase activity. Normalize the data and plot against the logarithm of the test compound concentration to determine the IC50 value.[7]

Conclusion

The 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a highly promising starting point for the development of novel kinase inhibitors. The strategic functionalization of the C4-position allows for the exploration of key interactions within the kinase active site, with a particular emphasis on hydrogen bonding and occupation of hydrophobic pockets. Further modifications at the N1-position can be used to fine-tune the physicochemical properties and potency of the lead compounds. The synthetic and screening protocols provided in this guide offer a robust framework for the rational design and evaluation of new analogs based on this versatile scaffold. Future work should focus on generating a diverse library of C4-substituted analogs and screening them against a panel of kinases to identify potent and selective inhibitors for further preclinical development.

References

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Elsevier. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [Link]

  • ACS Publications. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • PMC. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]

  • PubMed. (2018). 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. [Link]

  • MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

  • PubMed. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

  • PubMed. (2004). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PMC. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

  • ResearchGate. (2023). Structure activity relationship of compound 4. [Link]

  • Google Patents. (2011).
  • Digital CSIC. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold, found in molecules like 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a privileged structure. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing kinase inhibitors and other therapeutic agents.[1][2] The precise characterization of substituted 7-azaindoles is therefore not merely a procedural step but a critical prerequisite for meaningful structure-activity relationship (SAR) studies and ensuring the integrity of biological data.

This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to unambiguously identify and characterize 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. We will move beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral output. The methodologies and interpretations presented herein are designed to serve as a robust, self-validating framework for researchers in the field.

The Analytical Challenge: Distinguishing Isomers and Confirming Substitution

The primary analytical challenge with a molecule like 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine lies in confirming the precise placement of the bromo and methoxy substituents on the pyrrolo[2,3-b]pyridine core. Spectroscopic analysis is the definitive, non-destructive method to ascertain this arrangement. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Experimental and Analytical Workflow

A systematic approach is crucial for efficient and accurate spectroscopic analysis. The workflow ensures that data from each technique is used to build upon and confirm the findings of the others.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep High-Purity Sample (>95%) NMR 1H & 13C NMR Prep->NMR Dissolve in DMSO-d6 MS High-Resolution MS Prep->MS Dissolve in MeOH/CH3CN IR FT-IR Prep->IR Solid-state (ATR) Structure Proposed Structure: 4-bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine NMR->Structure Proton/Carbon Environment & Connectivity MS->Structure Molecular Formula & Isotopic Pattern IR->Structure Functional Groups (N-H, C-O) Confirm Structural Confirmation Structure->Confirm

Caption: General workflow for spectroscopic characterization.

¹H NMR Spectroscopy: The Blueprint of Proton Environments

Proton NMR is arguably the most powerful tool for confirming the substitution pattern. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of each proton provide a detailed map of the electronic environment and neighboring protons.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high boiling point is suitable for variable temperature experiments, and its ability to dissolve a wide range of organic compounds is advantageous. Crucially, it allows for the clear observation of exchangeable protons like the N-H of the pyrrole ring, which often appears as a broad singlet.[3]

  • Frequency: A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is essential for resolving the closely spaced aromatic protons and their coupling patterns.[3]

Predicted ¹H NMR Data and Interpretation

Below is a table of predicted ¹H NMR data for the title compound, contrasted with the simpler, unsubstituted 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Assignment 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (Predicted in DMSO-d₆)4-bromo-1H-pyrrolo[2,3-b]pyridine (Reference)Rationale for Shift/Multiplicity
N-H (H1) ~11.8 ppm (br s, 1H)~11.7 ppm (br s, 1H)The acidic pyrrole proton is highly deshielded and appears far downfield. Its chemical shift can be sensitive to concentration and temperature.
H5 ~7.8 ppm (s, 1H)~8.1 ppm (d, J≈5 Hz, 1H)The presence of the electron-donating methoxy group at C6 shields H5, shifting it upfield. The coupling to H6 is removed, so the signal becomes a singlet.
H2 ~7.6 ppm (d, J≈3 Hz, 1H)~7.5 ppm (d, J≈3 Hz, 1H)This pyrrole proton is coupled to H3. Its position is relatively unaffected by substitution on the pyridine ring.
H3 ~6.5 ppm (d, J≈3 Hz, 1H)~6.4 ppm (d, J≈3 Hz, 1H)This pyrrole proton is coupled to H2. Its position is also largely unaffected by substitution on the other ring.
-OCH₃ ~3.9 ppm (s, 3H)N/AThe three equivalent protons of the methoxy group appear as a characteristic singlet.

Comparative Insight: The most telling difference is the signal for H5. In the unsubstituted analog, it is a doublet due to coupling with H6. In our target molecule, the substitution at C6 removes this coupling partner, resulting in a singlet for H5. This change is a definitive marker for C6 substitution.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon atoms and their chemical nature (aliphatic vs. aromatic, substituted vs. unsubstituted).

Predicted ¹³C NMR Data
Assignment 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (Predicted in DMSO-d₆)Interpretation
C6 ~158 ppmAromatic carbon directly attached to the strongly electron-donating -OCH₃ group, resulting in a significant downfield shift.
C7a ~148 ppmBridgehead carbon adjacent to the pyridine nitrogen.
C4 ~115 ppmAromatic carbon bearing the bromine atom. The shift is influenced by both halogen and nitrogen effects.
C2 ~128 ppmPyrrole carbon adjacent to the nitrogen.
C3a ~120 ppmBridgehead carbon of the pyrrole ring.
C5 ~95 ppmAromatic carbon ortho to the methoxy group and meta to the nitrogen, resulting in significant shielding.
C3 ~101 ppmPyrrole carbon beta to the nitrogen.
-OCH₃ ~55 ppmAliphatic carbon of the methoxy group.

Mass Spectrometry: The Definitive Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.

Rationale for Experimental Choices:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This simplifies spectral interpretation.

Expected HRMS Data

For C₈H₇BrN₂O, the expected mass of the protonated molecular ion [M+H]⁺ would be analyzed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum.

Ion Calculated Exact Mass Expected Observation
[C₈H₈⁷⁹BrN₂O]⁺226.9874A peak at m/z ~226.9874
[C₈H₈⁸¹BrN₂O]⁺228.9854A peak at m/z ~228.9854 with nearly identical intensity to the M peak.

The presence of this A+2 peak with an intensity nearly equal to the molecular ion peak is a classic signature of a monobrominated compound, providing strong evidence for the presence of one bromine atom.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. While it doesn't provide detailed connectivity information like NMR, it quickly confirms key structural features.

Key IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Significance for the Structure
~3100-3000C-H stretch (aromatic)Confirms the presence of the aromatic pyrrolopyridine core.
~1620-1580C=C and C=N stretchCharacteristic vibrations of the fused aromatic ring system.
~1250-1200C-O stretch (aryl ether)A strong absorption in this region is indicative of the aryl-OCH₃ bond.[5]
~3400 (broad)N-H stretchA broad peak in this region confirms the presence of the pyrrole N-H group. The broadening is due to hydrogen bonding.

Comparative Insight: When comparing with an N-protected analog (e.g., a tosyl or SEM protected version), the N-H stretch would be absent, providing a clear point of differentiation.[3][6]

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Solubilization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at 25 °C. Standard pulse programs should be used.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the residual DMSO solvent peak at 39.52 ppm for ¹³C.[3]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.

  • Dilution: Create a dilute solution (~1-10 µg/mL) from the stock solution using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for ESI in positive mode.

  • Infusion: Infuse the dilute solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Analysis: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

Conclusion

The structural elucidation of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a clear demonstration of the power of modern spectroscopic methods. While each technique provides valuable pieces of the puzzle, their true strength lies in their synergistic application. The characteristic singlet for the H5 proton in the ¹H NMR, the unique carbon shifts for C5 and C6, the definitive M/M+2 isotopic pattern in the mass spectrum, and the key vibrational bands in the IR spectrum collectively provide an unambiguous and robust confirmation of the compound's identity and purity. This guide provides the foundational data and interpretive logic necessary for researchers to confidently characterize this important class of molecules.

References

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Molecules. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available from: [Link]

  • PubChem. 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 4-bromo-7-methoxy-1h-pyrrolo[2,3-c]pyridine. PubChemLite. Available from: [Link]

  • NIST. Benzenamine, 4-bromo-. NIST WebBook. Available from: [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Digital CSIC. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. Available from: [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. NIST WebBook. Available from: [Link]

Sources

alternatives to 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Synthetic Alternatives for 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Executive Summary

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its privileged scaffold offers a unique combination of hydrogen bonding capabilities and aromatic interactions essential for molecular recognition at enzyme active sites. However, strategic drug design and process development often necessitate alternatives to modulate reactivity, explore new intellectual property space, or overcome synthetic hurdles. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, to inform rational choices in complex synthetic campaigns. We will delve into halogenated analogs, positional isomers, and bioisosteric scaffolds, evaluating their performance in key synthetic transformations and their impact on the physicochemical properties of resulting molecules.

The Central Role of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole, where a nitrogen atom in the six-membered ring can enhance solubility and introduce a key hydrogen bond acceptor site.[1][2] This feature has made it a cornerstone in the development of numerous therapeutic agents, including FDA-approved drugs like Pexidartinib.[2] The title compound, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is particularly valuable due to its specific functionalization:

  • The 4-Bromo Group : Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3]

  • The 6-Methoxy Group : Electronically modifies the pyridine ring, influencing its reactivity and providing a potential metabolic blocking site or a point for further functionalization.

  • The Pyrrole N-H : Acts as a hydrogen bond donor, crucial for anchoring the molecule within a target protein's binding pocket.[4] It can also be protected (e.g., with a SEM group) to modulate reactivity in subsequent steps.[4]

The strategic placement of these groups makes it an ideal starting material for building complex molecules with tailored pharmacological profiles.[5][6][7]

Strategic Alternatives: A Comparative Overview

The selection of an alternative is driven by the specific goals of the synthesis: enhancing reaction efficiency, altering biological activity, or navigating patent landscapes. We will compare the most logical alternatives based on their structure and synthetic utility.

Caption: Structural classes of alternatives to the parent compound.

Halogen Modification: The Iodo- and Chloro-Analogs

The most direct alternatives involve replacing the bromine atom. This choice critically impacts the efficiency of the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine : The carbon-iodine bond is weaker than the carbon-bromine bond, making iodo-derivatives significantly more reactive. This is advantageous for sluggish coupling reactions or when milder reaction conditions are required to preserve sensitive functional groups. However, iodo-analogs are typically more expensive and can be less stable.[8]

  • 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine : Chloro-derivatives are generally less reactive and often require more forcing conditions, specialized phosphine ligands (e.g., RuPhos, XPhos), and higher catalyst loadings to achieve good conversion.[4] Their primary advantage is the lower cost of the starting materials. The reduced reactivity can also be exploited for sequential cross-coupling, where an iodo or bromo position on another part of the molecule can be reacted selectively.[4]

Isomeric Scaffolds: Bioisosteric Replacement Strategies

Bioisosteric replacement, or "scaffold hopping," is a powerful strategy in drug discovery to improve properties while maintaining or enhancing biological activity.

  • Pyrrolo[3,2-c]pyridines (5-Azaindoles) : This isomer alters the position of the pyridine nitrogen, changing the hydrogen bonding vector and the electronic distribution of the ring system. This can lead to different binding orientations and potencies. Synthesis often follows distinct pathways, starting from substituted pyridines.[9][10]

  • Pyrrolo[2,3-d]pyrimidines (7-Deazapurines) : Introducing a second nitrogen into the six-membered ring further modifies the scaffold's electronic properties and hydrogen bonding potential. This core is prevalent in many kinase inhibitors. The synthesis often starts from a substituted pyrimidine, followed by the construction of the pyrrole ring.[11]

  • Other Pyrrolopyridines : The pyrrolo[3,4-c]pyridine and other isomers offer further diversity in scaffold geometry and electronic properties, though they are less commonly employed as direct alternatives.[12]

Head-to-Head Comparison: Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most common applications for these building blocks. The choice of halogen has a profound impact on reaction outcomes.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

AlternativeTypical Catalyst/LigandConditionsYield (%)Key ConsiderationsReference
4-bromo-... Pd(PPh₃)₄, Pd(dppf)Cl₂80-100 °C, 2-12 h75-90Good balance of reactivity and stability. Widely used standard.[3]
4-iodo-... Pd(PPh₃)₄60-80 °C, 0.5-4 h85-95Higher reactivity allows for milder conditions and shorter reaction times. Ideal for complex substrates.[4]
4-chloro-... Pd₂(dba)₃ / RuPhos, XPhos100-120 °C, 12-24 h60-85Requires specialized, electron-rich ligands and more forcing conditions. Useful for cost reduction or sequential coupling.[4]
6-bromo-pyrrolo[3,2-c]... Pd(PPh₃)₄125 °C (microwave), 26 min~60-90Reactivity is scaffold-dependent. Microwave conditions can significantly accelerate the reaction.[9]

Note: Yields are representative and highly dependent on the specific coupling partner and reaction scale.

Experimental Protocols in Practice

The following protocols illustrate the practical differences in synthesizing an aryl-substituted 7-azaindole using bromo- and iodo- precursors. The target is a generic 4-aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Objective: To synthesize 4-(4-methoxyphenyl)-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.10 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Add Pd(OAc)₂ and RuPhos ligand to the stirring mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Causality: The use of an electron-rich phosphine ligand like RuPhos is crucial for facilitating the oxidative addition of the less reactive aryl bromide to the palladium center.[4]

Protocol: Comparative Suzuki Coupling with 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Objective: To synthesize 4-(4-methoxyphenyl)-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)

  • Sodium carbonate (Na₂CO₃, 2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Vessel Preparation & Inert Atmosphere: Follow steps 1 and 2 from the previous protocol, using the iodo-analog.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst. A simpler catalyst can be used due to the higher reactivity of the starting material.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2 hours. The reaction is significantly faster. Monitor progress.

  • Workup & Purification: Follow steps 6 and 7 from the previous protocol.

Causality: The higher intrinsic reactivity of the C-I bond allows for the use of a less specialized catalyst, lower reaction temperature, and dramatically reduced reaction time, which can be critical for preserving thermally sensitive functional groups elsewhere in the molecule.

Choosing the Right Alternative: A Decision Framework

The optimal choice depends on a multi-faceted analysis of the project's specific needs.

Decision_Tree A What is the primary goal? B Maximize Yield / Mild Conditions A->B Reactivity C Minimize Cost / Sequential Coupling A->C Economics D Explore New SAR / IP Space A->D Novelty E Use 4-iodo- analog B->E F Use 4-chloro- analog C->F G Use Isomeric Scaffold (e.g., Pyrrolo[3,2-c]pyridine) D->G

Caption: Decision framework for selecting a synthetic alternative.

Conclusion

While 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine remains a robust and versatile building block, a thorough understanding of its alternatives is essential for the modern medicinal chemist. Iodo-analogs offer superior reactivity for delicate or challenging couplings, whereas chloro-analogs provide a cost-effective route, albeit with the need for more specialized catalytic systems. For projects aimed at discovering novel pharmacophores, scaffold hopping to isomeric systems like pyrrolo[3,2-c]pyridines or pyrrolo[2,3-d]pyrimidines presents a powerful strategy to modulate biological activity and physicochemical properties. The ultimate choice should be guided by a careful consideration of reaction efficiency, economic constraints, and the overarching goals of the drug discovery program.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.[5]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health.[13]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.[1]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives. ACS Combinatorial Science.[14]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.[15]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.[16]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.[17]

  • Azaindole Therapeutic Agents. PMC.[2]

  • Drugs and materials based on 7-aza indole cores. ResearchGate.[18]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.[19]

  • 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Smolecule.[8]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.[4]

  • 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis. ChemicalBook.[20]

  • 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Achmem.[21]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.[22]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.[11]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. PMC.[9]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[10]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry.[6]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate.[23]

  • Advances in Cross-Coupling Reactions. MDPI.[24]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[12]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.[25]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.[7]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[26]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.[27]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry.[28]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC.[3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals dedicated to the advancement of science, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents are not merely procedural; they are a direct reflection of our scientific integrity. This guide provides a comprehensive, operational plan for the safe disposal of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. The procedures outlined here are synthesized from established safety protocols for related chemical classes to ensure a cautious and responsible approach to waste management in the laboratory.

Hazard Assessment: Understanding the Compound

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a substituted pyrrolopyridine. Due to its chemical structure, which includes a brominated aromatic system and a pyridine ring, it must be handled as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] The specific hazard statements associated with this compound classify it as harmful and an irritant.[3]

The primary risks associated with this compound necessitate its classification as hazardous chemical waste. This classification extends to any material that comes into contact with it, including contaminated labware, personal protective equipment (PPE), and spill cleanup materials.

Table 1: Hazard Profile and Safety Information

Hazard Category GHS Pictogram Code Description Source
Acute Toxicity (Oral) GHS07 H302 Harmful if swallowed [3]
Skin Irritation GHS07 H315 Causes skin irritation [3][4]
Eye Irritation GHS07 H319 Causes serious eye irritation [3][4]

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | H335 | May cause respiratory irritation |[3] |

Mandatory Personal Protective Equipment (PPE)

Before handling 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in any capacity, from initial use to final disposal, the following PPE is required to minimize exposure risk:

  • Eye Protection: Chemical safety goggles are mandatory.[2] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear double-layered nitrile gloves or butyl rubber gloves.[2] Always check the manufacturer's glove compatibility chart. Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws.[5]

  • Body Protection: A fully-buttoned laboratory coat is required.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[2]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the foundation of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound is a halogenated organic compound and must be disposed of according to federal and state regulations for this waste class.[6][7]

Step 1: Designate a Hazardous Waste Container

  • Select a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • The container must be sealable and airtight.[2]

Step 2: Segregate Waste Streams

  • Solid Waste: Collect unused 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, contaminated weigh boats, spatulas, and disposable labware in the designated solid hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams, particularly strong oxidizers or acids.[2]

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste bag or container.[1]

Step 3: Proper Labeling

  • Immediately attach a "Hazardous Waste" label to the container upon adding the first waste.[2]

  • The label must include the full chemical name: "4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine".[1]

  • Clearly indicate the approximate quantity and the date of waste generation.[1]

Step 4: Storage of Waste

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2]

  • Ensure storage is away from incompatible materials.[2] The storage area should be cool, dry, and away from direct sunlight or ignition sources.[8]

DisposalWorkflow cluster_prep Preparation & Use cluster_segregation Waste Segregation cluster_final Final Disposal Use Use of 4-bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine GenWaste Waste Generation Use->GenWaste IsSolid Solid Waste? GenWaste->IsSolid Assess Waste Type PPEWaste Collect in Contaminated PPE Container GenWaste->PPEWaste Contaminated PPE SolidWaste Collect in Solid Waste Container (HDPE) IsSolid->SolidWaste Yes LiquidWaste Collect in Liquid Waste Container (HDPE) IsSolid->LiquidWaste No (Liquid) Label Label Container: 'Hazardous Waste' Full Chemical Name Date SolidWaste->Label LiquidWaste->Label PPEWaste->Label Store Store in Designated, Secure Area Label->Store Arrange Arrange Pickup by EHS or Licensed Contractor Store->Arrange

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is foundational to discovery. However, the unique properties of such halogenated aromatic compounds demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to embed safety within the workflow, ensuring that every experimental choice is inherently a safe one.

The cornerstone of laboratory safety is not PPE, but a well-understood hierarchy of controls. PPE is the final, critical barrier between you and a potential hazard. Before any work begins, the primary focus should be on engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures). This guide details the PPE required when these primary controls are in place.

Hazard Profile of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Understanding the specific risks is the first step in mitigating them. Based on available Safety Data Sheets (SDS) for this compound and structurally similar molecules, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4]

  • Harmful if Swallowed (H302): Acute oral toxicity is a concern.[2][3]

These classifications mandate a comprehensive PPE strategy to shield all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core PPE Protocol: The Non-Negotiable Baseline

For any procedure involving 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, regardless of scale, the following PPE is the mandatory minimum. This baseline protocol is designed to protect against incidental exposure from minor splashes or spills.

  • Primary Body Protection: A flame-resistant (FR) lab coat is essential. It should be fully buttoned with sleeves rolled down to protect your street clothes and skin from splashes.[5]

  • Eye Protection: ANSI Z87-rated chemical splash goggles are required.[6][7] Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against liquid splashes or fine powders.[7]

  • Foot Protection: Closed-toe shoes, preferably made of a non-porous material like leather, must be worn at all times in the laboratory.[6][8]

Task-Driven Glove Selection: A Matter of Material and Time

Hand protection is critical, as the hands are most likely to come into direct contact with the chemical. The choice of glove depends on the nature and duration of the task. For handling 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, disposable nitrile gloves are the standard for preventing incidental contact.[5][6] However, it is crucial to understand their limitations.

Causality Behind Glove Choice: Nitrile provides good resistance to a range of chemicals, including many solvents used to dissolve this compound. However, no glove material is impervious forever. Chemicals will eventually permeate the glove. Therefore, the operational principle is to treat disposable gloves as a single-use barrier for short-term tasks and to replace them immediately upon known or suspected contact.[6]

Task Glove Type Protocol Rationale
Incidental Contact (e.g., weighing solids, quick transfers)Single Pair of Nitrile GlovesProvides sufficient protection against accidental, brief contact. Gloves must be removed and discarded immediately after handling the compound or before touching clean surfaces (e.g., keyboards, door handles).
Extended Use or Immersion (e.g., reaction workup, cleaning glassware)Double-Gloving (two pairs of nitrile gloves) or a heavier-duty glove (e.g., Neoprene) over a nitrile glove.The outer glove provides the primary chemical barrier. The inner glove offers secondary protection in case the outer glove is breached. This layered approach significantly reduces the risk of exposure during tasks with a higher potential for contamination.[6]

Operational Plans: Scaling PPE to the Task

All manipulations of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine must be performed within a certified chemical fume hood to minimize inhalation exposure.[9] The specific PPE required is additive to the core protocol and depends on the scale and nature of the work.

Step-by-Step Protocol for Weighing and Transferring Solid Compound
  • Preparation: Before handling the compound, don the core PPE: a buttoned lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Engineering Control: Perform all weighing and transfer operations inside a chemical fume hood or a ventilated balance enclosure. This contains any fine powders that may become airborne.

  • Handling: Use a spatula or powder funnel to minimize dust generation. Avoid pouring the solid directly from a large container.

  • Post-Transfer: After sealing the compound's container, remove gloves using the proper technique (see below), dispose of them in the designated hazardous waste container, and wash hands thoroughly. Don a new pair of gloves before proceeding with the experiment.

Step-by-Step Protocol for Working with Solutions or Running Reactions
  • PPE Escalation: For tasks involving larger volumes (>50 mL) or procedures with a significant splash risk (e.g., extractions, purifications), escalate your PPE. Wear a face shield over your chemical splash goggles and consider using a chemically resistant apron over your lab coat.[5][6] Double-gloving is highly recommended for these procedures.

  • Workflow: Always conduct the entire procedure within the chemical fume hood.

  • Monitoring: Be vigilant for any drips or splashes on your PPE. If your outer glove becomes contaminated, remove it immediately, dispose of it, and replace it. If your lab coat is splashed, remove it as soon as it is safe to do so and launder it appropriately before reuse.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Start: Experimental Task Assessment cluster_1 Core Protection (Mandatory for All Tasks) cluster_2 Task-Specific Hazard Analysis cluster_4 Final PPE Configuration Start Assess Task: Handling 4-bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine CorePPE Don Core PPE: - Chemical Splash Goggles - Lab Coat - Closed-Toe Shoes Start->CorePPE Always Start Here Decision What is the primary hazard? CorePPE->Decision Solid Handling Solid / Powder (Weighing, Transfer) Decision->Solid Dust Inhalation Solution Working with Solutions (>50mL or Splash Risk) Decision->Solution Liquid Splash Aerosol Potential for Aerosolization (e.g., Sonication, Vortexing) Decision->Aerosol Vapor/Aerosol Inhalation SolidPPE Final PPE: - Core PPE - Single Nitrile Gloves - Use Fume Hood Solid->SolidPPE SolutionPPE Final PPE: - Core PPE - Face Shield - Double Nitrile Gloves - Chemical Apron Solution->SolutionPPE Respirator Add Respiratory Protection: NIOSH-Approved Respirator (Organic Vapor Cartridge w/ P100) Aerosol->Respirator

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.